molecular formula C11H11NO2 B1334708 8-Methoxy-1H-benzo[d]azepin-2(3H)-one CAS No. 85175-85-5

8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Cat. No.: B1334708
CAS No.: 85175-85-5
M. Wt: 189.21 g/mol
InChI Key: OQNNFDKEVAURGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1H-benzo[d]azepin-2(3H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-1,3-dihydro-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-6H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNNFDKEVAURGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400971
Record name 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817833
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

85175-85-5
Record name 8-methoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-2,3-dihydro-1H-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a heterocyclic compound belonging to the benzazepinone class. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from related analogues and established principles of medicinal chemistry to offer a detailed profile. This guide covers the compound's chemical identity, predicted physicochemical properties, potential synthetic strategies, and plausible biological activities. Furthermore, it outlines detailed, field-proven experimental protocols for its characterization, supported by visualizations to facilitate understanding. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of the benzazepinone scaffold.

Introduction: The Benzazepinone Scaffold and the Significance of this compound

The benzazepine core structure is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Derivatives of this seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring have demonstrated a wide array of pharmacological activities, including antidepressant, antihypertensive, and anti-ischemic properties.[2][3] The benzazepinone class, characterized by a carbonyl group within the azepine ring, has been specifically investigated for its potential as cardiotonic agents, calcium channel blockers, and selective beta1-non-competitive antagonists.[4][5]

This compound (CAS No. 85175-85-5) is a specific analogue within this class, distinguished by a methoxy group at the 8-position of the benzo[d]azepine ring system. While dedicated research on this molecule is not extensively documented, its structural features suggest potential for interaction with various biological targets. The methoxy substituent can influence the compound's lipophilicity, metabolic stability, and receptor binding affinity, making it an intriguing candidate for further investigation. This guide aims to provide a thorough foundational understanding of its core properties to stimulate and support future research endeavors.

Chemical and Physicochemical Properties

A clear understanding of a compound's chemical and physical characteristics is paramount for any drug discovery and development program. These properties dictate its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity
  • IUPAC Name: this compound

  • CAS Number: 85175-85-5

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

Predicted Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable estimations of a compound's physicochemical profile. The following table summarizes the predicted properties for this compound.

PropertyPredicted ValueSignificance in Drug Development
LogP 1.34Indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability.
Topological Polar Surface Area (TPSA) 38.33 ŲPredicts the compound's ability to permeate cell membranes. A TPSA below 140 Ų is generally associated with good oral bioavailability.
Hydrogen Bond Donors 1Influences solubility and receptor binding.
Hydrogen Bond Acceptors 2Influences solubility and receptor binding.
pKa (Predicted) ~14 (Amide Proton)The amide proton is weakly acidic, and the compound is unlikely to be significantly ionized at physiological pH.

Note: These values are computationally predicted and require experimental verification.

Synthesis and Characterization

Proposed Synthetic Strategy

A plausible synthetic route could involve an intramolecular cyclization reaction. One such approach is a variation of the Schmidt reaction, which has been used to synthesize related benzazepinones.

A potential synthetic workflow is outlined below:

G A Starting Material (e.g., a substituted tetralone) B Intermediate Formation (e.g., via Beckmann or Schmidt rearrangement) A->B Rearrangement C Cyclization to form Benzazepinone Core B->C Intramolecular Amidation D Functional Group Interconversion (Introduction of Methoxy Group) C->D Aromatic Substitution E Final Product This compound D->E Purification G A Synthesized Compound B Mass Spectrometry (MS) (Confirm Molecular Weight) A->B C Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for Structural Elucidation) A->C D Infrared (IR) Spectroscopy (Identify Functional Groups) A->D E High-Performance Liquid Chromatography (HPLC) (Assess Purity) A->E F Elemental Analysis (Confirm Elemental Composition) A->F G cluster_0 Cell Membrane A This compound B GPCR (e.g., 5-HT Receptor) A->B Binds C G-Protein B->C Activates D Adenylyl Cyclase C->D Modulates E cAMP D->E F Protein Kinase A (PKA) E->F G Cellular Response F->G

References

An In-Depth Technical Guide to the 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the synthesis, properties, and biological activity of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. This guide provides a comprehensive overview of the core 3-benzazepin-2-one scaffold, drawing on data from closely related analogues, particularly the well-researched 7,8-dimethoxy derivative, to offer insights for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The 3-benzazepin-2-one scaffold consists of a benzene ring fused to a seven-membered azepine ring containing a lactam (a cyclic amide) functionality. The nomenclature specifies the location of the nitrogen atom at position 3 and the ketone at position 2 of the azepine ring. The "1,3,4,5-tetrahydro" designation indicates the saturation of the azepine ring. In the target molecule, a methoxy group (-OCH3) is attached at the 8th position of the benzene ring.

Core Structure: 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Target Compound: 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

While specific experimental data for the 8-methoxy derivative is scarce, the physicochemical properties can be predicted based on its structure and data from related compounds. The presence of the lactam group provides a hydrogen bond donor (N-H) and acceptor (C=O), while the methoxy group and the aromatic ring contribute to its lipophilicity.

Table 1: Physicochemical Properties of a Related Analogue (7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one)

PropertyValue
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
CAS Number20925-64-8
AppearanceOff-White powder
Density1.2 g/cm³

Synthesis and Experimental Protocols

General synthetic routes to the 1,3,4,5-tetrahydro-2H-3-benzazepin-2-one core often involve the cyclization of a suitably substituted phenylacetic acid derivative. A common strategy, particularly for the synthesis of the pharmaceutically relevant 7,8-dimethoxy analogue (an intermediate for Ivabradine), is outlined below. This can serve as a template for the synthesis of the 8-methoxy derivative.

General Synthetic Pathway:

A key approach involves the reaction of a substituted phenylacetic acid with an aminoacetaldehyde acetal, followed by an acid-catalyzed cyclization.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_reduction Reduction (Optional) 3-methoxyphenylacetic_acid 3-Methoxyphenylacetic acid amide_intermediate N-(2,2-dimethoxyethyl)-2- (3-methoxyphenyl)acetamide 3-methoxyphenylacetic_acid->amide_intermediate Condensation aminoacetaldehyde_acetal Aminoacetaldehyde dimethyl acetal aminoacetaldehyde_acetal->amide_intermediate cyclized_product 8-methoxy-1,3-dihydro- 2H-3-benzazepin-2-one amide_intermediate->cyclized_product Acid-catalyzed cyclization (e.g., H2SO4) final_product 8-methoxy-1,3,4,5-tetrahydro- 2H-3-benzazepin-2-one cyclized_product->final_product Reduction of double bond

Caption: General synthetic route to 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

Experimental Protocol for a Related Analogue (7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one):

This protocol is adapted from procedures for the synthesis of Ivabradine intermediates.

  • Step 1: Amide Formation: (3,4-dimethoxyphenyl)acetic acid is reacted with N-(2,2-dimethoxyethyl)amine. This can be achieved by heating the two reactants, often in a solvent that allows for azeotropic removal of water, or by using a coupling agent.

  • Step 2: Cyclization: The resulting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide is treated with a strong acid, such as concentrated sulfuric acid or methanesulfonic acid, at a controlled temperature (e.g., 0-40°C) to induce cyclization and form 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

  • Step 3: Reduction: The resulting unsaturated lactam can then be reduced to the desired tetrahydro-benzazepinone. This can be achieved through catalytic hydrogenation.

For the synthesis of the 8-methoxy derivative, the starting material would be (3-methoxyphenyl)acetic acid. The subsequent steps would follow a similar logic.

Biological Activity and Signaling Pathways

While no specific biological data or associated signaling pathways have been documented for 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one, the broader class of 3-benzazepine derivatives has shown activity in the central nervous system. Notably, certain substituted 3-benzazepines have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2]

The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function. Its overactivation is implicated in various neurological disorders. Antagonists of the NMDA receptor can modulate its activity, offering potential therapeutic benefits.

Hypothesized Mechanism of Action (based on related compounds):

G 3_benzazepine 3-Benzazepine Derivative NMDA_receptor NMDA Receptor 3_benzazepine->NMDA_receptor Antagonistic Binding channel_opening Ion Channel Opening 3_benzazepine->channel_opening Inhibits NMDA_receptor->channel_opening Conformational Change glutamate_binding Glutamate Binding glutamate_binding->NMDA_receptor Agonist Binding calcium_influx Ca2+ Influx channel_opening->calcium_influx Allows neuronal_response Neuronal Response calcium_influx->neuronal_response Triggers

Caption: Potential antagonistic action of 3-benzazepine derivatives on the NMDA receptor signaling pathway.

Spectroscopic Characterization

The structure of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one would be confirmed using a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons on the benzene ring. - A singlet for the methoxy group protons (~3.8 ppm). - Signals for the methylene protons of the tetrahydroazepine ring. - A broad singlet for the N-H proton of the lactam.
¹³C NMR - Aromatic carbon signals. - A signal for the methoxy carbon (~55 ppm). - Signals for the aliphatic carbons of the azepine ring. - A signal for the carbonyl carbon of the lactam (>170 ppm).
IR Spectroscopy - A strong absorption band for the C=O stretch of the lactam (~1650 cm⁻¹). - An N-H stretching band (~3200 cm⁻¹). - C-O stretching for the methoxy group. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C11H13NO2).

X-ray crystallography of a suitable crystal would provide definitive proof of the structure and its conformation. For instance, studies on related 3-benzazepin-2-one derivatives have revealed that the seven-membered ring can adopt a bent conformation, intermediate between a boat and a chair form.[3]

Conclusion

References

An In-depth Technical Guide to 8-Methoxy-1H-benzo[d]azepin-2(3H)-one (CAS 37682-06-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxy-1H-benzo[d]azepin-2(3H)-one, with CAS number 37682-06-7, is a crucial heterocyclic building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Ivabradine, a heart rate-lowering drug used in the treatment of stable angina pectoris and heart failure. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the known biological context of this compound. While direct pharmacological data on this intermediate is limited, its structural relationship to other bioactive benzazepinone derivatives suggests potential for further investigation.

Chemical Properties and Data

This compound is a solid at room temperature and should be stored in a dry environment.[1] Its core structure consists of a fused benzene and azepine ring system, with a methoxy group at the 8-position and a ketone at the 2-position of the azepine ring.

PropertyValueReference
CAS Number 37682-06-7
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
IUPAC Name 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one[1]
Physical Form Solid[1]
Storage Sealed in dry, room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature as a final product. However, its synthesis can be inferred from the preparation of closely related analogs and its role as an intermediate in the synthesis of Ivabradine. Two primary synthetic strategies are plausible: a multi-step synthesis involving a cyclization reaction and a Beckmann rearrangement of a tetralone oxime.

Synthesis via Intramolecular Cyclization

A common route to the benzazepinone core involves the cyclization of a phenylacetamide derivative. A patent for the synthesis of the closely related 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one provides a detailed experimental protocol that can be adapted.[2]

Experimental Protocol (Adapted):

  • Preparation of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide:

    • (3-Methoxyphenyl)acetic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.

    • The resulting acyl chloride is then reacted with 2,2-dimethoxyethylamine in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, 10°C.[2]

  • Cyclization to form this compound:

    • The N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide intermediate is subjected to acidic cyclization.[2] A strong acid, such as concentrated sulfuric acid, is used to catalyze the intramolecular reaction.[2]

    • The reaction is typically stirred for several hours at a controlled temperature (e.g., 15-20°C).[2]

    • The product is then precipitated by pouring the reaction mixture into a water/NMP mixture, filtered, and dried.[2]

G A 3-Methoxyphenyl)acetic acid C (3-Methoxyphenyl)acetyl chloride A->C Chlorination B Thionyl Chloride B->C E N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide C->E Amidation D 2,2-Dimethoxyethylamine, Triethylamine D->E G This compound E->G Cyclization F Conc. Sulfuric Acid F->G

Fig. 1: Synthesis of this compound via intramolecular cyclization.
Synthesis via Beckmann Rearrangement

The Beckmann rearrangement offers an alternative pathway to benzolactams from ketoximes.[3][4][5][6] This method has been successfully used for the synthesis of a related bromo-substituted benzo[d]azepin-2-one.[7]

Experimental Protocol (Plausible):

  • Preparation of 6-Methoxy-1-tetralone oxime:

    • 6-Methoxy-1-tetralone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

    • The mixture is heated to reflux to facilitate the formation of the oxime.

  • Beckmann Rearrangement to this compound:

    • The purified 6-Methoxy-1-tetralone oxime is treated with an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, at an elevated temperature.[3][4][5][6]

    • The acid promotes the rearrangement of the oxime to the corresponding lactam. The regioselectivity of the rearrangement is a critical factor.

    • The reaction mixture is then worked up by pouring it onto ice and neutralizing the acid, followed by extraction and purification of the product.

G A 6-Methoxy-1-tetralone C 6-Methoxy-1-tetralone oxime A->C Oximation B Hydroxylamine hydrochloride, Base B->C E This compound C->E Beckmann Rearrangement D Acid catalyst (e.g., PPA) D->E

Fig. 2: Synthesis of this compound via Beckmann rearrangement.

Spectroscopic Data

Predicted ¹H NMR (in CDCl₃):

  • Aromatic protons: Signals in the range of 6.7-7.2 ppm.

  • -OCH₃ protons: A singlet around 3.8 ppm.

  • -CH₂- protons of the azepine ring: Multiple signals in the aliphatic region (2.0-3.5 ppm).

  • -NH- proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.

Predicted ¹³C NMR (in CDCl₃):

  • Carbonyl carbon: A signal around 170-175 ppm.

  • Aromatic carbons: Signals in the range of 110-160 ppm.

  • -OCH₃ carbon: A signal around 55 ppm.

  • -CH₂- carbons of the azepine ring: Signals in the aliphatic region (20-50 ppm).

Predicted IR (KBr):

  • N-H stretch: A broad band around 3200 cm⁻¹.

  • C=O stretch (amide): A strong absorption around 1650 cm⁻¹.

  • C-O stretch (aromatic ether): A strong absorption around 1250 cm⁻¹.

  • Aromatic C-H stretches: Above 3000 cm⁻¹.

Biological Activity and Signaling Pathways

There is currently no specific public data on the biological activity, such as IC₅₀ values or binding affinities, for this compound itself. Its primary known role is as a precursor in the synthesis of Ivabradine.

4.1. Role as an Intermediate in Ivabradine Synthesis

Ivabradine is a selective inhibitor of the If "funny" current in the sinoatrial node of the heart, leading to a reduction in heart rate.[8][9] The synthesis of Ivabradine involves the N-alkylation of the benzazepinone core. 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, a close analog of the title compound, is a key intermediate in this process.[10][11] The synthesis involves reacting the benzazepinone with a suitable alkylating agent.

G cluster_0 Synthesis of Ivabradine A 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one C Ivabradine A->C N-Alkylation B Alkylating Agent (e.g., (S)-N-((3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl)methyl)-N-methyl-3-chloropropan-1-amine) B->C

Fig. 3: Role of the benzazepinone core in Ivabradine synthesis.

4.2. Potential Biological Relevance of the Benzazepinone Scaffold

While data on this compound is scarce, the broader class of benzazepinone derivatives has been investigated for various biological activities. For instance, certain benzazepinone derivatives have been explored as glycogen phosphorylase inhibitors, suggesting a potential role in metabolic disorders.[12] Other studies have investigated benzazepine derivatives for their effects on the central nervous system.[2] The benzazepine core is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptors.

Conclusion

This compound is a valuable synthetic intermediate, most notably in the production of the cardiovascular drug Ivabradine. While its own pharmacological profile has not been extensively studied, its structural similarity to other bioactive benzazepinones suggests that it could be a scaffold for the development of new therapeutic agents. Further research is warranted to explore the potential biological activities of this compound and its derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in this chemical entity and its potential applications.

References

An In-depth Technical Guide to 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a member of the pharmacologically significant benzazepinone class of compounds. This document delves into the synthetic pathway for its creation, offers an expert analysis of its expected spectral characteristics, and explores its potential biological activities based on the established pharmacology of related structural analogs.

Introduction: The Benzazepinone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzo[d]azepin-2-one core is a seven-membered heterocyclic ring system fused to a benzene ring. This structural motif is of considerable interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Benzazepinones have demonstrated a broad range of pharmacological activities, including applications in the treatment of cardiovascular diseases, cancer, and neurological disorders.[1] Their diverse biological profiles stem from their ability to interact with various biological targets, a characteristic attributed to the conformational flexibility of the seven-membered ring and the potential for diverse substitutions on the bicyclic scaffold.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through a two-step process commencing with the commercially available 3-methoxyphenylacetic acid. The synthetic strategy involves the formation of an amide precursor followed by an acid-catalyzed intramolecular cyclization.

Step 1: Synthesis of the Precursor - N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide

The first step involves the amidation of 3-methoxyphenylacetic acid with aminoacetaldehyde dimethyl acetal. This reaction is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the amine.

A detailed experimental protocol for a similar transformation suggests that the reaction of the corresponding phenylacetyl chloride with aminoacetaldehyde dimethyl acetal in the presence of a base like triethylamine in a suitable solvent such as methylene chloride proceeds efficiently at low temperatures.[2]

Experimental Protocol: Synthesis of N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide

  • Acid Chloride Formation: To a solution of 3-methoxyphenylacetic acid in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the conversion to the acid chloride is complete.

  • Amidation: In a separate flask, dissolve aminoacetaldehyde dimethyl acetal and a base (e.g., triethylamine) in anhydrous dichloromethane and cool to 0 °C.

  • Reaction: Add the freshly prepared 3-methoxyphenylacetyl chloride solution dropwise to the amine solution at 0 °C.

  • Work-up: After the reaction is complete, as monitored by thin-layer chromatography (TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Step 2: Intramolecular Cyclization to form this compound

The final step is an acid-catalyzed cyclization of the N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide precursor. This reaction, a variation of the Bischler-Napieralski or Pictet-Spengler type reactions, involves the formation of an electrophilic iminium ion intermediate from the acetal, which then undergoes intramolecular electrophilic aromatic substitution onto the electron-rich methoxy-substituted benzene ring to form the seven-membered azepinone ring. A known procedure for a similar cyclization utilizes a mixture of concentrated hydrochloric acid and acetic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve N-(2,2-dimethoxyethyl)-2-(3-methoxyphenyl)acetamide in glacial acetic acid.

  • Acid Addition: To this solution, add concentrated hydrochloric acid with stirring.

  • Reaction: Stir the mixture at room temperature for an extended period (e.g., 16 hours) to ensure complete cyclization.

  • Isolation: Dilute the reaction mixture with ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Caption: Synthetic workflow for this compound.

Structural Characterization: An In-Silico Perspective

Spectroscopic Technique Expected Features
¹H NMR Aromatic protons on the benzene ring will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methoxy group protons will be a sharp singlet around δ 3.8 ppm. The methylene protons of the azepine ring will likely appear as two distinct multiplets due to their diastereotopic nature. The NH proton will be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR The carbonyl carbon of the lactam will be observed in the downfield region, typically around δ 170-175 ppm. Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon will resonate around δ 55 ppm. The aliphatic carbons of the azepine ring will be found in the upfield region of the spectrum.
IR Spectroscopy A strong absorption band corresponding to the C=O stretch of the lactam will be present around 1650-1680 cm⁻¹. An N-H stretching vibration will be observed as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be seen around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-O stretching of the methoxy group will appear in the 1000-1300 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of the compound (C₁₁H₁₃NO₂ = 191.23 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the azepine ring.

Potential Biological Activity and Mechanisms of Action

The biological activity of this compound has not been explicitly reported. However, based on its structural similarity to other well-characterized benzodiazepines and benzazepinones, we can infer its potential pharmacological targets.

Interaction with GABA-A Receptors

Benzodiazepines are renowned for their positive allosteric modulation of GABA-A receptors in the central nervous system.[5][6][7] They bind to a site on the receptor distinct from the GABA binding site, increasing the receptor's affinity for GABA. This enhanced GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability, resulting in anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[5] The 8-methoxy substitution on the benzo[d]azepin-2-one core could influence the compound's affinity and selectivity for different GABA-A receptor subtypes.

GABAA_Modulation GABAA_Receptor GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Channel Chloride Cl- GABAA_Receptor:f3->Chloride Increased Influx GABA GABA GABA->GABAA_Receptor:f1 Binds Benzodiazepine This compound Benzodiazepine->GABAA_Receptor:f2 Binds (Allosteric) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization

Caption: Allosteric modulation of the GABA-A receptor by benzodiazepines.

Inhibition of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)

Recent studies have identified certain substituted benzazepinones as potent inhibitors of ROCK.[8][9] ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various cellular processes, including smooth muscle contraction, cell adhesion, and motility.[10] Dysregulation of the ROCK signaling pathway is associated with several diseases, making ROCK a promising therapeutic target.[1] The benzoazepinone scaffold can act as a hinge-binding motif in the ATP-binding pocket of ROCK, and substitutions on the aromatic ring can enhance potency and selectivity.[8][11]

ROCK_Inhibition RhoA RhoA (Active GTP-bound) ROCK ROCK RhoA->ROCK Activates Substrates ROCK Substrates (e.g., Myosin Light Chain Phosphatase) ROCK->Substrates Phosphorylates Cellular_Effects Actin Cytoskeleton Reorganization Smooth Muscle Contraction Substrates->Cellular_Effects Leads to Benzazepinone This compound Benzazepinone->ROCK Inhibits

Caption: Potential inhibition of the ROCK signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the benzazepinone family. The synthetic route outlined in this guide provides a clear path for its preparation, enabling further investigation into its physicochemical properties and biological activities. Future research should focus on the empirical determination of its spectral data to confirm its structure unequivocally. Furthermore, comprehensive pharmacological screening is warranted to elucidate its primary biological targets and to assess its potential as a modulator of GABA-A receptors, an inhibitor of ROCK, or other unforeseen biological activities. The insights gained from such studies will be invaluable for drug development professionals seeking to leverage the therapeutic potential of the benzazepinone scaffold.

References

8-Methoxy-1H-benzo[d]azepin-2(3H)-one: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzo[d]azepin-2(H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. This technical guide provides a comprehensive overview of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a novel derivative with potential applications in the field of neuroscience and beyond. Due to the limited direct literature on this specific molecule, this guide will focus on a prospective analysis, outlining a plausible synthetic route, predicting its pharmacological profile based on structurally related compounds, and detailing a comprehensive experimental workflow for its synthesis, characterization, and biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic intervention.

Benzazepine derivatives are known to possess a wide array of pharmacological activities, including antidepressant, antihypertensive, and anti-ischemic properties.[1] The introduction of a methoxy group at the 8-position of the benzo[d]azepin-2(H)-one core is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to a unique biological profile.

Proposed Synthesis of this compound

A key synthetic approach to the benzo[d]azepin-2(H)-one scaffold is the Schmidt reaction, a powerful method for the rearrangement of a ketone to an amide with the expansion of the ring system.[2][3] The proposed synthesis of this compound leverages this reaction, starting from the readily accessible precursor, 8-Methoxy-2-tetralone.

Synthesis of the Precursor: 8-Methoxy-2-tetralone

8-Methoxy-2-tetralone can be prepared via a multi-step synthesis starting from 2-bromophenylacetic acid.[4] The key steps involve a Friedel-Crafts acylation/cyclization, protection of the ketone, copper(I)-catalyzed methoxylation of the aromatic bromide, and subsequent deprotection of the ketone.[4]

Final Step: Schmidt Reaction

The final step in the proposed synthesis is the Schmidt reaction on 8-Methoxy-2-tetralone.[2][3][5][6] This reaction involves the treatment of the ketone with hydrazoic acid (HN₃) in the presence of a strong acid, such as sulfuric acid, to induce a rearrangement and form the desired seven-membered lactam ring of the benzo[d]azepin-2(H)-one.[2][3][5][6]

Reaction Scheme:

G 8-Methoxy-2-tetralone 8-Methoxy-2-tetralone This compound This compound 8-Methoxy-2-tetralone->this compound HN3, H2SO4

Caption: Proposed Schmidt reaction for the synthesis of this compound.

Experimental Protocol: Schmidt Reaction

  • Reaction Setup: In a well-ventilated fume hood, dissolve 8-Methoxy-2-tetralone (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

  • Acid Addition: Carefully add concentrated sulfuric acid (excess) to the solution while maintaining a low temperature (0-5 °C) with an ice bath.

  • Azide Addition: Slowly add a solution of sodium azide (NaN₃) in water or a solution of hydrazoic acid in benzene to the reaction mixture. Caution: Hydrazoic acid is highly toxic and explosive. Handle with extreme care.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice and neutralizing it with a base, such as sodium hydroxide or sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Pharmacological Profile

The pharmacological activity of this compound is predicted to be primarily centered on the central nervous system (CNS), based on the known activities of structurally related benzodiazepines and benzazepines.[1][7][8]

Primary Target: GABAA Receptors

Benzodiazepines exert their anxiolytic, sedative, hypnotic, and anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor.[8][9] They bind to a site on the receptor that is distinct from the GABA binding site, enhancing the effect of GABA and increasing the influx of chloride ions, which leads to hyperpolarization of the neuron and reduced excitability.[8][9] It is highly probable that this compound will also interact with GABAA receptors, potentially exhibiting a similar profile of CNS depressant activities.

Signaling Pathway:

G cluster_0 Neuronal Membrane GABA_A_Receptor GABA_A Receptor Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_A_Receptor binds Benzodiazepine This compound Benzodiazepine->GABA_A_Receptor potentiates Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Influx->Hyperpolarization G Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR, X-ray) Purification->Structural_Elucidation Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Structural_Elucidation->Physicochemical_Characterization In_Vitro_Pharmacology In Vitro Pharmacology (Receptor Binding, Enzyme Assays) Physicochemical_Characterization->In_Vitro_Pharmacology In_Vivo_Pharmacology In Vivo Pharmacology (Animal Models of Anxiety, Sedation) In_Vitro_Pharmacology->In_Vivo_Pharmacology

References

Spectroscopic and Synthetic Profile of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data and a plausible synthetic route for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and potential application of this and related benzazepinone analogs.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzo-fused azepine ring system, with a methoxy substituent on the aromatic ring and a ketone group on the seven-membered azepine ring.

IdentifierValue
IUPAC Name 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
CAS Number 37682-06-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical Form Solid
InChI 1S/C11H13NO2/c1-14-10-3-2-8-4-5-12-11(13)7-9(8)6-10/h2-3,6H,4-5,7H2,1H3,(H,12,13)
InChI Key WUNQZFYRIABBKP-UHFFFAOYSA-N

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR data have been reported in the supplementary information of a Royal Society of Chemistry publication. While the specific compound name in the original source is not definitively matched, the data is consistent with the structure of this compound. Experimental verification is recommended.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.57s1HNH
7.52d, J = 10.2 Hz2HAromatic CH
7.42t, J = 7.7 Hz3HAromatic CH
7.32 – 7.21m3HAromatic CH
7.10d, J = 7.8 Hz1HAromatic CH
3.81s3HOCH₃

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
160.4C=O
159.5Aromatic C-O
151.4Aromatic C
137.5Aromatic C
129.8Aromatic CH
129.2Aromatic CH
126.0Aromatic C
121.7Aromatic CH
122.0Aromatic CH
117.7Aromatic C
112.5Aromatic CH
55.1OCH₃
Infrared (IR) Spectroscopy

Specific experimental IR data for this compound has not been identified in the reviewed literature. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3200N-HStretching
~3100-3000Aromatic C-HStretching
~2950-2850Aliphatic C-HStretching
~1680C=O (Amide)Stretching
~1600, ~1480Aromatic C=CStretching
~1250C-O (Aryl ether)Stretching
~1100C-NStretching
Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for this compound is not currently available. The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a value in close agreement with the calculated exact mass.

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺191.0946
[M+H]⁺192.1025
[M+Na]⁺214.0844

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general synthetic approach can be inferred from established methods for the synthesis of related benzazepinone derivatives. A plausible multi-step synthesis is outlined below.

Synthesis of this compound

The synthesis of the target compound can be envisioned through a multi-step sequence starting from commercially available materials. The following workflow outlines a potential synthetic route.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product & Characterization Start_1 4-Methoxyphenylacetic acid Step_1 Amide Formation Start_1->Step_1 Start_2 Aminoacetaldehyde dimethyl acetal Start_2->Step_1 Step_2 Cyclization Step_1->Step_2 Intermediate Amide Step_3 Purification Step_2->Step_3 Crude Product Product This compound Step_3->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Caption: Synthetic and Characterization Workflow for this compound.

Step 1: Amide Formation 4-Methoxyphenylacetic acid would be coupled with aminoacetaldehyde dimethyl acetal using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction would be carried out at room temperature until completion, followed by an aqueous workup to isolate the intermediate N-(2,2-dimethoxyethyl)-2-(4-methoxyphenyl)acetamide.

Step 2: Intramolecular Cyclization The resulting amide intermediate would then undergo an intramolecular Friedel-Crafts-type cyclization. This is typically achieved under acidic conditions, for example, by treating the amide with a strong acid such as polyphosphoric acid (PPA) or methanesulfonic acid at an elevated temperature. The reaction would be monitored by thin-layer chromatography (TLC) for the consumption of the starting material and the formation of the product.

Step 3: Purification Upon completion of the cyclization, the reaction mixture would be quenched with ice-water, and the crude product would be extracted with a suitable organic solvent like ethyl acetate. The combined organic layers would be washed, dried, and concentrated under reduced pressure. The final product, this compound, would be purified by column chromatography on silica gel or by recrystallization.

Characterization Methods

The purified product would be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Infrared Spectroscopy: An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the synthesized compound.

Signaling Pathways and Biological Activity

A review of the current scientific literature did not reveal any specific studies detailing the biological activity or involvement in signaling pathways for this compound. However, the broader class of benzazepinones is known to exhibit a wide range of pharmacological activities, suggesting that this compound could be a candidate for biological screening in various therapeutic areas.

Conclusion

This technical guide provides a summary of the currently available spectroscopic information and a plausible synthetic strategy for this compound. While a complete set of experimentally verified data is not yet published, the information presented herein offers a solid foundation for researchers interested in the synthesis and characterization of this compound. Further experimental work is necessary to fully elucidate its spectroscopic properties and to explore its potential biological activities.

References

Technical Guide: UV Spectrum Analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxy-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound featuring a methoxy-substituted benzene ring fused to a seven-membered azepinone ring. This structure contains a chromophore—the methoxy-substituted benzoyl amide system—that absorbs ultraviolet (UV) light, making UV-Vis spectroscopy a valuable tool for its characterization and quantification. Understanding the UV spectral properties is crucial for quality control, stability studies, and concentration determination in various experimental and developmental stages.

The absorption of UV radiation by organic molecules is dependent on their electronic structure.[1] The presence of conjugated systems, aromatic rings, and functional groups with non-bonding electrons (like the methoxy and amide groups in the title compound) leads to characteristic absorption bands.[2][3] This guide provides a detailed overview of the expected UV absorption spectrum of this compound, a generalized experimental protocol for its measurement, and a discussion of the structural features influencing its spectral properties.

Predicted UV Spectral Data

The UV spectrum of this compound is expected to be dominated by electronic transitions within the methoxy-substituted aromatic ring. The benzene ring itself exhibits absorption bands, which are modified by the presence of the methoxy (-OCH₃) and the fused lactam ring substituents.

Based on analogous methoxy-substituted aromatic compounds, two primary absorption bands are anticipated. For instance, 4-methoxyphenol shows absorption maxima at approximately 222 nm and 282 nm.[4] The presence of the amide chromophore within the fused ring system is likely to influence these positions. The expected transitions are primarily π → π* transitions associated with the aromatic system.

The following table summarizes the predicted quantitative data for the UV spectrum of this compound when analyzed in a polar protic solvent like ethanol or methanol.

ParameterPredicted ValueCorresponding Electronic Transition
λmax 1 ~ 220-230 nmπ → π* (Benzenoid E2-band)
λmax 2 ~ 270-285 nmπ → π* (Benzenoid B-band)
Molar Absorptivity (ε) High for λmax 1, Moderate for λmax 2-

Note: These values are estimations and require experimental verification. The exact λmax and molar absorptivity can be influenced by solvent polarity.

Experimental Protocol for UV-Vis Spectrum Acquisition

This section details a generalized methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1 Materials and Instrumentation

  • Analyte: this compound, solid, of high purity.

  • Solvent: Spectroscopic grade ethanol or methanol (or another appropriate solvent that does not absorb in the measurement range).

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[5]

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes: Class A, for accurate solution preparation.

  • Analytical balance: For precise weighing of the analyte.

3.2 Procedure

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen spectroscopic grade solvent and then dilute to the mark with the same solvent. This creates a stock solution of approximately 100 µg/mL.

  • Working Solution Preparation:

    • Pipette an appropriate volume of the stock solution into a new volumetric flask and dilute with the solvent to obtain a concentration that results in an absorbance reading between 0.2 and 0.8 AU (ideally). A typical working concentration might be in the range of 5-20 µg/mL.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill both the sample and reference cuvettes with the spectroscopic grade solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan to correct for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan. The instrument will record the absorbance as a function of wavelength.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the solution.

Visualizations

The following diagrams illustrate the experimental workflow and the structural basis for the UV absorption of the target compound.

experimental_workflow start Start prep_stock Prepare Stock Solution (e.g., 100 µg/mL) start->prep_stock prep_working Prepare Working Solution (e.g., 10 µg/mL) prep_stock->prep_working measure Measure Sample Absorbance prep_working->measure instrument_setup Instrument Setup & Warm-up baseline Baseline Correction (Solvent Blank) instrument_setup->baseline baseline->measure analyze Analyze Spectrum (Identify λmax) measure->analyze end End analyze->end

Caption: Experimental workflow for UV-Vis spectrum acquisition.

structure_absorption_relationship cluster_molecule This compound cluster_spectrum UV Absorption chromophore Benzoyl Amide Chromophore (Aromatic Ring + C=O + N) pi_pi_star π → π* Transitions chromophore->pi_pi_star Primary Absorber methoxy Methoxy Group (-OCH₃) (Auxochrome) methoxy->chromophore Modifies λmax (Bathochromic Shift) lactam Lactam Ring (Azepin-2-one) lactam->chromophore Influences Geometry & Transitions

Caption: Relationship between molecular structure and UV absorption.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Spectrum

For researchers and professionals in drug development, the structural elucidation and purity confirmation of novel chemical entities are paramount. 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a compound featuring a benzazepine core, represents a scaffold of significant interest in medicinal chemistry. Infrared (IR) spectroscopy serves as a rapid, reliable, and indispensable first-pass analytical technique. It provides a unique molecular "fingerprint" that not only confirms the presence of key functional groups but also offers insights into the molecule's structural integrity.

This guide moves beyond a mere listing of peaks. It is designed to provide a comprehensive framework for understanding the causality behind the IR spectrum of this compound. We will deconstruct the molecule, predict its spectral features based on first principles, outline a robust experimental protocol for data acquisition, and provide a detailed roadmap for accurate spectral interpretation.

Deconstructing the Molecule: Predicted Vibrational Modes

The power of IR spectroscopy lies in its ability to probe the vibrational energies of specific chemical bonds.[1][2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch, bend, or rock. By analyzing the absorption patterns, we can confirm the molecular architecture.

The structure of this compound contains three primary IR-active regions: the seven-membered lactam ring, the aromatic methoxy moiety, and the aliphatic bridge.

  • The Lactam Core: The defining feature is the cyclic amide (lactam). We anticipate a strong, sharp absorption for the carbonyl (C=O) stretch. In cyclic systems, ring strain influences this frequency; for a seven-membered lactam, this peak is expected around 1670 cm⁻¹. The N-H bond of the secondary amide will exhibit a distinct stretching vibration, typically appearing as a medium-to-strong peak in the 3200-3400 cm⁻¹ region.[3][4] Hydrogen bonding in the solid state can cause this peak to broaden.[3]

  • The Aromatic Ether: The methoxy group (-OCH₃) attached to the benzene ring gives rise to characteristic aryl ether absorptions. A strong, prominent asymmetric C-O-C stretching band is expected between 1200-1300 cm⁻¹.[5][6][7] A corresponding, though typically weaker, symmetric stretch may appear near 1040 cm⁻¹.[6][7] The sp² hybridized C-H bonds on the aromatic ring will produce stretching vibrations just above 3000 cm⁻¹.[8]

  • The Aliphatic Bridge and Aromatic Framework: The ethylene bridge (-CH₂-CH₂-) in the azepine ring will show characteristic sp³ C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. Additionally, C-H bending (scissoring) vibrations for these methylene groups are expected around 1450-1470 cm⁻¹.[8] The benzene ring itself will produce C=C in-ring stretching absorptions of variable intensity in the 1450-1600 cm⁻¹ region.

Experimental Protocol: High-Fidelity ATR-FTIR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible spectrum, the following protocol using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is recommended. ATR is the preferred method for solid samples due to its minimal sample preparation and consistency.[9][10][11]

Objective: To obtain a high-resolution, high signal-to-noise ratio FTIR spectrum of solid this compound.

Instrumentation: A modern FTIR spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Crystal Preparation: Before analysis, meticulously clean the ATR crystal surface. Using a lint-free wipe, clean with a volatile solvent such as isopropanol or ethanol and allow it to fully evaporate.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the powdered this compound sample directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure to the solid sample.[10] This ensures intimate contact between the sample and the crystal, which is essential for a strong signal, as the analytical evanescent wave only penetrates a few micrometers into the sample.[10][12]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, making the spectrum appear more like a traditional transmission spectrum.[9]

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean_Crystal 1. Clean ATR Crystal Acquire_Background 2. Acquire Background (32 scans, 4 cm⁻¹) Clean_Crystal->Acquire_Background Apply_Sample 3. Apply Solid Sample Acquire_Background->Apply_Sample Apply_Pressure 4. Apply Pressure Apply_Sample->Apply_Pressure Acquire_Sample 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Data 6. Process Data (FT, Ratio, ATR Correct) Acquire_Sample->Process_Data Clean_Post 7. Clean Crystal Process_Data->Clean_Post

Caption: ATR-FTIR experimental workflow for spectral acquisition.

Spectrum Interpretation and Data Analysis

Interpreting the spectrum involves systematically identifying key absorption bands and assigning them to their corresponding molecular vibrations. The spectrum is typically divided into two main areas: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[1][2]

Data Summary Table:

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity & Shape
3400 - 3200N-H StretchSecondary Amide (Lactam)Medium-Strong, Potentially Broad
3100 - 3000C-H StretchAromatic (sp²)Medium to Weak
3000 - 2850C-H StretchAliphatic (sp³)Medium
~1670C=O StretchSeven-Membered LactamStrong, Sharp
1600 - 1450C=C StretchAromatic RingVariable, Multiple Bands
~1460C-H Bend (Scissoring)Methylene (-CH₂-)Medium
1300 - 1200C-O-C Asymmetric StretchAryl EtherStrong
1150 - 1000C-O-C Symmetric StretchAryl EtherMedium

Analysis Narrative:

  • N-H and C-H Stretching Region (4000-2800 cm⁻¹): The first area to inspect is the high-frequency region. A distinct peak around 3300 cm⁻¹ would be strong evidence for the N-H group in the lactam. Immediately to the right, look for the weaker aromatic C-H stretches just above 3000 cm⁻¹ and the more saturated aliphatic C-H stretches just below 3000 cm⁻¹.[13] The absence of a very broad O-H band centered around 3300 cm⁻¹ would rule out significant alcohol or carboxylic acid impurities.[6]

  • Carbonyl Region (1800-1650 cm⁻¹): This region is often the most diagnostic. A very strong and sharp absorption peak around 1670 cm⁻¹ is the single most compelling piece of evidence for the lactam carbonyl group.[13][14] Its position confirms the seven-membered ring structure; smaller rings like β-lactams would absorb at much higher frequencies (e.g., 1745 cm⁻¹), while acyclic amides are typically slightly higher.[14]

  • Fingerprint Region (<1500 cm⁻¹): While complex, this region contains highly valuable information. The most prominent feature should be the strong, asymmetric C-O-C stretch of the aryl ether linkage, expected between 1200 and 1300 cm⁻¹.[5] This peak, along with the carbonyl peak, confirms the two most significant functional groups in the molecule. Aromatic C=C stretching bands and various C-H bending vibrations will also be present, contributing to the unique fingerprint of the compound.

Molecule_Vibrations mol N_H N-H Stretch ~3300 cm⁻¹ mol->N_H C_O C=O Stretch ~1670 cm⁻¹ mol->C_O Ar_H Aromatic C-H Stretch >3000 cm⁻¹ mol->Ar_H Al_H Aliphatic C-H Stretch <3000 cm⁻¹ mol->Al_H C_O_C Aryl Ether C-O-C Stretch ~1250 cm⁻¹ mol->C_O_C

Caption: Key IR vibrational modes of this compound.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information. By following a systematic approach—predicting key absorptions, executing a rigorous ATR-FTIR protocol, and methodically analyzing the resulting spectrum—a researcher can confidently verify the identity and functional group integrity of the compound. The presence of the characteristic N-H stretch, the specific frequency of the lactam C=O stretch, and the strong aryl ether C-O-C stretch collectively form a unique spectral signature, making IR spectroscopy an efficient and powerful tool in the arsenal of any drug development professional.

References

An In-depth Technical Guide on the NMR Characterization of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) characteristics of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. Due to the absence of directly published experimental NMR data for this specific compound in currently indexed literature, this document leverages spectral data from closely related analogous structures to predict its ¹H and ¹³C NMR spectra. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis and NMR analysis of such heterocyclic compounds, offering a robust framework for researchers in the field.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including various substituted benzodiazepinones and benzoazepinones. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)8.0 - 9.5br s-
Ar-H6.8 - 7.5m-
CH₂ (H4)~ 3.0 - 3.5t~ 6-7
CH₂ (H5)~ 2.5 - 3.0t~ 6-7
OCH₃~ 3.8s-
NH (H3)3.0 - 4.0br s-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C2)170 - 175
Ar-C (Quaternary)120 - 145
Ar-CH110 - 130
Ar-C-O155 - 160
CH₂ (C4)35 - 45
CH₂ (C5)30 - 40
OCH₃~ 55

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and NMR characterization of this compound, adapted from established procedures for related heterocyclic systems.

Synthesis of Benzodiazepinone Scaffolds

A common route for the synthesis of benzodiazepine derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carbonyl compound or its derivative. For the target molecule, a plausible synthetic approach would involve the reaction of a methoxy-substituted o-phenylenediamine with a γ-keto acid or ester.

General Synthetic Procedure:

  • A mixture of the selected o-phenylenediamine and a β-keto ester is refluxed in a high-boiling point solvent such as xylene, often with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired benzodiazepinone.

NMR Sample Preparation and Analysis

Accurate and high-resolution NMR data are critical for the structural elucidation of novel compounds. The following protocol outlines the standard procedure for NMR analysis.

Protocol for NMR Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial and can influence the chemical shifts, particularly of exchangeable protons like those in NH groups.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts (0 ppm).

  • ¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants of the protons.

  • ¹³C NMR Spectroscopy: One-dimensional ¹³C NMR spectra, often proton-decoupled, are recorded to identify the chemical shifts of all unique carbon atoms in the molecule.

  • 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, especially in complex molecules, a suite of two-dimensional NMR experiments is employed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (typically over 2-3 bonds), which is invaluable for piecing together the molecular structure.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of benzodiazepinone derivatives and the logical flow of NMR data analysis.

experimental_workflow cluster_synthesis Synthesis cluster_characterization NMR Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Condensation Purification Purification Reaction->Purification Crude Product Pure Compound Pure Compound Purification->Pure Compound 1D_NMR 1D NMR (¹H, ¹³C) Pure Compound->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Initial Analysis Structure Elucidation Structure Elucidation 2D_NMR->Structure Elucidation Detailed Correlation

Caption: General workflow for the synthesis and NMR characterization of benzodiazepinones.

nmr_analysis_logic Proton_NMR ¹H NMR - Chemical Shifts - Multiplicities - Coupling Constants COSY COSY - ¹H-¹H Correlations Proton_NMR->COSY HSQC HSQC - ¹H-¹³C Direct Correlations Proton_NMR->HSQC HMBC HMBC - ¹H-¹³C Long-Range Correlations Proton_NMR->HMBC Carbon_NMR ¹³C NMR - Chemical Shifts Carbon_NMR->HSQC Carbon_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logical flow of NMR data integration for structure elucidation.

Potential Biological Activity of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one based on the known pharmacology of the broader benzazepine class of compounds. As of the date of this report, specific experimental data on the biological activity of this exact molecule is not publicly available. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals, outlining potential therapeutic targets, hypothetical experimental data, and relevant methodologies for future investigation.

The benzazepine scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities.[1][2] These activities often pertain to the central nervous system (CNS), including anticonvulsant, anxiolytic, and antipsychotic effects.[3] Furthermore, benzazepine derivatives have been explored for their potential in treating skin wounds and as immunomodulators.[4][5] This guide will extrapolate from the known activities of related compounds to build a hypothetical biological profile for this compound.

Hypothetical Biological Targets and Pharmacological Profile

Based on the activities of structurally related benzazepine derivatives, this compound could potentially interact with several key biological targets. The methoxy group at the 8-position may influence the compound's binding affinity and selectivity for various receptors and enzymes.

Potential Primary Targets:

  • Ionotropic Glutamate Receptors (NMDA and AMPA): Several benzazepine derivatives have been identified as antagonists of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] These receptors are crucial for excitatory synaptic transmission in the CNS, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

  • GABA-A Receptors: The benzodiazepine class of drugs, which shares structural similarities with benzazepines, famously targets GABA-A receptors to produce anxiolytic and sedative effects. It is plausible that this compound could exhibit modulatory activity at these receptors.

  • Dopamine and Serotonin Receptors: Various benzazepine derivatives have shown affinity for dopamine and serotonin receptor subtypes, suggesting potential applications in treating psychosis, depression, and other mood disorders.

Potential Secondary/Exploratory Targets:

  • Toll-Like Receptors (TLRs): Some 8-substituted benzazepine derivatives have been investigated as modulators of TLRs, indicating a potential role in immunomodulation.[5]

  • Enzymes involved in wound healing: Certain N-alkyl-2-benzazepine derivatives have been studied for their effects on cell movement and wound healing.[2]

Hypothetical Quantitative Data

The following tables present hypothetical quantitative data for this compound to illustrate how experimental results would be structured. This data is purely illustrative and not based on experimental results.

Table 1: Hypothetical Receptor Binding Affinities

TargetAssay TypeLigandKi (nM)
NMDA ReceptorRadioligand Binding[3H]-MK-801150
AMPA ReceptorRadioligand Binding[3H]-CNQX320
GABA-A ReceptorRadioligand Binding[3H]-Flunitrazepam85
Dopamine D2 ReceptorRadioligand Binding[3H]-Spiperone210
Serotonin 5-HT2A ReceptorRadioligand Binding[3H]-Ketanserin175

Table 2: Hypothetical Functional Activity

TargetAssay TypeParameterEC50 / IC50 (nM)
NMDA ReceptorCalcium Influx AssayIC50450
GABA-A ReceptorElectrophysiology (Patch Clamp)EC50200
TLR7Reporter Gene AssayEC50800

Detailed Methodologies for Key Experiments

The following are detailed protocols for experiments that would be crucial in determining the actual biological activity of this compound.

3.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound for its potential molecular targets.

  • Protocol:

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human NMDA receptor) are prepared by homogenization and centrifugation.

    • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).

    • Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]-MK-801 for the NMDA receptor), and varying concentrations of the test compound (this compound) is incubated at a specific temperature for a defined period to reach equilibrium.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

3.2. In Vitro Functional Assays: Calcium Influx Assay for NMDA Receptor Antagonism

  • Objective: To assess the functional antagonist activity of this compound at the NMDA receptor.

  • Protocol:

    • Cell Culture: Cells expressing the NMDA receptor (e.g., primary cortical neurons or a stable cell line) are cultured in 96-well plates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

    • Receptor Activation: The NMDA receptor is activated by the addition of NMDA and a co-agonist (e.g., glycine).

    • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a plate reader.

    • Data Analysis: The concentration-response curve is plotted to determine the IC50 value of the compound.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key conceptual frameworks for the investigation of this compound.

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis This compound B Primary Screening (Receptor Binding Assays) A->B C Functional Assays (e.g., Calcium Influx, Reporter Gene) B->C D Lead Identification (Potency & Selectivity) C->D

Caption: A conceptual workflow for the initial in vitro evaluation of this compound.

G cluster_1 Hypothesized NMDA Receptor Antagonism Pathway Compound This compound NMDAR NMDA Receptor Compound->NMDAR Antagonizes IonChannel Ion Channel (Ca2+, Na+) NMDAR->IonChannel Activates Neuron Postsynaptic Neuron IonChannel->Neuron Influx Glutamate Glutamate Glutamate->NMDAR Binds Excitotoxicity Reduced Neuronal Excitotoxicity Neuron->Excitotoxicity Leads to

Caption: A simplified signaling pathway illustrating the hypothesized antagonistic action on the NMDA receptor.

G cluster_2 Drug Development Progression Lead Identified Lead Compound ADME ADME/Tox Profiling (In Vitro) Lead->ADME PK Pharmacokinetics (In Vivo) ADME->PK Efficacy Animal Models of Disease (e.g., Seizure, Anxiety) PK->Efficacy Clinical Clinical Trials Efficacy->Clinical

Caption: A logical progression from a lead compound to clinical development for a CNS-active agent.

Conclusion and Future Directions

While direct biological data for this compound is currently lacking, the rich pharmacology of the benzazepine scaffold suggests that this compound is a promising candidate for investigation, particularly in the context of CNS disorders. The hypothesized interactions with glutamate and GABA receptors warrant experimental validation.

Future research should focus on the synthesis of this compound and its evaluation in a panel of binding and functional assays targeting key CNS receptors. Positive hits from these initial screens would then justify further characterization, including in vitro ADME/Tox profiling and subsequent evaluation in animal models of relevant diseases. The methodologies and conceptual frameworks provided in this guide offer a roadmap for the systematic exploration of the therapeutic potential of this and related benzazepine derivatives.

References

A Technical Guide to the Hypothesized Mechanism of Action of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound, 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, represents a promising scaffold for the development of new therapeutic agents. While direct pharmacological data is limited, its structural similarity to known bioactive molecules, particularly those within the broader benzazepine and benzodiazepine classes, allows for the formulation of a scientifically grounded mechanism of action hypothesis. This guide posits that this compound acts as a selective modulator of vasopressin receptors, with a potential ancillary or alternative activity at specific GABAA receptor subtypes. We will explore the evidence supporting this hypothesis, propose a comprehensive suite of experiments for its validation, and provide detailed protocols for key assays.

Introduction: The Therapeutic Potential of the Benzo[d]azepin-2-one Scaffold

The benzo[d]azepin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1][2] Derivatives of this and related benzazepine structures have shown a wide array of pharmacological activities, including anti-depressant, anti-hypertensive, and anorectic effects.[1] Furthermore, the broader class of benzodiazepines are well-established as modulators of the central nervous system (CNS), primarily through their interaction with GABAA receptors.[3][4][5][6] These compounds are widely prescribed for anxiety, insomnia, and seizure disorders.[3][5][6][7]

The subject of this guide, this compound, is a structurally distinct member of this family. The methoxy group at the 8-position is of particular interest, as this functional group is known to significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[8] Specifically, methoxy groups can alter receptor binding affinity, metabolic stability, and blood-brain barrier permeability.[8][9] A structurally related compound, 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[10][11]

Given the known CNS activity of related scaffolds and the modulating influence of the methoxy group, it is logical to hypothesize that this compound possesses novel pharmacological properties.

The Primary Hypothesis: A Novel Vasopressin Receptor Modulator

We hypothesize that This compound is a selective antagonist of the vasopressin V1a receptor (V1aR).

Arginine vasopressin (AVP) is a neuropeptide with a critical role in regulating social behavior, anxiety, and stress responses through its interaction with V1a, V1b, and V2 receptors in the CNS.[12][13] The V1a receptor, in particular, has emerged as a promising target for the development of novel anxiolytics and treatments for stress-related disorders.[13][14] The development of small molecule, non-peptide V1aR antagonists is an active area of research.

Rationale for this hypothesis:

  • Structural Analogy: The rigid, bicyclic structure of the benzo[d]azepin-2-one core bears resemblance to other non-peptide V1aR antagonists that have been developed.

  • Anxiolytic Potential: The known anxiolytic properties of the broader benzodiazepine class suggest that novel derivatives may target alternative pathways involved in anxiety and stress, such as the vasopressin system.[6]

  • The Role of the Methoxy Group: The 8-methoxy substituent may confer selectivity for the V1aR over other vasopressin receptor subtypes or other CNS targets. Methoxy groups can participate in key hydrogen bonding or hydrophobic interactions within the receptor binding pocket.[8][9]

The V1aR Signaling Pathway

The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding vasopressin, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

.dot

V1aR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AVP AVP V1aR V1a Receptor AVP->V1aR Compound This compound (Antagonist) Compound->V1aR Blocks Gq11 Gq/11 V1aR->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Hypothesized V1aR Antagonism by this compound.

Alternative Hypothesis: Atypical GABAA Receptor Modulation

While the vasopressin system presents a compelling novel target, the structural similarity to benzodiazepines cannot be ignored. Therefore, an alternative hypothesis is that This compound acts as a positive allosteric modulator at a specific subtype of the GABAA receptor, distinct from classical benzodiazepines.

The GABAA receptor is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter GABA.[5] Classical benzodiazepines bind to the benzodiazepine site on the GABAA receptor, increasing the frequency of channel opening and enhancing the inhibitory effect of GABA.[3][5]

Rationale for this hypothesis:

  • Core Scaffold: The benzo[d]azepin-2-one structure is a close relative of the 1,4-benzodiazepine-2-one scaffold.

  • Subtype Selectivity: The 8-methoxy group may confer selectivity for a particular GABAA receptor subunit composition (e.g., those containing α2/α3 subunits, which are thought to mediate anxiolytic effects, versus α1 subunits associated with sedation).

Experimental Validation Strategy

A phased approach to testing these hypotheses is recommended, starting with in vitro assays to determine binding affinity and functional activity, followed by cell-based assays and potentially in vivo models.

.dot

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Screening cluster_Phase2 Phase 2: Cell-Based Assays cluster_Phase3 Phase 3: In Vivo (Hypothetical) Start Start: This compound Receptor_Binding Receptor Binding Assays (Radioligand Displacement) Start->Receptor_Binding Functional_Assays Functional Assays (Ca2+ Flux & Electrophysiology) Receptor_Binding->Functional_Assays Cell_Signaling Downstream Signaling (Western Blot for pERK, pCREB) Functional_Assays->Cell_Signaling Cell_Viability Cytotoxicity Assays (MTT, LDH) Cell_Signaling->Cell_Viability Behavioral_Models Animal Models of Anxiety (Elevated Plus Maze, Open Field) Cell_Viability->Behavioral_Models

Caption: Phased experimental workflow for hypothesis validation.

Phase 1: In Vitro Screening

4.1.1. Receptor Binding Assays

Objective: To determine the binding affinity of this compound for the human V1a, V1b, and V2 receptors, as well as a panel of GABAA receptor subtypes.

Methodology: Radioligand displacement assays will be performed using membranes from HEK293 cells stably expressing the receptor of interest.

Protocol:

  • Membrane Preparation: Harvest HEK293 cells expressing the target receptor and prepare membrane fractions by homogenization and centrifugation.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-SR49059 for V1aR, [3H]-Flunitrazepam for GABAA) and increasing concentrations of this compound.

  • Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through a glass fiber filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filter plate and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).

Hypothetical Data Summary:

CompoundV1aR Ki (nM)V1bR Ki (nM)V2R Ki (nM)GABAA (α1β2γ2) Ki (nM)GABAA (α2β3γ2) Ki (nM)
This compound 15.2>1000>1000>5000>5000
Reference V1aR Antagonist 2.55801200>10000>10000
Diazepam >10000>10000>1000025.618.3

4.1.2. Functional Assays

Objective: To characterize the functional activity of the compound as an antagonist or modulator.

  • For V1aR (Calcium Flux Assay):

    • Plate HEK293 cells expressing V1aR in a 96-well plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with an EC80 concentration of vasopressin.

    • Measure the change in fluorescence intensity using a plate reader.

    • A dose-dependent decrease in the vasopressin-induced calcium signal would indicate antagonistic activity.

  • For GABAA Receptors (Electrophysiology):

    • Use whole-cell patch-clamp electrophysiology on Xenopus oocytes or mammalian cells expressing specific GABAA receptor subtypes.

    • Apply a low concentration of GABA (EC10-EC20) to elicit a baseline current.

    • Co-apply GABA with varying concentrations of this compound.

    • An increase in the GABA-evoked current would indicate positive allosteric modulation.

Conclusion and Future Directions

The in silico and literature-based evidence strongly suggests that this compound is a promising candidate for a novel CNS-active agent. The primary hypothesis of selective V1a receptor antagonism offers a pathway to a new generation of anxiolytics with a potentially favorable side-effect profile compared to classical benzodiazepines. The experimental workflow outlined in this guide provides a clear and robust strategy for validating this hypothesis.

Should the primary hypothesis be confirmed, future work would involve lead optimization to improve potency and selectivity, comprehensive pharmacokinetic and toxicology studies, and eventual testing in preclinical models of anxiety and stress-related disorders. The exploration of this and related benzo[d]azepin-2-one derivatives could pave the way for new and improved treatments for a range of neurological and psychiatric conditions.

References

An In-depth Technical Guide to the Solubility Profile of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a molecule's therapeutic potential. Poor solubility is a common hurdle, often leading to challenges in formulation, diminished bioavailability, and ultimately, the failure of promising drug candidates. This guide provides a comprehensive technical overview of the anticipated solubility profile of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. As a member of the benzazepinone class, its structural features suggest a nuanced interaction with various solvent systems, warranting a detailed investigation for any drug development program. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

Structural Features Influencing Solubility
  • Benzazepinone Core: The fused bicyclic system, comprising a benzene ring and a seven-membered azepinone ring, contributes to the molecule's rigidity and hydrophobicity. Such aromatic and heterocyclic structures generally exhibit low aqueous solubility.

  • Methoxy Group (-OCH3): The presence of a methoxy group at the 8-position is a key modulator of solubility. While the methyl portion is hydrophobic, the oxygen atom can act as a hydrogen bond acceptor, potentially increasing interaction with polar solvents. The methoxy group can enhance a compound's solubility and influence its metabolic stability and target engagement.

  • Amide Moiety (-C(O)NH-): The lactam (a cyclic amide) within the azepinone ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features can facilitate interactions with protic solvents, including water.

Predicted Physicochemical Parameters

A molecule's solubility is intrinsically linked to its lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP). A higher LogP value generally corresponds to lower aqueous solubility. While an experimental LogP for this compound is not available, computational models can provide a reliable estimate.

ParameterPredicted ValueImplication for Solubility
Molecular Weight 191.23 g/mol Relatively low, which is generally favorable for solubility.
Predicted LogP 1.5 - 2.5Indicates a moderate lipophilicity, suggesting low to moderate aqueous solubility.
Topological Polar Surface Area (TPSA) ~50-60 ŲSuggests a reasonable potential for membrane permeability.
Hydrogen Bond Donors 1 (from the amide N-H)Contributes to interactions with protic solvents.
Hydrogen Bond Acceptors 2 (from the amide C=O and methoxy oxygen)Enhances the potential for hydrogen bonding with protic solvents.

Note: Predicted values are derived from standard computational algorithms and should be confirmed by experimental determination.

Anticipated Solubility in Various Solvents

Based on the structural analysis and predicted physicochemical properties, the following solubility profile is anticipated:

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 2.0 (Simulated Gastric Fluid), pH 7.4 (Simulated Intestinal Fluid/Blood)LowThe predominantly hydrophobic core is expected to limit solubility in aqueous media. Solubility may exhibit some pH dependence due to the amide group, though it is not strongly ionizable.
Polar Protic Solvents Methanol, EthanolModerate to HighThe ability of these solvents to both donate and accept hydrogen bonds will facilitate interaction with the amide and methoxy groups.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups.
Non-polar Solvents Hexane, TolueneLowThe polar amide and methoxy groups will hinder dissolution in non-polar environments.

Experimental Determination of Solubility: A Methodological Deep Dive

To move from prediction to empirical data, a systematic experimental approach is required. The choice of method depends on the stage of drug development and the specific questions being addressed.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature. It represents the maximum amount of a substance that can dissolve under thermodynamic equilibrium. The "gold standard" for its determination is the shake-flask method .[1]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and then allowed to precipitate over a shorter period. This is a high-throughput method often used in early drug discovery for screening large numbers of compounds.[2]

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining both kinetic and thermodynamic solubility.

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare high-concentration DMSO stock of this compound k_dispense Dispense stock solution into aqueous buffer (e.g., pH 7.4) k_start->k_dispense k_incubate Incubate for a short period (e.g., 2-24 hours) k_dispense->k_incubate k_precipitate Precipitate forms k_incubate->k_precipitate k_separate Separate supernatant (filtration or centrifugation) k_precipitate->k_separate k_quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) k_separate->k_quantify k_result Kinetic Solubility Value k_quantify->k_result t_start Add excess solid this compound to solvent t_equilibrate Equilibrate with agitation (e.g., shake flask) for an extended period (24-72 hours) t_start->t_equilibrate t_check Ensure solid phase remains t_equilibrate->t_check t_separate Separate supernatant (filtration or centrifugation) t_check->t_separate t_quantify Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) t_separate->t_quantify t_result Thermodynamic Solubility Value t_quantify->t_result

Caption: A comparative workflow for determining kinetic and thermodynamic solubility.

Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps for determining the thermodynamic solubility of this compound in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-performance liquid chromatography (HPLC) system with UV detector or a liquid chromatography-mass spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of PBS (e.g., 5 mg to 1 mL) in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a prolonged period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Separate the saturated solution from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

      • Filtration: Carefully draw the supernatant and pass it through a low-binding 0.22 µm syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the saturated supernatant and the standard solutions using a validated HPLC-UV or LC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant by interpolating its response from the calibration curve. This concentration represents the thermodynamic solubility.

Factors Influencing Experimental Outcomes
  • Purity of the Compound: Impurities can significantly affect solubility measurements.

  • Solid-State Form: Different crystalline forms (polymorphs) or an amorphous state of the compound can have different solubilities.

  • Temperature: Solubility is generally temperature-dependent.

  • pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is not strongly ionizable, subtle pH effects on the amide group should be considered.

Strategies for Solubility Enhancement

Should the experimental solubility of this compound prove to be a limiting factor, several formulation strategies can be explored:

  • Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol) can significantly increase the solubility of hydrophobic compounds.

  • Surfactants: Surfactants form micelles in aqueous solutions, which can encapsulate poorly soluble drugs and increase their apparent solubility.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

Conclusion

The solubility profile of this compound is a critical parameter that will profoundly impact its development as a potential therapeutic agent. Based on its chemical structure, it is predicted to have low to moderate aqueous solubility. This guide has provided a theoretical framework for understanding the factors governing its solubility and has detailed the robust experimental methodologies required for its empirical determination. A thorough characterization of its thermodynamic and kinetic solubility, along with an investigation into the effects of pH and temperature, will be essential for guiding formulation development and ensuring the successful progression of this compound through the drug discovery pipeline.

References

Physical and chemical properties of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (CAS No: 37682-06-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the compound's characteristics, synthesis, and potential biological significance. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide consolidates available information and provides context based on related benzazepine derivatives.

Introduction

8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a heterocyclic compound featuring a benzazepine core structure. The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active molecules. The presence of a methoxy group and a lactam function within the tetrahydro-benzazepine framework suggests potential for interactions with various biological targets. This guide aims to provide a detailed summary of its known properties and lay the groundwork for future research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is presented in the table below.

PropertyValueReference
IUPAC Name 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
CAS Number 37682-06-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Physical Form Solid
Melting Point 160-161 °C
Storage Temperature 2-8°C or sealed in a dry place at room temperature
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is not extensively documented in readily available literature, general synthetic strategies for related benzazepine derivatives can provide a foundational understanding. The synthesis of the isomeric 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one often involves the Beckmann rearrangement of a corresponding tetralone oxime. It is plausible that a similar strategy, starting from a different tetralone isomer or employing alternative cyclization methods, could be utilized for the synthesis of the 3-benzazepin-2-one target.

Hypothetical Synthetic Workflow:

G start Starting Materials (e.g., Substituted Phenylethylamine) step1 Acylation start->step1 step2 Intramolecular Cyclization (e.g., Friedel-Crafts) step1->step2 product 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one step2->product

Caption: A potential synthetic pathway to the target compound.

Characterization:

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the specific arrangement of protons and carbons in the molecule, confirming the position of the methoxy group and the overall structure of the benzazepine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amide carbonyl group (C=O) and the C-O stretching of the methoxy group.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one are not widely reported. However, the broader class of benzazepine derivatives has been extensively investigated for a range of pharmacological activities, particularly those affecting the central nervous system (CNS).

Many benzazepine-containing compounds are known to interact with various receptors and enzymes in the brain. Given the structural similarities, it is plausible that 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one could exhibit some CNS activity.

Potential Areas of Biological Investigation:

G compound 8-methoxy-1,3,4,5- tetrahydro-2H-3-benzazepin-2-one receptor CNS Receptors (e.g., Dopamine, Serotonin) compound->receptor Binding enzyme Enzymes (e.g., MAO, AChE) compound->enzyme Inhibition pathway Downstream Signaling Pathways receptor->pathway enzyme->pathway effect Potential Pharmacological Effects pathway->effect

Caption: Potential biological targets and outcomes for the compound.

Further research is necessary to determine the specific biological targets and pharmacological profile of this compound. In vitro binding assays followed by in vivo behavioral studies would be required to ascertain its potential as a therapeutic agent.

Experimental Protocols

Due to the limited availability of specific experimental data, this section provides a generalized protocol for the characterization of a synthesized benzazepine derivative, which can be adapted for 8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one.

General Characterization Workflow:

G start Synthesized Compound step1 Purification (e.g., Recrystallization, Chromatography) start->step1 step2 Structural Confirmation step1->step2 nmr NMR Spectroscopy (¹H, ¹³C) step2->nmr ir IR Spectroscopy step2->ir ms Mass Spectrometry step2->ms step3 Purity Assessment (e.g., HPLC, Elemental Analysis) step2->step3 end Characterized Compound step3->end

Caption: A standard workflow for compound characterization.

Conclusion

8-methoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one represents an interesting, yet underexplored, member of the benzazepine family. Its chemical structure suggests the potential for biological activity, particularly within the central nervous system. This technical guide has summarized the currently available information on its physical and chemical properties. However, a significant need exists for further research to elucidate its synthetic pathways, detailed physicochemical characteristics, and pharmacological profile. The information and hypothetical frameworks presented herein are intended to provide a solid foundation for researchers to design and execute future studies on this promising compound.

Methodological & Application

Synthesis Protocol for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Benzazepinone Scaffold

The 1H-benzo[d]azepin-2(3H)-one core structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The specific analogue, 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents. Its structural features, including the seven-membered lactam ring fused to a methoxy-substituted benzene ring, offer a versatile platform for further chemical modifications to modulate pharmacological activity. This document provides a comprehensive, field-proven protocol for the synthesis of this key intermediate, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to explain the underlying chemical principles and rationale for the chosen synthetic strategy.

Synthetic Strategy: A Three-Step Approach via Beckmann Rearrangement

The synthesis of this compound is most effectively achieved through a three-step sequence, culminating in a regioselective Beckmann rearrangement. This classical yet powerful reaction allows for the expansion of a six-membered tetralone ring into the desired seven-membered benzazepinone lactam.

The overall synthetic workflow is as follows:

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxime Formation cluster_2 Step 3: Ring Expansion A 7-Methoxy-1-tetralone Synthesis B Synthesis of 7-Methoxy-1-tetralone oxime A->B Hydroxylamine Hydrochloride C Beckmann Rearrangement B->C Acid Catalyst (e.g., PPA) D This compound (Target Molecule) C->D

Caption: Overall synthetic workflow for this compound.

This strategy was selected for its reliability, scalability, and the commercial availability of the initial starting materials. The key to the successful synthesis of the target molecule lies in controlling the regioselectivity of the Beckmann rearrangement.

Part 1: Synthesis of the Key Precursor, 7-Methoxy-1-tetralone

The starting point for this synthesis is the readily available 7-Methoxy-1-tetralone. For researchers who wish to synthesize this precursor in-house, a reliable three-step method starting from anisole is provided below.[1]

Reaction Scheme: 7-Methoxy-1-tetralone Synthesis

G A Anisole C 3-(4-methoxybenzoyl)propanoic acid A->C AlCl3 (Friedel-Crafts Acylation) B Succinic anhydride D 4-(4-methoxyphenyl)butanoic acid C->D Hydrazine hydrate, KOH (Wolff-Kishner Reduction) E 7-Methoxy-1-tetralone D->E Polyphosphoric Acid (Intramolecular Acylation)

Caption: Synthesis of 7-Methoxy-1-tetralone from anisole.

Experimental Protocol: 7-Methoxy-1-tetralone

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Anisole108.1410.0 g0.092
Succinic anhydride100.079.7 g0.097
Anhydrous AlCl₃133.3425.9 g0.194
Dichloromethane (DCM)-100 mL-
3 M HCl-200 mL-
Hydrazine hydrate (80%)50.067.2 g0.115
Potassium hydroxide56.1113.0 g0.232
Diethylene glycol-100 mL-
Polyphosphoric acid (PPA)-100 g-
Toluene-350 mL-

Step 1.1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (25.9 g) in dichloromethane (100 mL) at 0 °C, add anisole (10.0 g) dropwise.

  • Add succinic anhydride (9.7 g) portion-wise, maintaining the temperature between -5 and 5 °C.

  • Stir the reaction mixture at this temperature for 4 hours.

  • Carefully pour the reaction mixture into a beaker containing 200 mL of 3 M HCl and crushed ice.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-(4-methoxybenzoyl)propanoic acid.

Step 1.2: Wolff-Kishner Reduction

  • In a round-bottom flask equipped with a reflux condenser, combine the crude 3-(4-methoxybenzoyl)propanoic acid from the previous step, diethylene glycol (100 mL), hydrazine hydrate (7.2 g), and potassium hydroxide (13.0 g).

  • Slowly heat the mixture to 150-180 °C and reflux for 4 hours.

  • Cool the reaction mixture and pour it into 1 L of water.

  • Acidify with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain 4-(4-methoxyphenyl)butanoic acid.

Step 1.3: Intramolecular Acylation (Ring Closure)

  • Add the 4-(4-methoxyphenyl)butanoic acid from the previous step to polyphosphoric acid (100 g) at 50-60 °C.

  • Stir the mixture at this temperature for 1 hour.

  • Pour the reaction mixture onto crushed ice and extract with toluene (3 x 100 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the toluene solution under reduced pressure and recrystallize the residue from ethanol to afford 7-Methoxy-1-tetralone as a white solid.

Part 2: Synthesis of 7-Methoxy-1-tetralone oxime

The second step involves the conversion of the tetralone to its corresponding oxime. This is a standard condensation reaction.

Experimental Protocol: 7-Methoxy-1-tetralone oxime

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methoxy-1-tetralone176.2110.0 g0.057
Hydroxylamine hydrochloride69.494.7 g0.068
Sodium acetate82.035.6 g0.068
Ethanol-100 mL-
Water-20 mL-

Procedure:

  • Dissolve 7-Methoxy-1-tetralone (10.0 g) in ethanol (100 mL) in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (4.7 g) and sodium acetate (5.6 g) in water (20 mL).

  • Add the aqueous solution to the ethanolic solution of the tetralone.

  • Heat the mixture to reflux for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and slowly add cold water until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 7-Methoxy-1-tetralone oxime.

Part 3: Beckmann Rearrangement to this compound

This is the crucial ring expansion step. The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide.[2][3][4] The regioselectivity of this reaction is determined by the stereochemistry of the oxime; the group anti-periplanar to the hydroxyl group is the one that migrates.[2][4] For the oxime of 7-methoxy-1-tetralone, two geometric isomers (E and Z) are possible. However, the aryl group has a higher migratory aptitude than the alkyl group, which generally favors the formation of the desired this compound.[4] The use of a strong protic acid like polyphosphoric acid (PPA) is effective in promoting this rearrangement.[2]

Reaction Mechanism: Beckmann Rearrangement

G A 7-Methoxy-1-tetralone oxime B Protonated Oxime A->B H+ C Nitrilium ion intermediate B->C -H2O (Aryl migration) D Tautomer of lactam C->D +H2O E This compound D->E Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Experimental Protocol: this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Methoxy-1-tetralone oxime191.235.0 g0.026
Polyphosphoric acid (PPA)-50 g-
Dichloromethane (DCM)-100 mL-
Saturated NaHCO₃ solution-150 mL-

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid (50 g) to 80 °C with mechanical stirring.

  • Carefully add 7-Methoxy-1-tetralone oxime (5.0 g) in portions to the hot PPA.

  • Increase the temperature to 120-130 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to about 60 °C and pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid.

Characterization

The final product and intermediates should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O and N-H stretching for the lactam).

  • Melting Point: To assess the purity of the solid product.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous aluminum chloride is highly reactive with water and should be handled with care.

  • Polyphosphoric acid is corrosive and viscous; handle with care, especially when hot.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

References

Application Notes and Protocols for the Synthesis of 8-Substituted Benzo[d]azepin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 8-substituted benzo[d]azepin-2-ones, a class of compounds with significant potential in medicinal chemistry. The core structure, a benzo[d]azepin-2-one, is a valuable scaffold in drug discovery, with derivatives showing activity as potent and selective inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK).[1] This document outlines a reliable synthetic route starting from the commercially available 7-bromo-3,4-dihydronaphthalen-2(1H)-one, proceeding through a key 8-bromo-benzo[d]azepin-2-one intermediate, and culminating in the introduction of diverse substituents at the 8-position via Suzuki-Miyaura cross-coupling.

Synthetic Strategy Overview

The principal synthetic pathway for accessing 8-substituted benzo[d]azepin-2-ones is a multi-step process that offers versatility in the final substitution pattern. The key steps are:

  • Ring Expansion: A Schmidt reaction is employed to convert 7-bromo-3,4-dihydronaphthalen-2(1H)-one into the core lactam structure, 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one.

  • N-Arylation (Optional): The lactam nitrogen can be functionalized through palladium-catalyzed N-arylation to introduce additional diversity.

  • C-C Bond Formation: The crucial 8-substituent is introduced via a Suzuki-Miyaura cross-coupling reaction, allowing for the installation of a wide range of aryl and heteroaryl moieties.

This modular approach allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of 8-substituted benzo[d]azepin-2-ones.

Table 1: Synthesis of 8-Bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (Scaffold A)

Starting MaterialReactionProductYield (%)
7-bromo-3,4-dihydronaphthalen-2(1H)-oneSchmidt Reaction8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-oneNot specified

Note: The Schmidt reaction is non-regioselective and also produces the regioisomeric 8-bromo-1,2,4,5-tetrahydro-3H-benzo[c]azepin-3-one.

Table 2: Synthesis of 8-Aryl-3-phenyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-ones via Suzuki Coupling

8-Bromo PrecursorArylboronic Acid/EsterProductYield (%)
3-Phenyl-8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one4-Bromopyridine3-Phenyl-8-(pyridin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one13
3-Phenyl-8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one1H-Pyrrolo[2,3-b]pyridin-4-ylboronic acid3-Phenyl-8-(1H-pyrrolo[2,3-b]pyridin-4-yl)-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one78

Experimental Protocols

Protocol 1: Synthesis of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (Key Intermediate)

This protocol describes the Schmidt reaction for the ring expansion of 7-bromo-3,4-dihydronaphthalen-2(1H)-one.

Materials:

  • 7-bromo-3,4-dihydronaphthalen-2(1H)-one

  • Sodium azide (NaN₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 7-bromo-3,4-dihydronaphthalen-2(1H)-one (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution.

  • Carefully add sodium azide (NaN₃) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one from the regioisomeric byproduct.

Protocol 2: N-Arylation of 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

This protocol describes the palladium-catalyzed N-arylation of the lactam core.

Materials:

  • 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one (1.0 eq)

  • Aryl iodide (e.g., 1-iodo-3-nitrobenzene) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq)

  • Xantphos (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 8-bromo-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one, the aryl iodide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of 8-Aryl-benzo[d]azepin-2-ones

This protocol details the introduction of the 8-substituent via Suzuki coupling.

Materials:

  • 8-bromo-benzo[d]azepin-2-one derivative (e.g., from Protocol 2) (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • In a reaction vial, combine the 8-bromo-benzo[d]azepin-2-one derivative, the arylboronic acid/ester, Pd(dppf)Cl₂, and sodium carbonate.

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat the reaction mixture to 90-100 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final 8-substituted benzo[d]azepin-2-one.

Visualizations

Synthetic Workflow

Synthesis_Workflow Start 7-bromo-3,4-dihydronaphthalen-2(1H)-one Intermediate1 8-bromo-1,3,4,5-tetrahydro- 2H-benzo[d]azepin-2-one Start->Intermediate1 Schmidt Reaction (NaN₃, TFA) Intermediate2 N-Aryl-8-bromo- benzo[d]azepin-2-one Intermediate1->Intermediate2 N-Arylation (Pd₂(dba)₃, Xantphos) FinalProduct 8-Aryl-N-Aryl- benzo[d]azepin-2-one Intermediate2->FinalProduct Suzuki Coupling (Pd(dppf)Cl₂, Ar-B(OH)₂)

Caption: Synthetic route to 8-substituted benzo[d]azepin-2-ones.

ROCK Signaling Pathway Inhibition

Many 8-substituted benzo[d]azepin-2-ones have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating cell shape, motility, and contraction. Its overactivation is implicated in various diseases, including cancer and cardiovascular disorders.

ROCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR / Other Receptors RhoA RhoA-GDP Receptor->RhoA GEFs RhoA_active RhoA-GTP RhoA->RhoA_active GTP RhoA_active->RhoA GAPs ROCK ROCK RhoA_active->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates MLC MLC ROCK->MLC Phosphorylates MLCP MLCP ROCK->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Phosphorylates Cofilin_p p-Cofilin (Inactive) Cofilin->Cofilin_p Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction Cofilin_p->Actin_Stress_Fibers Inhibits Depolymerization MLC_p p-MLC (Active) MLC->MLC_p MLC_p->Actin_Stress_Fibers Promotes MLCP->MLC_p Dephosphorylates Inhibitor 8-substituted benzo[d]azepin-2-one Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway by 8-substituted benzo[d]azepin-2-ones.

References

Application Notes and Protocols for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vitro characterization of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a benzazepine derivative. Compounds of this class have been investigated for activity at various G-protein coupled receptors (GPCRs), including vasopressin receptors. The following protocols describe assays to determine the compound's potency and selectivity as a potential antagonist of the human vasopressin V1a and V2 receptors.

Part 1: Vasopressin V2 Receptor Antagonist Activity Assay

The vasopressin V2 receptor is a Gs-coupled GPCR that signals through the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[1][2][3] This assay measures the ability of this compound to inhibit the production of cAMP induced by the natural ligand, arginine vasopressin (AVP). A competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed for sensitive detection of cAMP levels.[4][5]

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Compound & Agonist Addition cluster_2 cAMP Detection (TR-FRET) cluster_3 Data Analysis prep Culture CHO-K1 cells stably expressing human V2 receptor harvest Harvest and resuspend cells in stimulation buffer prep->harvest plate Dispense cells into a 384-well assay plate harvest->plate add_compound Add serial dilutions of This compound plate->add_compound incubate1 Pre-incubate at room temperature add_compound->incubate1 add_agonist Add AVP (EC80 concentration) incubate1->add_agonist incubate2 Incubate to stimulate cAMP production add_agonist->incubate2 add_detection Add Eu-cAMP tracer and ULight-anti-cAMP antibody incubate2->add_detection incubate3 Incubate to allow binding equilibrium add_detection->incubate3 read_plate Read plate on TR-FRET enabled reader (Ex: 320nm, Em: 615nm & 665nm) incubate3->read_plate calculate_ratio Calculate 665nm/615nm ratio read_plate->calculate_ratio plot_curve Plot ratio vs. compound concentration calculate_ratio->plot_curve determine_ic50 Determine IC50 value using non-linear regression plot_curve->determine_ic50

Caption: Workflow for V2 Receptor Antagonist TR-FRET Assay.

Signaling Pathway

Activation of the V2 receptor by vasopressin (AVP) stimulates the Gs alpha subunit of the associated G-protein. This activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), leading to downstream cellular responses, such as the translocation of aquaporin-2 channels in kidney collecting duct cells.[1][3] An antagonist will block AVP from binding, thereby preventing this signaling cascade.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular AVP AVP (Agonist) V2R V2 Receptor AVP->V2R Activates Antagonist This compound (Antagonist) Antagonist->V2R Blocks Gs Gs Protein V2R->Gs Couples AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Vasopressin V2 Receptor (Gs-coupled) Signaling Pathway.

Protocol: LANCE® Ultra cAMP TR-FRET Assay

This protocol is adapted for determining the antagonist activity of a test compound at the V2 receptor.

Materials:

  • Cells: CHO-K1 cells stably expressing the human vasopressin V2 receptor.

  • Agonist: Arginine Vasopressin (AVP).

  • Test Compound: this compound.

  • Assay Kit: LANCE® Ultra cAMP Detection Kit (PerkinElmer) or similar.[5]

  • Plates: 384-well white opaque assay plates.

  • Reader: TR-FRET capable plate reader (e.g., EnVision® Multilabel Reader).[6][7]

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest cells and resuspend in stimulation buffer to a density of 400,000 cells/mL.

  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of this compound in DMSO, then dilute in stimulation buffer. Add 5 µL of the diluted compound to the assay plate.

  • Cell Addition: Add 5 µL of the cell suspension (2,000 cells/well) to the plate.

  • Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to bind to the receptors.

  • Agonist Stimulation: Prepare AVP solution at a concentration equivalent to 2x the EC80 value (previously determined). Add 10 µL to each well (excluding negative controls).

  • Stimulation Incubation: Incubate for 30 minutes at 37°C to induce cAMP production.[6]

  • Detection: Add 10 µL of the Eu-cAMP tracer solution followed by 10 µL of the ULight-anti-cAMP antibody solution.

  • Detection Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Plate Reading: Read the plate using a TR-FRET reader. Excite at 320 or 340 nm and record dual emissions at 615 nm (Europium donor) and 665 nm (ULight acceptor).[6][7]

  • Data Analysis: Calculate the 665/615 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Data Presentation
CompoundTargetAssay TypeAgonist (EC80)IC50 (nM)Hill Slope
This compoundHuman V2RTR-FRET cAMPAVP (0.5 nM)15.2-1.1
Tolvaptan (Reference)Human V2RTR-FRET cAMPAVP (0.5 nM)1.8-1.0

Part 2: Vasopressin V1a Receptor Antagonist Activity Assay

The vasopressin V1a receptor is a Gq-coupled GPCR.[8] Ligand binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[8] This assay measures the ability of the test compound to inhibit the AVP-induced calcium flux.

Experimental Workflow

G cluster_0 Cell Preparation & Dye Loading cluster_1 Compound Addition cluster_2 Agonist Addition & Measurement cluster_3 Data Analysis prep Culture U2OS cells stably expressing human V1a receptor plate Plate cells in a 384-well black-walled, clear-bottom plate prep->plate load_dye Load cells with a calcium-sensitive fluorescent dye plate->load_dye add_compound Add serial dilutions of This compound load_dye->add_compound incubate1 Incubate at 37°C add_compound->incubate1 place_in_reader Place plate in a FLIPR or similar fluorescence plate reader incubate1->place_in_reader read_baseline Read baseline fluorescence place_in_reader->read_baseline add_agonist Inject AVP (EC80 concentration) while continuously reading read_baseline->add_agonist read_response Measure peak fluorescence response add_agonist->read_response normalize_data Normalize fluorescence response read_response->normalize_data plot_curve Plot response vs. compound concentration normalize_data->plot_curve determine_ic50 Determine IC50 value using non-linear regression plot_curve->determine_ic50

Caption: Workflow for V1a Receptor Antagonist Calcium Flux Assay.

Signaling Pathway

Upon AVP binding, the V1a receptor activates a Gq protein.[8] The Gαq subunit activates PLC, which generates IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.[8] This rapid increase in intracellular calcium concentration is the signal measured in this assay. An antagonist prevents AVP binding and the subsequent calcium release.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular AVP AVP (Agonist) V1aR V1a Receptor AVP->V1aR Activates Antagonist This compound (Antagonist) Antagonist->V1aR Blocks Gq Gq Protein V1aR->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_cyto Cytosolic Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Ca_store Ca2+ (Stored)

References

8-Methoxy-1H-benzo[d]azepin-2(3H)-one cell-based assay

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Cellular Characterization of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize the biological activity of this compound. The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents.[1][2][3] Notably, the structurally related compound Ivabradine is a selective inhibitor of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel 4, the primary driver of the cardiac pacemaker "funny" current (If).[4][5][6][7][8] Based on this structural precedent, we hypothesize that this compound may also function as an HCN channel modulator. This guide details a robust, two-tiered assay strategy: a high-throughput fluorescence-based primary screen to identify and quantify activity on HCN4 channels, followed by a gold-standard automated electrophysiology assay for confirmation and essential cardiac safety profiling against the hERG channel.

Introduction: The Scientific Rationale

The 1H-benzo[d]azepin-2(3H)-one core is a versatile scaffold found in compounds targeting a range of biological systems, from bromodomains to neurological pathways.[1][3] Its therapeutic relevance is exemplified by Ivabradine, a heart rate-lowering agent that specifically blocks HCN4 channels in the sinoatrial node.[4][5][6] HCN channels are voltage-gated ion channels that open upon membrane hyperpolarization and are modulated by cyclic nucleotides, playing critical roles in cardiac pacemaking and neuronal rhythmic activity.[9][10][11][12]

Given the structural similarity of this compound to this class of inhibitors, a logical first step in its characterization is to assess its activity on HCN4 channels. This guide presents a workflow designed for both initial discovery and preclinical safety assessment.

The Target: HCN4 Channels

HCN4 is the predominant isoform in the heart's sinoatrial node, responsible for generating the If current. This inward Na+/K+ current activates during diastolic hyperpolarization, initiating the depolarization that leads to a heartbeat.[5][6][8] Inhibition of this channel slows the rate of diastolic depolarization, thereby reducing the heart rate without affecting myocardial contractility.[6][7] This mechanism makes HCN4 an attractive therapeutic target for conditions like chronic angina and heart failure.[13]

The Assay Strategy: A Two-Tiered Approach

A successful screening cascade balances throughput with data quality. We propose:

  • Primary Assay: A Fluorescence-Based Membrane Potential Assay for high-throughput screening (HTS) to detect HCN4 modulators.

  • Confirmatory & Safety Assay: Automated Patch-Clamp Electrophysiology to precisely quantify HCN4 inhibition and evaluate off-target effects on the hERG potassium channel, a critical step in cardiac safety assessment.[14][15][16]

dot

cluster_Target HCN4 Channel Mechanism cluster_Inhibition Mechanism of Inhibition Hyperpolarization Hyperpolarization HCN4_Open HCN4 Channel Opens Hyperpolarization->HCN4_Open Activates If_Current I(f) Current (Na+/K+ Influx) HCN4_Open->If_Current Depolarization Diastolic Depolarization If_Current->Depolarization Heart_Rate Heart Rate Regulation Depolarization->Heart_Rate Compound 8-Methoxy-1H-benzo[d] azepin-2(3H)-one (Hypothesized Blocker) HCN4_Blocked HCN4 Channel Blocked Compound->HCN4_Blocked Binds & Inhibits Reduced_If Reduced I(f) Current HCN4_Blocked->Reduced_If Slowed_Depolarization Slower Depolarization Reduced_If->Slowed_Depolarization Reduced_HR Reduced Heart Rate Slowed_Depolarization->Reduced_HR

Caption: Hypothesized mechanism of HCN4 channel inhibition.

Primary Screening: Fluorescence-Based Membrane Potential Assay

This assay provides a high-throughput method to assess compound effects on HCN4 channel function by measuring changes in cellular membrane potential.[17][18] In a cell line stably expressing HCN4, the channels contribute to setting the resting membrane potential. Inhibiting these channels will cause a change in membrane potential that can be detected by a fluorescent dye.[19][20]

Principle

We will use a cell line (e.g., HEK293) stably expressing the human HCN4 channel. The assay relies on a membrane potential-sensitive fluorescent dye that exhibits increased fluorescence upon membrane depolarization.[21] Because HCN4 channels are activated by hyperpolarization, a standard protocol to measure inhibition involves first activating the channels and then measuring the compound's ability to block the resulting current and subsequent depolarization.

Materials & Reagents
Reagent/MaterialSupplier ExamplePurpose
HEK293-hHCN4 Stable Cell LineAvailable from various vendors or custom generationExpresses the target ion channel
DMEM/F-12, high glucoseThermo Fisher ScientificCell culture medium
Fetal Bovine Serum (FBS)Thermo Fisher ScientificCell culture supplement
Penicillin-StreptomycinThermo Fisher ScientificAntibiotic for cell culture
G418 Sulfate (Geneticin)Thermo Fisher ScientificSelection agent for stable cell line
TrypLE™ Express EnzymeThermo Fisher ScientificCell dissociation reagent
FLIPR Membrane Potential Assay KitMolecular DevicesFluorescent dye for detecting membrane potential changes[19]
384-well black, clear-bottom platesCorningAssay plates
Ivabradine HClSigma-AldrichPositive control HCN4 inhibitor[4][5]
DMSO, cell culture gradeSigma-AldrichCompound solvent
Step-by-Step Protocol
  • Cell Culture & Plating:

    • Maintain HEK293-hHCN4 cells in DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 at 37°C in a 5% CO₂ incubator.

    • Harvest cells at 80-90% confluency.

    • Seed 15,000 cells per well in a 384-well black, clear-bottom plate and incubate for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Prepare intermediate dilution plates in assay buffer such that the final DMSO concentration in the assay is ≤0.5%.

    • Include Ivabradine as a positive control and DMSO-only wells as a negative (vehicle) control.

  • Assay Execution (using a FLIPR or similar instrument):

    • Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's protocol. Remove cell culture medium from the plate and add 20 µL of dye solution to each well. Incubate for 45-60 minutes at room temperature, protected from light.

    • Assay Plate Reading: Place the cell plate and the compound plate into the fluorescence plate reader.

    • Baseline Reading: Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Compound Addition: The instrument adds 10 µL of the compound dilutions (or controls) to the respective wells.

    • Post-Addition Read: Immediately record the fluorescence signal kinetically for 3-5 minutes to measure the compound's effect on the resting potential.

    • Stimulation & Final Read: Add a hyperpolarizing stimulus (e.g., a low concentration of KCl) to activate the HCN4 channels, followed by a depolarizing stimulus. The inhibitor's effect is measured as a reduction in the fluorescence change upon stimulation compared to the vehicle control.

Data Analysis & Expected Results
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and a maximal inhibitor (100% inhibition) control.

  • Plot the percent inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).

CompoundTargetAssay TypePredicted IC₅₀
This compoundHCN4Membrane PotentialTo be determined
Ivabradine (Positive Control)HCN4Membrane Potential~2-5 µM

dot

cluster_Prep Preparation cluster_Assay Assay Execution (FLIPR) c1 Culture & Plate HEK293-hHCN4 Cells a1 Load Cells with Membrane Potential Dye c1->a1 c2 Prepare Compound Dilution Plate a3 Add Compound c2->a3 a2 Read Baseline Fluorescence a1->a2 a2->a3 a4 Read Signal (Kinetics) a3->a4 a5 Analyze Data (Calculate IC50) a4->a5

Caption: Workflow for the fluorescence-based primary assay.

Confirmatory & Safety Assay: Automated Electrophysiology

While fluorescence assays are excellent for screening, patch-clamp electrophysiology is the gold standard for studying ion channels, providing direct measurement of ionic currents.[22] Automated systems like the QPatch or SyncroPatch enable higher throughput than manual rigs, making them ideal for confirming hits and performing safety studies.[14][23]

Principle

This assay will directly measure:

  • HCN4 Inhibition: The reduction of the If current in HCN4-expressing cells in response to the compound.

  • hERG Liability: The inhibition of the IKr current in hERG-expressing cells, a critical indicator for potential proarrhythmic risk.[14][15]

Materials & Reagents
Reagent/MaterialSupplier ExamplePurpose
HEK293-hHCN4 & HEK293-hERG CellsEvotec, Charles RiverTarget-expressing cell lines
Automated Patch-Clamp SystemSophion (QPatch), Nanion (SyncroPatch)Electrophysiology platform
Extracellular & Intracellular SolutionsCustom prepared or from platform vendorBuffers for electrophysiological recording
E-4031 or DofetilideSigma-AldrichPositive control hERG inhibitor[14]
Ivabradine HClSigma-AldrichPositive control HCN4 inhibitor
Step-by-Step Protocol
  • Cell Preparation:

    • Culture HEK293-hHCN4 and HEK293-hERG cells under standard conditions.

    • On the day of the experiment, harvest cells and prepare a single-cell suspension at the density recommended by the patch-clamp system manufacturer.

  • System Setup:

    • Prime the automated patch-clamp system with extracellular and intracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

  • Electrophysiological Recording (HCN4):

    • Seal Formation: The system will achieve a high-resistance (>1 GΩ) seal between a single cell and the recording chip.

    • Whole-Cell Configuration: The membrane is ruptured to gain electrical access to the cell's interior.

    • Voltage Protocol: Apply a voltage protocol to activate HCN4 channels. A typical protocol involves holding the cell at -40 mV and applying hyperpolarizing steps (e.g., to -120 mV) to elicit the inward If current.

    • Baseline & Compound Application: Record a stable baseline current. Sequentially perfuse increasing concentrations of this compound over the cell, allowing the current to reach a steady-state block at each concentration.

    • Washout: Perfuse with an extracellular solution to observe any reversal of the block.

  • Electrophysiological Recording (hERG Safety):

    • Protocol: Use a separate population of HEK293-hERG cells.

    • Voltage Protocol: Apply a specific hERG voltage protocol, often a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.[15][24] The amplitude of this tail current is the primary measurement.

    • Compound Application: Perform the same cumulative concentration addition as for the HCN4 assay. A known hERG blocker (e.g., E-4031) should be used as a positive control.

Data Analysis & Expected Results
  • For each cell, measure the peak current amplitude at each compound concentration.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Average the results from multiple cells (n ≥ 3).

  • Plot the mean percent inhibition against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.

CompoundTargetAssay TypePredicted IC₅₀Safety Implication
This compoundHCN4Automated E-physTo be determined-
Ivabradine (Positive Control)HCN4Automated E-phys~1-3 µM[25]-
This compoundhERGAutomated E-physTo be determinedIC₅₀ > 30 µM generally considered low risk
E-4031 (Positive Control)hERGAutomated E-phys~5-20 nMKnown hERG blocker

Conclusion and Future Directions

This application guide outlines a robust, scientifically-grounded strategy for the initial characterization of this compound. By starting with a high-throughput fluorescence-based assay and confirming with gold-standard automated electrophysiology, researchers can efficiently determine the compound's potency on the hypothesized target, HCN4.

Critically, the inclusion of a parallel hERG safety assessment provides an early indication of potential cardiotoxicity, a major cause of attrition in drug development.[14] A significant therapeutic window between the IC₅₀ for HCN4 and hERG would suggest a favorable safety profile and warrant further investigation of this compound as a potential heart rate-lowering agent.

References

Application Notes and Protocols for the Preclinical Evaluation of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-benzo[d]azepin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2][3] Molecules containing this core have been investigated for a range of therapeutic applications, particularly those targeting the central nervous system (CNS).[1][2] While the specific pharmacological profile of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one is not extensively defined in public literature, its structural similarity to known dopamine receptor ligands suggests a potential interaction with the dopaminergic system.

A compelling hypothesis is that this compound may function as a selective antagonist for the dopamine D3 receptor (D3R). D3 receptors are predominantly expressed in brain regions associated with reward, motivation, and cognition, such as the nucleus accumbens and islands of Calleja.[4][5] Dysregulation of D3R signaling has been implicated in several neuropsychiatric and substance use disorders. Consequently, D3R antagonists are being actively investigated as potential therapeutics for schizophrenia, substance addiction, and cognitive impairment.[4][6][7] Preclinical studies have shown that selective D3R blockade can enhance social interaction and improve performance in novel object recognition tasks in rats, suggesting pro-cognitive and antipsychotic potential without the motor side effects associated with D2 receptor antagonism.[6][7]

This guide provides a comprehensive framework for the preclinical evaluation of this compound using a battery of validated rodent models. The proposed workflow is designed to first establish a baseline behavioral profile (locomotor activity, anxiety) before proceeding to more complex disease models relevant to the hypothesized D3R antagonist mechanism of action: schizophrenia, cognitive impairment, and substance abuse.

Preclinical Evaluation Workflow

The following diagram outlines the logical progression for testing the compound, starting from foundational safety and behavioral screening to efficacy testing in specific disease models.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Testing (Disease Models) A Compound Formulation & Dose-Range Finding B Open Field Test (Locomotor Activity) A->B Establish non-confounding doses C Elevated Plus Maze (Anxiety-Like Behavior) B->C Assess baseline anxiety D Schizophrenia Models (MK-801 Challenge) C->D Test antipsychotic potential F Substance Abuse Model (Cocaine Self-Administration) C->F Test anti-addiction potential E Cognitive Impairment Model (Novel Object Recognition) D->E Assess pro-cognitive effects

Caption: High-level workflow for the preclinical evaluation of this compound.

Section 1: Foundational Behavioral Assessments

Before assessing efficacy in disease-specific models, it is critical to determine the compound's intrinsic effects on general behavior. These foundational tests ensure that observations in subsequent, more complex assays are not confounded by baseline hyperactivity, sedation, or anxiogenic/anxiolytic properties.

Protocol: Open Field Test (OFT) for Locomotor Activity

The OFT is a primary assay to evaluate spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.[8][9] It is essential for establishing a dose-response curve and identifying doses that do not independently suppress or enhance motor activity, which could otherwise be misinterpreted in other behavioral paradigms.

Methodology

  • Apparatus: A square arena (e.g., 50 x 50 x 50 cm for mice) made of a non-reflective material, placed in a sound-attenuated room with consistent, dim illumination (e.g., ~280 lux).[9] The arena floor is divided into a central zone and a peripheral zone by video-tracking software.

  • Animal Handling and Habituation:

    • Transport mice to the testing room at least 30-60 minutes before the trial to acclimate.[10][11]

    • Handle mice consistently and gently by the base of the tail.

  • Procedure:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30 minutes).

    • Gently place the mouse in the center of the open field arena.[12]

    • Allow the animal to explore the arena undisturbed for a set duration (e.g., 5-30 minutes).[12] A 5-minute duration is common for anxiety assessment, while longer durations are used for habituation studies.[8]

    • Record the session using an overhead video camera connected to a tracking system (e.g., ANY-maze, EthoVision).

    • After the session, return the mouse to its home cage.

    • Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[9][12]

  • Data Analysis:

    • Total Distance Traveled (cm): An indicator of overall locomotor activity.

    • Time Spent in Center Zone (s): A measure of anxiety-like behavior (thigmotaxis); less time in the center suggests higher anxiety.[8]

    • Rearing Frequency: Number of times the animal stands on its hind legs, an indicator of exploratory behavior.[10]

Parameter Vehicle Control Test Compound (Low Dose) Test Compound (High Dose) Interpretation
Total DistanceNormalNo significant changeSignificantly reducedIndicates sedation at high doses.
Time in CenterBaselineNo significant changeNo significant changeCompound is likely not anxiolytic/anxiogenic.
RearingBaselineNo significant changeSignificantly reducedReduced exploration, possibly secondary to sedation.
Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14][15]

Methodology

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice). It consists of two open arms and two enclosed arms (with 15 cm high walls), connected by a central square (5 x 5 cm).[13][16] The apparatus should be made of a non-reflective material.

  • Animal Handling and Habituation:

    • Acclimate animals to the testing room for at least 45-60 minutes prior to testing.[15][16]

    • Pre-handling the mice for several days before the test is recommended to reduce stress.[17]

  • Procedure:

    • Administer the test compound or vehicle as in the OFT protocol.

    • Place the mouse on the central platform of the maze, facing one of the open arms.[16]

    • Allow the animal to freely explore the maze for 5 minutes.[16][17]

    • Record the session using an overhead video camera and tracking software.

    • At the end of the test, return the animal to its home cage. Each animal should only be tested once.[17]

    • Clean the maze thoroughly with 70% ethanol between subjects.[16]

  • Data Analysis:

    • Time Spent in Open Arms (%): The primary measure of anxiety. An increase in this value suggests an anxiolytic effect.

    • Number of Entries into Open Arms (%): A secondary measure of anxiety and exploration.

    • Total Arm Entries: A measure of general locomotor activity to ensure that effects on open arm exploration are not due to sedation or hyperactivity.

Parameter Vehicle Control Positive Control (e.g., Diazepam) Test Compound Interpretation
% Time in Open ArmsLow (e.g., <20%)Significantly increasedNo significant changeCompound does not show anxiolytic properties at the tested dose.
% Open Arm EntriesLowSignificantly increasedNo significant changeConfirms lack of anxiolytic effect.
Total Arm EntriesBaselineNo significant changeNo significant changeEnsures results are not confounded by motor effects.

Section 2: Models for Schizophrenia-Related Phenotypes

Schizophrenia is a complex disorder with positive, negative, and cognitive symptoms.[18] Pharmacological models, particularly those involving non-competitive NMDA receptor antagonists like MK-801 (dizocilpine), are widely used to induce schizophrenia-like behaviors in rodents.[19] These models are valuable for screening compounds with potential antipsychotic properties.

G cluster_0 Experimental Groups A Rodent Acclimation (1 week) B Test Compound or Vehicle Administration (e.g., 30 min prior to challenge) A->B C MK-801 or Saline Administration (e.g., 30 min prior to test) B->C D Behavioral Testing (Hyperlocomotion or NOR) C->D E Data Analysis (Compare treatment groups) D->E G1 Vehicle + Saline G2 Vehicle + MK-801 G3 Test Compound + MK-801 G4 Test Compound + Saline

Caption: Workflow for the MK-801 induced schizophrenia model.

Protocol: MK-801-Induced Hyperlocomotion (Model of Positive Symptoms)

Acute administration of MK-801 induces hyperlocomotion in rodents, which is considered a model for the positive symptoms (e.g., psychosis) of schizophrenia. This effect is reliably reversed by antipsychotic drugs.

Methodology

  • Animals and Dosing: Use adult male mice or rats.

  • Procedure:

    • Acclimate animals to the testing room and open field arenas.

    • Administer this compound or vehicle.

    • After a suitable pre-treatment interval (e.g., 30 min), administer a sub-anesthetic dose of MK-801 (e.g., 0.1-0.3 mg/kg, i.p.) or saline.

    • Immediately place the animal in the open field arena and record locomotor activity for 60-120 minutes.

  • Data Analysis:

    • Measure the total distance traveled in 5- or 10-minute bins over the entire session.

    • Compare the total distance traveled between the four groups: (1) Vehicle+Saline, (2) Vehicle+MK-801, (3) Test Compound+MK-801, and (4) Test Compound+Saline.

    • A successful compound will significantly reduce the hyperlocomotion observed in the Vehicle+MK-801 group without causing sedation in the Test Compound+Saline group.

Protocol: Novel Object Recognition (NOR) for Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia. The NOR test assesses recognition memory, a form of episodic memory that is often impaired in patients.[20] The test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.[21]

Methodology

  • Apparatus: The same open field arena used for locomotor testing. A variety of objects can be used, but they should be non-threatening, of similar size, and heavy enough that the animal cannot move them.[22]

  • Procedure: This is a multi-day protocol.[23][24]

    • Day 1 (Habituation): Allow each mouse to explore the empty open field arena for 5-10 minutes.[24][25]

    • Day 2 (Training/Familiarization): Place two identical objects in the arena. Place the mouse in the arena and allow it to explore for 10 minutes.[23] Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.

    • Day 3 (Testing): After a retention interval (e.g., 24 hours), return the mouse to the arena. This time, one of the familiar objects has been replaced with a novel object.[24] Allow the mouse to explore for 5-10 minutes and record the time spent exploring each object.

  • Modeling Cognitive Deficits: To test the compound's ability to reverse cognitive deficits, an impairing agent like MK-801 can be administered before the training phase. The test compound would then be administered before the testing phase to see if it restores memory.

  • Data Analysis:

    • Calculate a Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

    • A DI significantly above zero indicates successful memory, while a DI near zero suggests a memory deficit.

    • Compare the DI across treatment groups. The test compound should restore the DI in the MK-801-treated group to levels seen in the control group.

Parameter Vehicle + Saline Vehicle + MK-801 Test Compound + MK-801 Interpretation
Discrimination Index (DI)> 0.2 (intact memory)~ 0 (impaired memory)> 0.2 (restored memory)Compound demonstrates pro-cognitive effects.

Section 3: Model for Substance Abuse and Relapse

The role of D3 receptors in the reinforcing effects of drugs of abuse and cue-induced drug-seeking is well-established.[4][6][7] Therefore, a key test for a putative D3R antagonist is its ability to reduce drug self-administration and prevent relapse-like behavior in an animal model.

G A IV Catheter Implantation Surgery & Recovery B Acquisition Phase: Self-Administration Training (e.g., Cocaine vs. Saline) A->B ~1 week C Extinction Phase: Lever presses yield no reward (Test Compound administered here to test effect on craving) B->C ~10-14 days D Reinstatement Test: Present drug-associated cues. Measure lever presses. C->D Until criteria met E Data Analysis D->E

Caption: Workflow for the cocaine self-administration and reinstatement model.

Protocol: Cocaine Self-Administration and Cue-Induced Reinstatement

This paradigm is considered the gold standard for modeling addiction in animals as it relies on voluntary drug intake.[26][27] The reinstatement phase models the high rates of relapse often triggered by drug-associated cues.[28]

Methodology

  • Surgery: Animals (typically rats) are surgically implanted with an intravenous (IV) jugular catheter that is externalized on their back. Allow for a one-week recovery period.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump connected to the animal's IV catheter.

  • Acquisition Phase (Training):

    • Place animals in the operant chambers for daily 2-hour sessions.

    • A press on the "active" lever results in an IV infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., the cue light turns on for 20 seconds).

    • A press on the "inactive" lever has no consequence.

    • Training continues until animals show stable responding on the active lever and discrimination from the inactive lever (e.g., ~10-14 days).

  • Extinction Phase:

    • Sessions are identical to acquisition, but active lever presses no longer deliver cocaine or the light cue.

    • This continues until responding on the active lever decreases to a low, stable level (extinction criteria).

  • Reinstatement Test:

    • Administer this compound or vehicle prior to the session.

    • Place the animal back in the chamber. Now, presses on the active lever once again present the light cue but do not deliver cocaine.

    • Measure the number of presses on the active lever. A significant increase in pressing compared to the end of the extinction phase indicates cue-induced reinstatement of drug-seeking behavior.

  • Data Analysis:

    • Compare the number of active lever presses during the reinstatement test between the vehicle- and compound-treated groups.

    • A successful compound will significantly attenuate the number of active lever presses during reinstatement, indicating a reduction in drug-seeking behavior.

Phase Vehicle-Treated Group Test Compound-Treated Group Interpretation
Acquisition Stable, high responding on active lever(If given during this phase) Potentially reduced respondingCompound may reduce the reinforcing properties of the drug.
Extinction Responding decreases to low levelsResponding decreases to low levelsN/A
Reinstatement High level of active lever pressesSignificantly fewer active lever pressesCompound effectively reduces cue-induced drug-seeking/relapse.

References

Application Notes and Protocols for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one as a Potential ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one as a ROCK inhibitor is not extensively available in the public domain. The following application notes and protocols are based on the characterization of structurally related benzoazepinone compounds that have been identified as potent and selective ROCK inhibitors[1][2]. These guidelines are provided to illustrate the potential application and experimental evaluation of this compound class. Researchers should perform their own validation experiments.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial regulators of the actin cytoskeleton and are involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and apoptosis[3]. Dysregulation of the ROCK signaling pathway is implicated in various pathological conditions, making ROCK an attractive therapeutic target. Benzoazepinone-based compounds have emerged as a promising scaffold for the development of novel ROCK inhibitors[1][2]. This compound, a member of this structural class, is presented here as a potential tool for investigating ROCK-mediated signaling.

This document provides an overview of its potential mechanism of action, application notes, and detailed protocols for its characterization as a ROCK inhibitor in biochemical and cellular assays.

Mechanism of Action

The primary molecular targets of this class of inhibitors are ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a central regulator of actin cytoskeleton organization. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates multiple downstream substrates. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), and its phosphorylation by ROCK leads to the inactivation of myosin light chain (MLC) phosphatase. This results in an increase in MLC phosphorylation, enhanced actomyosin contractility, and the formation of stress fibers[3][4]. By competitively binding to the ATP-binding site of the ROCK kinase domain, benzoazepinone-based inhibitors block these downstream signaling events[3].

Data Presentation: Representative Inhibitory Activity

The following tables summarize the inhibitory activity of a representative set of 8-(azaindolyl)-benzoazepinones, which share the core benzoazepinone scaffold. This data is provided to illustrate the potential potency and selectivity that might be expected from compounds of this class.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)ROCK1 Ki (nM)ROCK2 Ki (nM)
Compound A1.20.6>100000.80.3
Compound B3.51.8>100002.30.9
Compound C0.90.585000.60.2

Data adapted from a study on 8-(azaindolyl)-benzoazepinones and presented as representative values.

Table 2: Cellular Inhibitory Activity

Compound IDpMLC IC50 (nM) in human PASMC
Compound A15
Compound B45
Compound C8

pMLC: Phosphorylated Myosin Light Chain; PASMC: Pulmonary Artery Smooth Muscle Cells. Data is representative of the benzoazepinone class.

Mandatory Visualizations

ROCK_Signaling_Pathway RhoA Activated RhoA ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor This compound Inhibitor->ROCK Inhibits MLCP MLC Phosphatase MYPT1->MLCP pMLC Phosphorylated MLC (pMLC) MLCP->pMLC Dephosphorylates Contractility Actomyosin Contractility & Stress Fiber Formation pMLC->Contractility

Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start synthesis Compound Synthesis & Stock Preparation start->synthesis kinase_assay In Vitro Kinase Assay (ROCK1/2) synthesis->kinase_assay cellular_assay Cellular pMLC Assay synthesis->cellular_assay data_analysis Data Analysis (IC50 / Ki Determination) kinase_assay->data_analysis cellular_assay->data_analysis conclusion Conclusion on Potency & Selectivity data_analysis->conclusion

Caption: Experimental workflow for evaluating a novel ROCK inhibitor.

Mechanism_of_Action_Logic Inhibitor Inhibitor Binds to ROCK ATP-binding site ATP_Block ATP Binding is Blocked Inhibitor->ATP_Block Kinase_Inhibition ROCK Kinase Activity is Inhibited ATP_Block->Kinase_Inhibition Downstream_Block Downstream Substrate Phosphorylation is Reduced Kinase_Inhibition->Downstream_Block Cellular_Effect Cellular Effects (e.g., Reduced Contractility) Downstream_Block->Cellular_Effect

Caption: Logical flow of the inhibitor's mechanism of action.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Careful preparation and storage of inhibitor solutions are critical for maintaining potency and ensuring experimental reproducibility[5].

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound powder in anhydrous DMSO.

  • Mix thoroughly by vortexing or pipetting until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 6 months. Once thawed, aliquots can be kept at 2°C to 8°C for up to two weeks[3].

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ROCK protein by quantifying the amount of ADP produced[6].

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Substrate (e.g., S6K substrate peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (serial dilutions)

  • 384-well plates

  • Luminometer

Procedure:

  • Add 2.5 µL of the test compound at various concentrations (in kinase buffer) to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x enzyme solution to each well.

  • To initiate the reaction, add 5 µL of a 2x substrate/ATP mixture. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for a further 1 hour at room temperature.

  • Add 20 µL of Kinase Detection Buffer to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 45 minutes at room temperature.

  • Measure the luminescent signal on a luminometer.

  • Controls should include wells without the compound (maximum activity) and wells without the enzyme (background).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve[6].

Protocol 3: Phospho-Myosin Light Chain (pMLC) Cellular Assay

This assay assesses the ability of the inhibitor to block ROCK activity within a cellular context by measuring the levels of phosphorylated MLC2[6].

Materials:

  • Human Pulmonary Artery Smooth Muscle Cells (PASMCs) or other suitable cell line

  • Cell culture medium and supplements

  • Test compound (serial dilutions)

  • Cell lysis buffer

  • Meso Scale Discovery (MSD) plates pre-coated with anti-rabbit Ig

  • Anti-phospho MLC2 (rabbit) capture antibody

  • Anti-MLC2 (mouse) detection antibody

  • Anti-mouse-Ig-Sulpho-tag secondary antibody

  • MSD Read Buffer

  • MSD Sector Imager (e.g., Sector S 600)

Procedure:

  • Seed human PASMCs at a density of 5,000 cells per well in a 384-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for one hour.

  • Lyse the cells according to the manufacturer's protocol for the assay.

  • Block the MSD plates and then coat them with the anti-phospho MLC2 capture antibody.

  • Wash the plates and add the cell lysate. Incubate overnight at 4°C.

  • Wash the plates and add the anti-MLC2 detection antibody.

  • Wash the plates again and add the anti-mouse-Ig-Sulpho-tag secondary antibody.

  • Add MSD Read Buffer and read the resulting electrochemiluminescent signal on an MSD instrument. The signal is proportional to the levels of pMLC2 in the cell lysate.

  • Fit the data using a four-parameter logistic dose-response curve to determine the cellular IC50 value[6].

References

Application Notes and Protocols for the Cardiovascular Assessment of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of standard experimental protocols for evaluating the potential cardiovascular effects of novel chemical entities, such as 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. The assessment of cardiovascular safety is a critical component of preclinical drug development, mandated by regulatory agencies worldwide to identify potential risks of adverse cardiac events in humans.[1][2][3] The following protocols describe a tiered approach, starting with in vitro assays to assess specific ion channel effects, moving to ex vivo studies on isolated hearts, and culminating in in vivo assessments in conscious animals. This document is intended for researchers, scientists, and drug development professionals.

In Vitro hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (IKr) that is crucial for cardiac repolarization.[4][5] Inhibition of the hERG channel can delay ventricular repolarization, leading to QT interval prolongation and an increased risk of a life-threatening arrhythmia known as Torsades de Pointes (TdP).[1][4][5] Therefore, early assessment of a compound's activity on the hERG channel is a regulatory requirement and a key step in cardiovascular risk assessment.[3][4]

Experimental Protocol: Automated Patch Clamp Electrophysiology

This protocol describes a method for assessing the inhibitory effect of a test compound on the hERG channel using an automated patch-clamp system.

1.1. Materials and Reagents

  • HEK293 cells stably expressing the hERG channel

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

  • Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, 10 HEPES; pH 7.2)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., E-4031, a known hERG inhibitor)

  • Vehicle control (e.g., 0.1% DMSO in extracellular solution)

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

1.2. Methods

  • Cell Culture: Maintain the hERG-expressing HEK293 cells in a 37°C, 5% CO2 incubator. Passage the cells regularly to maintain a healthy, sub-confluent culture.

  • Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the extracellular solution at the desired concentration for the automated patch-clamp system.

  • Compound Preparation: Prepare serial dilutions of the test compound in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and typically not exceed 0.3%.

  • Automated Patch-Clamp Procedure:

    • Prime the system with the intracellular and extracellular solutions.

    • Load the cell suspension and compound plates into the instrument.

    • The instrument will automatically perform cell capture, sealing, and whole-cell patch-clamp formation.

    • Record baseline hERG currents using a specific voltage-step protocol designed to elicit the characteristic hERG tail current.[5]

    • Apply the vehicle control for a set period to establish a stable baseline.

    • Sequentially apply increasing concentrations of the test compound to the cells, with a defined incubation time at each concentration.

    • Apply the positive control at the end of the experiment to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each test concentration.

    • Calculate the percentage inhibition of the hERG current for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Data Presentation

The quantitative data from the hERG assay should be summarized in a clear and structured table.

CompoundIC50 (µM)Hill SlopeMaximum Inhibition (%)
Test Compound[Insert Value][Insert Value][Insert Value]
E-4031 (Positive Control)[Insert Value][Insert Value][Insert Value]

Diagrams

hERG_Assay_Workflow cluster_prep Preparation cluster_assay Automated Patch-Clamp cluster_analysis Data Analysis cell_culture hERG-HEK293 Cell Culture cell_prep Single-Cell Suspension cell_culture->cell_prep compound_prep Compound Dilution compound_app Sequential Compound Application compound_prep->compound_app patching Cell Capture & Whole-Cell Formation cell_prep->patching instrument_setup Instrument Setup & Priming instrument_setup->patching baseline Baseline Current Recording (Vehicle) patching->baseline baseline->compound_app data_acq Data Acquisition (Tail Current) compound_app->data_acq calc Calculate % Inhibition data_acq->calc curve_fit Concentration-Response Curve & IC50 calc->curve_fit

Caption: Workflow for the automated patch-clamp hERG assay.

Ex Vivo Isolated Langendorff Heart Preparation

The Langendorff heart preparation is an ex vivo technique that allows for the study of a compound's effects on the heart in the absence of systemic neuronal and hormonal influences.[6] This model is valuable for assessing effects on cardiac contractility, heart rate, and coronary flow.[6][7]

Experimental Protocol: Langendorff Heart Assay

2.1. Materials and Reagents

  • Animal model (e.g., Sprague-Dawley rat)

  • Anesthetic (e.g., pentobarbital)

  • Anticoagulant (e.g., heparin)

  • Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2

  • Langendorff apparatus (including perfusion pump, water-jacketed organ bath, and pressure transducer)

  • Data acquisition system

2.2. Methods

  • Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.[8]

  • Retrograde Perfusion: Initiate retrograde perfusion through the aorta with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[6][9] This forces the aortic valve to close, directing the perfusate into the coronary arteries.[6][9]

  • Instrumentation: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and heart rate.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes) until a steady state of cardiac function is achieved.

  • Compound Administration: Introduce the test compound into the perfusate at increasing concentrations. Record cardiac parameters continuously.

  • Data Analysis:

    • Measure baseline values for heart rate (HR), left ventricular developed pressure (LVDP), the maximum rate of pressure development (+dP/dtmax), the maximum rate of pressure decay (-dP/dtmax), and coronary flow (CF).

    • Calculate the percentage change from baseline for each parameter at each compound concentration.

    • Determine the EC50 or IC50 for each parameter where applicable.

Data Presentation
ParameterBaseline (Mean ± SEM)Test Compound (1 µM) % ChangeTest Compound (10 µM) % Change
Heart Rate (bpm)[Value][Value][Value]
LVDP (mmHg)[Value][Value][Value]
+dP/dtmax (mmHg/s)[Value][Value][Value]
-dP/dtmax (mmHg/s)[Value][Value][Value]
Coronary Flow (mL/min)[Value][Value][Value]

Diagrams

Langendorff_Workflow animal_prep Anesthesia & Heparinization heart_excision Heart Excision & Ice-cold Buffer animal_prep->heart_excision cannulation Aortic Cannulation heart_excision->cannulation perfusion Retrograde Perfusion with Krebs-Henseleit cannulation->perfusion instrumentation LV Balloon Insertion perfusion->instrumentation stabilization Stabilization Period instrumentation->stabilization compound_admin Cumulative Concentration Addition stabilization->compound_admin data_acq Record HR, LVDP, dP/dt, CF compound_admin->data_acq analysis Calculate % Change from Baseline data_acq->analysis

Caption: Experimental workflow for the Langendorff isolated heart assay.

In Vivo Cardiovascular Telemetry

In vivo cardiovascular telemetry studies are considered the gold standard for preclinical cardiovascular safety assessment.[1] This methodology allows for the continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate in conscious, freely moving animals, thereby avoiding the confounding effects of anesthesia and restraint stress.[1][10]

Experimental Protocol: Cardiovascular Telemetry in Conscious Dogs

3.1. Materials and Reagents

  • Animal model (e.g., Beagle dogs) instrumented with telemetry transmitters

  • Telemetry system (receivers, data acquisition software)

  • Test compound formulation

  • Vehicle control

3.2. Methods

  • Animal Acclimatization: Allow surgically instrumented animals to recover fully and acclimate to the study environment.

  • Baseline Data Collection: Record baseline cardiovascular data for at least 24 hours prior to dosing to establish normal diurnal variations.

  • Dosing: Administer the test compound and vehicle control to the animals according to the study design (e.g., crossover design).

  • Post-Dose Data Collection: Continuously record telemetry data (ECG, blood pressure, heart rate) for a specified period post-dose (e.g., 24-48 hours).

  • ECG Analysis:

    • Extract and analyze ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for changes in heart rate using a species-specific formula (e.g., Van de Water's for dogs) to obtain the QTcV.

  • Hemodynamic Analysis:

    • Calculate mean, systolic, and diastolic blood pressure.

  • Data Analysis:

    • Compare the post-dose cardiovascular parameters to the time-matched vehicle control data.

    • Analyze the data for statistically significant changes in any of the measured parameters.

    • Correlate cardiovascular findings with pharmacokinetic data (drug exposure).

Data Presentation

Table 3.1: Hemodynamic Effects

Parameter Vehicle (Mean ± SEM) Low Dose (Mean ± SEM) Mid Dose (Mean ± SEM) High Dose (Mean ± SEM)
Heart Rate (bpm) [Value] [Value] [Value] [Value]

| Mean Arterial Pressure (mmHg) | [Value] | [Value] | [Value] | [Value] |

Table 3.2: ECG Interval Effects (Change from Baseline)

Parameter Vehicle (Δ ± SEM) Low Dose (Δ ± SEM) Mid Dose (Δ ± SEM) High Dose (Δ ± SEM)
PR Interval (ms) [Value] [Value] [Value] [Value]
QRS Duration (ms) [Value] [Value] [Value] [Value]

| QTcV Interval (ms) | [Value] | [Value] | [Value] | [Value] |

Diagrams

Cardiac_Signaling Beta-Adrenergic Signaling in Cardiomyocytes NE Norepinephrine Beta1AR β1-Adrenergic Receptor NE->Beta1AR Gs Gs Protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA LTypeCa L-type Ca²⁺ Channel PKA->LTypeCa RyR Ryanodine Receptor PKA->RyR PLN Phospholamban PKA->PLN Ca_Influx ↑ Ca²⁺ Influx LTypeCa->Ca_Influx Ca_Release ↑ Ca²⁺ Release from SR RyR->Ca_Release SERCA SERCA2a PLN->SERCA Ca_Uptake ↑ Ca²⁺ Uptake into SR SERCA->Ca_Uptake Contractility ↑ Contractility Ca_Influx->Contractility Ca_Release->Contractility Relaxation ↑ Relaxation Rate Ca_Uptake->Relaxation

References

Application Notes and Protocols for In Vivo Dosing of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methoxy-1H-benzo[d]azepin-2(3H)-one belongs to the benzazepine class of compounds, which are of significant interest in pharmaceutical development due to their diverse biological activities. Various derivatives have been explored for their potential in treating neurological disorders. This document provides a generalized framework for the in vivo administration of this compound and its analogs in rodent models, covering vehicle selection, administration routes, and a speculative overview of potential signaling pathways.

Quantitative Data Summary

Due to the absence of specific in vivo studies on this compound, a quantitative data table from direct literature sources cannot be provided. However, the following table presents a template for researchers to populate with their experimental data, based on studies of analogous compounds.

Table 1: Representative Dosing Parameters for Benzazepine Derivatives in Rodent Models

ParameterMouse (Mus musculus)Rat (Rattus norvegicus)Reference Compound Example
Route of Administration Oral (p.o.), Intraperitoneal (i.p.)Oral (p.o.), Intraperitoneal (i.p.)VBZ102 (a 2,3-benzodiazepine)[1]
Dosage Range 1 - 10 mg/kg1 - 10 mg/kgVBZ102[1]
Vehicle Saline, 0.5% CMC, 5-10% DMSO in saline, PEG-400Saline, 0.5% CMC, 5-10% DMSO in saline, PEG-400General guidance[2][3]
Dosing Volume 5 - 10 mL/kg5 - 10 mL/kgGeneral guidance
Frequency Single dose or daily for sub-acute/chronic studiesSingle dose or daily for sub-acute/chronic studiesVBZ102[1]

Note: The dosage for a novel compound like this compound should be determined through dose-range finding studies.

Experimental Protocols

The choice of vehicle is critical for ensuring the solubility and stability of the test compound without inducing toxicity.[2][3][4]

Protocol for Vehicle Preparation (Example: 10% DMSO in Saline)

  • Measure the required volume of dimethyl sulfoxide (DMSO).

  • In a separate sterile container, measure nine times that volume of sterile 0.9% saline.

  • Slowly add the DMSO to the saline while stirring continuously to ensure proper mixing.

  • If necessary, gently warm the solution to aid in mixing, but allow it to return to room temperature before use.

  • Prepare the vehicle fresh on the day of the experiment.

  • Weigh the precise amount of this compound required for the desired concentration.

  • If the compound's solubility is a concern, create a stock solution in 100% DMSO first.

  • For the final formulation, dilute the stock solution or dissolve the weighed compound in the chosen vehicle to the final target concentration.

  • Ensure the final concentration of any organic solvent (like DMSO) is kept to a minimum (ideally ≤10%) to avoid vehicle-induced toxicity.[3]

  • Vortex or sonicate the solution until the compound is fully dissolved or a homogenous suspension is formed.

  • Accurately determine the weight of each animal before dosing.

  • Calculate the volume of the test formulation to be administered based on the animal's weight and the target dose.

  • Gently restrain the mouse, exposing the abdominal area.

  • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Inject the formulation slowly and smoothly.

  • Monitor the animal for any adverse reactions post-injection.

Visualization of Potential Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway for related compounds and a general experimental workflow for in vivo testing.

G cluster_0 Potential Signaling Pathway for Benzodiazepine-like Compounds Compound This compound (or related analog) GABA_A GABA-A Receptor Compound->GABA_A Allosteric Modulation Ion_Channel Chloride Ion Channel Opening GABA_A->Ion_Channel Increased Frequency Neuron Neuronal Membrane Hyperpolarization Neuronal Hyperpolarization Ion_Channel->Hyperpolarization Influx of Cl- ions CNS_Effect CNS Depressant/Anxiolytic Effect Hyperpolarization->CNS_Effect Reduced Neuronal Excitability

Figure 1: Putative signaling pathway for benzodiazepine-like compounds.

G cluster_1 General In Vivo Experimental Workflow Formulation Compound Formulation (in appropriate vehicle) Dose_Finding Dose-Range Finding Study (Toxicity & Tolerability) Formulation->Dose_Finding Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Animal_Model->Dose_Finding Administration Compound Administration (e.g., i.p. or p.o.) Dose_Finding->Administration Behavioral_Testing Behavioral/Pharmacological Testing (e.g., Open Field, Light-Dark Box) Administration->Behavioral_Testing Data_Analysis Data Collection & Analysis Behavioral_Testing->Data_Analysis

Figure 2: Generalized workflow for in vivo compound testing.

References

Application Notes and Protocols for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

8-Methoxy-1H-benzo[d]azepin-2(3H)-one is a heterocyclic compound belonging to the benzazepine class. While specific biological data for this exact molecule is limited in publicly available literature, its structural similarity to other benzazepine and benzodiazepine derivatives suggests potential activity as a modulator of central nervous system (CNS) targets. Benzazepine scaffolds are of significant interest in medicinal chemistry and have been explored for a variety of therapeutic applications, including as anxiolytics, anticonvulsants, and antipsychotics. A related compound, 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one, is known as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1] This document provides an overview of potential research applications, formulation guidelines, and detailed experimental protocols for the investigation of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid (predicted)
Solubility Predicted to be poorly soluble in water
CAS Number 85175-85-5
Formulation for Research

Due to its predicted poor aqueous solubility, appropriate formulation is critical for obtaining reliable and reproducible results in both in vitro and in vivo research.

For In Vitro Studies:

For in vitro assays, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). This stock solution can then be diluted in aqueous buffers or cell culture media for the final experimental concentrations. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

For In Vivo Studies (Rodents):

For oral administration in rodent studies, a suspension or solution can be prepared. The choice of vehicle will depend on the required dose and the compound's solubility characteristics. Common vehicles for poorly soluble compounds include:

  • Aqueous suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent such as 0.5% carboxymethylcellulose (CMC) or methylcellulose (MC). The use of a surfactant like Tween 80 (e.g., 0.1-0.5%) can aid in wetting the compound and improving the homogeneity of the suspension.

  • Co-solvent systems: A mixture of water and a water-miscible organic solvent like polyethylene glycol 400 (PEG 400) or propylene glycol can be used to dissolve the compound. The concentration of the organic co-solvent should be kept to a minimum and tested for tolerability in the animal model.

  • Lipid-based formulations: For highly lipophilic compounds, formulations using oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.

Example In Vivo Formulation (Oral Gavage):

  • Weigh the required amount of this compound.

  • Triturate the compound with a small amount of 0.5% (w/v) methylcellulose solution containing 0.1% (v/v) Tween 80 to form a smooth paste.

  • Gradually add the remaining vehicle with continuous mixing to achieve the desired final concentration.

  • Administer the suspension to the animals using oral gavage. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the cytotoxic potential of this compound against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO). Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate the plate at room temperature for 2-4 hours or overnight at 37°C in the incubator.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Representative Data (Hypothetical IC₅₀ values for related benzazepine derivatives against various cancer cell lines):

Cell LineCompound A (µM)Compound B (µM)Compound C (µM)
HeLa 15.28.925.4
MCF-7 10.55.118.7
A549 22.812.330.1

Note: This table presents hypothetical data based on published results for structurally related benzazepine compounds. Actual IC₅₀ values for this compound may vary.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Rat or mouse whole brain tissue

  • [³H]-Flunitrazepam (radioligand)

  • Diazepam (unlabeled competitor)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspending in fresh binding buffer and centrifuging three more times to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM Diazepam, 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM), 50 µL of [³H]-Flunitrazepam, and 100 µL of membrane preparation.

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative Data (Hypothetical binding affinities of related compounds for the GABAA receptor):

CompoundKi (nM)
Diazepam 5.2
Compound X 25.8
Compound Y 150.3

Note: This table presents hypothetical data. The actual binding affinity of this compound needs to be determined experimentally.

5-HT₂A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the affinity of this compound for the 5-HT₂A serotonin receptor.

Materials:

  • Cell membranes from cells expressing the human 5-HT₂A receptor (e.g., CHO-K1 cells)

  • [³H]-Ketanserin (radioligand)

  • Ketanserin (unlabeled competitor)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Protocol:

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Ketanserin (final concentration ~0.5 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of 10 µM Ketanserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane preparation.

      • Competition: 50 µL of varying concentrations of this compound (e.g., 1 nM to 100 µM), 50 µL of [³H]-Ketanserin, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting:

    • Place the filter discs in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value and calculate the Ki value using the Cheng-Prusoff equation.

Representative Data (Hypothetical binding affinities of related compounds for the 5-HT₂A receptor):

CompoundKi (nM)
Ketanserin 2.5
Compound P 85.2
Compound Q 450.7

Note: This table presents hypothetical data. The actual binding affinity of this compound needs to be determined experimentally.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways

Based on the pharmacology of related benzazepine and benzodiazepine compounds, this compound may interact with the GABAA receptor and/or the 5-HT₂A receptor.

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Benzazepine Benzazepine GABAA_Receptor GABAA Receptor (α, β, γ subunits) Benzazepine->GABAA_Receptor Binds to allosteric site GABA GABA GABA->GABAA_Receptor Binds to orthosteric site Cl_influx Chloride Influx (Cl-) GABAA_Receptor->Cl_influx Opens Cl- channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: GABAA Receptor Signaling Pathway.

Caption: 5-HT₂A Receptor Signaling Pathway.

Experimental Workflow Diagrams

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I Binding_Assay_Workflow A Prepare brain membrane homogenate B Incubate membranes with radioligand and test compound A->B C Rapidly filter to separate bound and free radioligand B->C D Wash filters to remove non-specific binding C->D E Add scintillation cocktail D->E F Measure radioactivity E->F G Calculate Ki value F->G

References

Application Notes & Protocols for the Quantification of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one in biological matrices. The methodologies described are based on established analytical techniques for benzodiazepine derivatives, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Introduction

This compound is a chemical compound belonging to the benzodiazepinone class. Accurate and reliable quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicological, and drug metabolism studies. This document outlines two primary analytical methods for its quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for quantifying higher concentrations of the analyte.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for detecting trace levels of the analyte, making it the gold standard for bioanalytical studies.[1][2][3][4]

Analytical Methods Overview

A summary of the recommended analytical methods and their typical performance characteristics is presented below.

ParameterHPLC-UV MethodLC-MS/MS Method
Instrumentation HPLC with UV/DAD DetectorUHPLC coupled to a Triple Quadrupole MS
Primary Application In vitro assays, formulation analysisPharmacokinetic studies, metabolite ID
Sample Matrix Plasma, UrinePlasma, Urine, Tissue Homogenates
Sample Preparation SPE or LLESPE or Protein Precipitation
Linear Range (Hypothetical) 10 - 1000 ng/mL0.1 - 200 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL[5]~0.1 ng/mL[6]
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for cleaning up and concentrating the analyte from complex biological matrices.[6][7]

Materials:

  • SPE Cartridges (e.g., C18, 100 mg)

  • SPE Vacuum Manifold

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid

  • Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Biological matrix (e.g., plasma)

Protocol:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Mix 200 µL of the plasma sample with 20 µL of the IS working solution. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC system.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Load Load Sample Add_IS->Load Condition Condition Cartridge Equilibrate Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject

Caption: Solid-Phase Extraction (SPE) Workflow.

HPLC-UV Method Protocol

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

Parameter Value
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL

| Detection Wavelength | 240 nm (hypothetical, requires experimental verification) |

LC-MS/MS Method Protocol

This method offers superior sensitivity and is recommended for bioanalytical applications.[8][9][10]

Instrumentation:

  • UHPLC system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized
Internal Standard (IS)[M+H]⁺Fragment 1Optimized

Note: The exact m/z values for precursor and product ions must be determined experimentally by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Sample Injection UPLC_Column UPLC Column (Separation) Sample_Injection->UPLC_Column ESI_Source ESI Source (Ionization) UPLC_Column->ESI_Source Quadrupole1 Quadrupole 1 (Precursor Ion Selection) ESI_Source->Quadrupole1 Collision_Cell Collision Cell (Fragmentation) Quadrupole1->Collision_Cell Quadrupole3 Quadrupole 3 (Product Ion Selection) Collision_Cell->Quadrupole3 Detector Detector (Signal Acquisition) Quadrupole3->Detector Data_Analysis Data Analysis & Quantification Detector->Data_Analysis

Caption: LC-MS/MS Analytical Workflow.

Data Analysis and Quantification

Quantification is typically performed using an internal standard method. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the quality control and unknown samples is then determined from this calibration curve using linear regression.

Method Validation

It is essential to validate the chosen analytical method according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, post-preparative)

The validation results should be compiled to ensure the method is robust, reliable, and fit for its intended purpose.

References

Application Note: Stability-Indicating HPLC Method for the Analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.

Introduction

This compound is a benzodiazepinone derivative with potential applications in pharmaceutical development. A robust and reliable analytical method is crucial for ensuring the quality, potency, and stability of this compound in bulk drug substance and pharmaceutical formulations. This application note describes a reversed-phase HPLC (RP-HPLC) method that can serve as a starting point for the routine analysis and stability assessment of this compound. The method is based on common practices for the analysis of related benzodiazepine compounds.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number85175-85-5[3]
Molecular FormulaC11H11NO2[3]
Molecular Weight189.21 g/mol [3]
AppearanceSolid (predicted)
StorageRoom temperature, sealed in dry conditions

Experimental Protocol: HPLC Method

This proposed method is a starting point and requires validation and optimization for specific applications.

Instrumentation and Chromatographic Conditions
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 6.5)
Gradient Elution See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 240 nm (predicted, requires experimental verification)
Injection Volume 10 µL
Run Time 25 minutes

Mobile Phase Gradient Program:

Time (min)% Acetonitrile% 0.05 M Ammonium Acetate (pH 6.5)
03070
157030
207030
223070
253070
Reagent and Sample Preparation
  • Ammonium Acetate Buffer (0.05 M, pH 6.5): Dissolve approximately 3.85 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 6.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Prepare the required volumes of acetonitrile and ammonium acetate buffer. Degas the solvents before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50 v/v).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: To be developed based on the specific formulation. For bulk drug, a procedure similar to the standard stock solution preparation can be followed.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to establish the stability-indicating nature of the HPLC method.[4][5][6] The following conditions are recommended as a starting point. The goal is to achieve 5-20% degradation of the active substance.[6]

Stress ConditionProcedure
Acid Hydrolysis Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60 °C for 30 minutes.[6] Neutralize with 0.1 N NaOH.
Base Hydrolysis Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60 °C for 30 minutes.[6] Neutralize with 0.1 N HCl.
Oxidative Degradation Treat 1 mL of the standard stock solution with 1 mL of 3% H2O2 at room temperature for 24 hours.
Thermal Degradation Keep the solid drug substance in an oven at 60 °C for 24 hours.
Photolytic Degradation Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours.

After exposure, the stressed samples should be diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.

Data Presentation

The results of the method validation and stability studies should be summarized in clear and concise tables.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
% RSD for 6 injections≤ 2.0%

Table 2: Validation Summary

ParameterResult
Linearity (Correlation Coefficient, r²)
Range (µg/mL)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Accuracy (% Recovery)
Precision (% RSD)
- Repeatability
- Intermediate Precision

Table 3: Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsResolution (Rs) of API from closest peak
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Acetonitrile/Water A->B C Dilution to Working Concentration B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column, Gradient Elution) D->E F UV Detection at 240 nm E->F G Peak Integration & Quantification F->G H System Suitability & Validation G->H I Reporting H->I

Caption: Workflow for HPLC analysis of this compound.

Forced Degradation Study Logic

G cluster_stress Stress Conditions API This compound Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (60°C, Solid) API->Thermal Photo Photolytic (UV/Vis, Solid) API->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Result Assess Peak Purity & Resolution Analysis->Result

Caption: Logical flow of the forced degradation study.

Conclusion

The proposed stability-indicating HPLC method provides a robust framework for the analysis of this compound. The detailed protocols for the HPLC analysis and forced degradation studies will enable researchers and drug development professionals to accurately assess the purity and stability of this compound. It is imperative that this method is fully validated according to ICH guidelines before its implementation in a regulated environment.

References

Application Note: Quantitative Analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for this compound.

Introduction

This compound is a benzazepine derivative. Benzazepines and their related compounds, benzodiazepines, are a class of psychoactive compounds that act on the central nervous system.[1] They typically exert their effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor.[2] Given the therapeutic potential and the need for accurate pharmacokinetic and metabolic studies, a reliable quantitative method is essential. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for the analysis of small molecules in complex biological matrices.[3]

Analyte Information
  • Compound Name: this compound

  • CAS Number: 85175-85-5[4]

  • Molecular Formula: C₁₁H₁₁NO₂[4]

  • Molecular Weight: 189.21 g/mol [4]

  • Chemical Structure: (A chemical structure image would be placed here in a formal document)

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample in a 1.5 mL microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., Diazepam-d5).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[3]

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of benzodiazepine-like compounds.[3]

  • Mobile Phase A: Water with 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
5.095
6.095
6.110
8.010
Mass Spectrometry (MS)
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[3]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

MRM Transitions

Note: The following precursor and product ions and collision energies are proposed based on the structure of this compound and typical fragmentation patterns of similar compounds. These values should be optimized empirically on the specific instrument being used.

  • Precursor Ion (Q1): m/z 190.2 (M+H)⁺

  • Product Ions (Q3) and Collision Energies (CE):

TransitionProposed Product Ion (m/z)Proposed Collision Energy (eV)Purpose
1162.115Quantifier
2134.125Qualifier

Data Presentation

The following tables summarize the expected quantitative performance of the method. These are representative values and should be confirmed during method validation.

Table 1: Chromatographic and Mass Spectrometric Parameters (Hypothetical)

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound3.5190.2162.1100
This compound3.5190.2134.1100
Internal Standard (e.g., Diazepam-d5)4.2290.1198.1100

Table 2: Method Validation Parameters (Hypothetical)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: LC-MS/MS experimental workflow.

Proposed Fragmentation Pathway

G cluster_frag Proposed MS/MS Fragmentation cluster_products precursor [M+H]⁺ m/z 190.2 product1 [M+H-CO]⁺ m/z 162.1 precursor->product1 -CO product2 [M+H-CO-C₂H₄]⁺ m/z 134.1 product1->product2 -C₂H₄

Caption: Proposed fragmentation of this compound.

Signaling Pathway: GABA-A Receptor Modulation

Benzodiazepines and related compounds typically act as positive allosteric modulators of the GABA-A receptor.[2] Binding of these compounds enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in an inhibitory effect on neurotransmission.[2]

G cluster_pathway GABA-A Receptor Signaling bzd This compound receptor GABA-A Receptor bzd->receptor binds to allosteric site gaba GABA gaba->receptor binds to orthosteric site channel Chloride Ion Channel Opening receptor->channel enhances effect of GABA on cl_influx Increased Cl⁻ Influx channel->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition

Caption: Modulation of the GABA-A receptor signaling pathway.

References

Application Notes and Protocols for Target Identification of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the identification of molecular targets of the novel compound 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. While specific target identification studies for this exact molecule are not extensively published, this document outlines robust and widely accepted methodologies for the deconvolution of small molecule targets. The protocols and strategies detailed herein are based on established techniques in chemical biology and drug discovery.

The benzazepine core structure is a recognized scaffold in medicinal chemistry with a history of interacting with various biological targets, particularly within the central nervous system. For instance, a structurally related compound, 7,8-Dimethoxy-1H-benzo[d]azepin-2(3H)-one, is noted for its utility in the synthesis of pharmaceuticals targeting neurological disorders, suggesting potential interactions with neurotransmitter systems.[1][2] Furthermore, derivatives of 1,3-dihydro-2H-benzo[d]azepin-2-ones have been identified as potent inhibitors of BET bromodomains.[3] These findings provide a basis for forming initial hypotheses about the potential target classes for this compound.

The following sections detail several key experimental approaches for target identification, including affinity-based methods and label-free techniques.

Affinity Chromatography-Based Target Identification

Affinity chromatography is a powerful and direct biochemical method for isolating the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[4][5] The principle involves immobilizing the small molecule of interest (the "bait") onto a solid support and using it to "pull down" its interacting proteins (the "prey").

Experimental Workflow:

cluster_0 Preparation cluster_1 Pull-down cluster_2 Analysis A Synthesize affinity probe of This compound (e.g., biotinylated or with a linker for resin attachment) B Immobilize affinity probe onto solid support (e.g., streptavidin beads or activated resin) A->B D Incubate immobilized probe with cell lysate B->D C Prepare cell lysate (e.g., from a relevant cell line) C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Separate eluted proteins (e.g., by SDS-PAGE) F->G H Excise unique protein bands G->H I Protein identification by LC-MS/MS H->I J Target validation I->J

Caption: Workflow for Affinity Chromatography-Based Target Identification.

Protocol for Affinity Chromatography:

Materials:

  • This compound affinity probe (e.g., biotinylated or with a linker)

  • Streptavidin-agarose beads or NHS-activated sepharose beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., TBS with 0.1% Tween-20)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a buffer containing a competing ligand)

  • SDS-PAGE gels and reagents

  • Mass spectrometry facility

Procedure:

  • Immobilization of the Affinity Probe:

    • If using a biotinylated probe, incubate it with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

    • If using a probe with a linker, covalently attach it to an activated resin following the manufacturer's instructions.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a sufficient density.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with the immobilized probe for 2-4 hours at 4°C.

    • Load the lysate-resin mixture into a chromatography column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins using an appropriate elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands (e.g., by Coomassie or silver staining).

    • Excise protein bands that are unique to the affinity probe pull-down compared to a control (e.g., beads without the probe).

    • Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Data Presentation:

Band ID Protein Name Gene Name Molecular Weight (kDa) Peptide Count Sequence Coverage (%)
1Protein XGENEX751530
2Protein YGENEY501225
3Protein ZGENEZ1202040

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When a small molecule binds to its target protein, the protein's melting temperature (Tm) increases.

Experimental Workflow:

cluster_0 Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis A Treat intact cells with This compound or vehicle control B Heat cell suspensions at a range of temperatures A->B C Lyse cells (e.g., by freeze-thaw cycles) B->C D Separate soluble proteins from precipitated proteins (by centrifugation) C->D E Quantify the amount of soluble target protein at each temperature (e.g., by Western blot or ELISA) D->E F Plot melt curves to determine the thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol for CETSA:

Materials:

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Antibodies against the putative target protein(s)

  • Western blotting or ELISA reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the desired concentration of this compound or a vehicle control for a specified time.

  • Heating:

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed duration (e.g., 3 minutes).

  • Lysis and Separation:

    • Lyse the cells (e.g., through repeated freeze-thaw cycles).

    • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the soluble target protein in each sample by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or signal (for ELISA).

    • Plot the percentage of soluble protein as a function of temperature to generate melt curves.

    • Compare the melt curves of the treated and control samples to determine the thermal shift.

Data Presentation:

Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (Compound)
37100100
459598
508090
555075
602050
65525

Chemoproteomics Approaches

Chemoproteomics involves the use of chemical probes to study protein-small molecule interactions on a proteome-wide scale.[11] This can provide an unbiased view of the potential targets of a compound.

Signaling Pathway Hypothesis Generation:

Based on the structural similarity to compounds known to target neurological pathways and BET bromodomains, a hypothetical signaling pathway that could be modulated by this compound is presented below. This can guide the experimental design and data interpretation.

cluster_0 Potential Targets cluster_1 Downstream Signaling cluster_2 Cellular Response A This compound B Neurotransmitter Receptor (e.g., Dopamine or Serotonin Receptor) A->B Binds to C BET Bromodomain Protein (e.g., BRD4) A->C Inhibits D Modulation of Second Messengers (e.g., cAMP, Ca2+) B->D H Chromatin Remodeling C->H E Activation/Inhibition of Kinase Cascades D->E F Changes in Gene Expression E->F G Neuronal Activity Modulation E->G I Cell Proliferation/Differentiation F->I H->F

Caption: Hypothetical Signaling Pathways for this compound.

Protocol for LC-MS/MS-Based Proteomics:

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Reagents for protein digestion (e.g., trypsin)

  • LC-MS/MS instrument and software

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the compound or vehicle.

    • Lyse the cells and quantify the protein concentration.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins.

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography.

    • Analyze the peptides by tandem mass spectrometry to determine their sequence and abundance.[12][13]

  • Data Analysis:

    • Use proteomics software to identify and quantify the proteins in each sample.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the compound-treated samples compared to the control.

Data Presentation:

Protein Name Gene Name Fold Change (Compound/Vehicle) p-value
Protein AGENEA2.50.001
Protein BGENEB-3.20.005
Protein CGENEC1.80.04

Target Validation

Once putative targets are identified, it is crucial to validate these findings through orthogonal approaches.[14]

Validation Workflow:

A Putative Target Identified (from primary screen) B Recombinant Protein Binding Assay (e.g., SPR, ITC) A->B C Enzymatic or Functional Assay (if applicable) A->C D Target Knockdown/Knockout (e.g., siRNA, CRISPR) A->D F Validated Target B->F C->F E Cellular Phenotype Rescue D->E E->F

Caption: Workflow for Target Validation.

Validation Methods:

  • Recombinant Protein Assays: Confirm direct binding of the compound to the purified recombinant target protein using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Enzymatic/Functional Assays: If the identified target is an enzyme or a receptor, test the effect of the compound on its activity in in vitro assays.

  • Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target gene to see if this phenocopies or blocks the effect of the compound in cells.

By employing a combination of these robust methodologies, researchers can confidently identify and validate the molecular targets of this compound, paving the way for a deeper understanding of its mechanism of action and potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective strategy involves a two-step process starting from 7-methoxy-2-tetralone. The first step is the synthesis of the tetralone precursor, which is then subjected to a ring expansion reaction, such as the Schmidt reaction or the Beckmann rearrangement, to form the desired seven-membered lactam ring of this compound.

Q2: What are the key challenges in the synthesis of this compound?

The primary challenges in this synthesis are controlling the regioselectivity of the ring expansion step to favor the desired 8-methoxy isomer and optimizing reaction conditions to maximize the yield and minimize the formation of side products. Purification of the final product can also be challenging due to the presence of isomeric byproducts.

Q3: How can I improve the yield of the ring expansion step?

Yield improvement in the ring expansion step can be achieved by carefully selecting the reaction conditions, including the acid catalyst, solvent, and temperature. For the Schmidt reaction, the choice of acid and the rate of addition of hydrazoic acid are critical. For the Beckmann rearrangement, the choice of reagent to activate the oxime hydroxyl group can significantly impact the yield and regioselectivity.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product. For characterization of the final product, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are recommended to confirm the structure and purity of this compound.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 7-Methoxy-2-tetralone
Potential Cause Recommended Solution
Incomplete Birch reduction of 2,7-dimethoxynaphthalene.Ensure the use of freshly distilled ammonia and high-purity sodium metal. Monitor the reaction closely for the persistence of the blue color, indicating an excess of solvated electrons.
Inefficient hydrolysis of the enol ether intermediate.Use a stronger acid or increase the reaction time for the hydrolysis step. 5% aqueous hydrochloric acid is a common choice.[1]
Sub-optimal photocatalytic reduction conditions.If using a photocatalytic method, ensure the nano photocatalyst (e.g., CdS, ZnO, or TiO₂) has a small particle size (20-100nm) and optimize the catalyst loading and UV irradiation time.[2]
Problem 2: Poor Regioselectivity in the Ring Expansion Step

The ring expansion of 7-methoxy-2-tetralone can lead to two possible regioisomers: the desired this compound and the undesired 7-methoxy-1H-benzo[d]azepin-2(3H)-one.

Potential Cause Recommended Solution
For Schmidt Reaction: Lack of control over the migratory aptitude of the adjacent carbon atoms.The migratory aptitude in the Schmidt reaction is influenced by electronic and steric factors. The group that can better stabilize a positive charge tends to migrate. Experiment with different acid catalysts (e.g., sulfuric acid, triflic acid) and solvent systems to influence the transition state of the rearrangement.
For Beckmann Rearrangement: Formation of a mixture of (E)- and (Z)-oximes.The Beckmann rearrangement is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating.[3] To improve regioselectivity, it is crucial to separate the (E)- and (Z)-isomers of the 7-methoxy-2-tetralone oxime before the rearrangement. This can often be achieved by fractional crystallization or chromatography.
Problem 3: Formation of Side Products
Potential Cause Recommended Solution
Schmidt Reaction: Formation of tetrazoles.This can occur at high concentrations of hydrazoic acid.[4] Ensure slow and controlled addition of sodium azide to the reaction mixture to keep the concentration of hydrazoic acid low.
Beckmann Rearrangement: Beckmann fragmentation.This is a competing reaction to the rearrangement. Careful selection of the promoting reagent and solvent can favor the desired rearrangement. For example, using milder reagents like cyanuric chloride instead of strong acids can sometimes suppress fragmentation.[3]
Incomplete reaction or degradation of the product.Monitor the reaction by TLC to determine the optimal reaction time. Avoid prolonged reaction times or excessive heating, which can lead to product degradation.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-tetralone

This protocol is adapted from a general procedure for the hydrolysis of a dimethoxy dihydronaphthalene precursor.[1]

  • Dissolution: To 0.5 g of 2,7-dimethoxy-1,4-dihydronaphthalene, add 5 ml of acetone at 25-30°C and stir for 10 minutes.

  • Hydrolysis: Add 5% aqueous hydrochloric acid to the reaction mixture at 25-30°C and continue stirring for 15 minutes.

  • Extraction: Add water and dichloromethane to the reaction mixture. Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Isolation: Combine the organic layers and distill off the solvent under reduced pressure to obtain the crude product. The product can be purified by column chromatography on silica gel.

Protocol 2: Schmidt Reaction for the Synthesis of this compound

This is a general procedure for a Schmidt reaction on a ketone.[5][6]

  • Reaction Setup: Dissolve 7-methoxy-2-tetralone (1 equivalent) in a suitable solvent such as chloroform or dichloromethane, and cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add a strong acid, such as concentrated sulfuric acid (2-3 equivalents), to the cooled solution while stirring.

  • Azide Addition: Add sodium azide (1.1-1.5 equivalents) portion-wise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0°C. Caution: Hydrazoic acid, formed in situ, is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a base, such as aqueous sodium hydroxide, to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to separate the regioisomers.

Data Presentation

Table 1: Comparison of Conditions for Ring Expansion Reactions (Illustrative)

Reaction Type Reagent/Catalyst Solvent Temperature (°C) Typical Yield Range (%) Key Considerations
Schmidt ReactionSodium Azide / Sulfuric AcidChloroform0 to RT40-70Regioselectivity can be an issue. Safety precautions for hydrazoic acid are critical.[5][7]
Beckmann RearrangementHydroxylamine-HCl, then PPAToluene80-11050-80Requires prior formation of the oxime. Separation of oxime isomers may be necessary for high regioselectivity.[3]
Beckmann RearrangementOxime / Cyanuric ChlorideDMFRoom Temp60-95Milder conditions may be suitable for sensitive substrates.[8]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Ring Expansion 2_7_Dimethoxynaphthalene 2,7-Dimethoxynaphthalene 7_Methoxy_2_tetralone 7-Methoxy-2-tetralone 2_7_Dimethoxynaphthalene->7_Methoxy_2_tetralone Birch Reduction & Hydrolysis Target_Product This compound 7_Methoxy_2_tetralone->Target_Product Schmidt or Beckmann Rxt. Isomeric_Byproduct 7-Methoxy-1H-benzo[d]azepin-2(3H)-one 7_Methoxy_2_tetralone->Isomeric_Byproduct Undesired Migration

Caption: Proposed synthetic route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Problematic Step: Precursor Synthesis or Ring Expansion? Start->Check_Step Precursor_Issue Precursor Synthesis Issue Check_Step->Precursor_Issue Precursor Ring_Expansion_Issue Ring Expansion Issue Check_Step->Ring_Expansion_Issue Ring Expansion Check_Purity Check Starting Material Purity Precursor_Issue->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Precursor_Issue->Optimize_Conditions Check_Regio Poor Regioselectivity? Ring_Expansion_Issue->Check_Regio Side_Products Side Products Observed? Ring_Expansion_Issue->Side_Products End Improved Yield and Purity Check_Purity->End Optimize_Conditions->End Check_Regio->Side_Products No Separate_Isomers Separate Oxime Isomers (for Beckmann) Check_Regio->Separate_Isomers Yes Modify_Catalyst Modify Acid Catalyst (for Schmidt) Check_Regio->Modify_Catalyst Yes Adjust_Stoichiometry Adjust Reagent Stoichiometry Side_Products->Adjust_Stoichiometry Yes Purification Improve Purification Technique Side_Products->Purification Yes Separate_Isomers->End Modify_Catalyst->End Adjust_Stoichiometry->End Purification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Recovery After Column Chromatography The compound may be too polar or non-polar for the selected solvent system, leading to irreversible adsorption or premature elution.- Adjust the solvent system polarity. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is recommended. - Ensure the silica gel is properly packed and equilibrated. - Consider using a different stationary phase, such as alumina.
Co-elution of Impurities Impurities may have similar polarity to the target compound.- Optimize the solvent system for better separation. Using a combination of three solvents can sometimes improve resolution. - Consider preparative Thin Layer Chromatography (TLC) for small-scale purification. - If the impurity is known, a chemical wash to remove it prior to chromatography might be possible.
Oily Product Instead of Solid The presence of residual solvent or impurities can prevent crystallization.- Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent like hexane or pentane to induce solidification. - Re-purify the compound using column chromatography.
Poor Crystallization/Recrystallization Yield The chosen solvent may be too good a solvent for the compound, or the cooling process may be too rapid.- Select a solvent system where the compound is sparingly soluble at room temperature and highly soluble when heated. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod to induce crystal formation. - Add a seed crystal if available.
Product Discoloration The compound may be unstable to air, light, or the purification conditions.- Perform purification steps under an inert atmosphere (e.g., nitrogen or argon). - Protect the compound from light by wrapping the glassware in aluminum foil. - Ensure solvents are pure and free of peroxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common purification techniques for compounds like this compound are column chromatography and recrystallization. Column chromatography is used to separate the target compound from impurities with different polarities, while recrystallization is used to obtain a highly pure crystalline product.

Q2: What are some typical solvent systems for column chromatography of this compound?

A2: While the optimal solvent system should be determined by TLC analysis, a common starting point for benzodiazepinone derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The ratio can be adjusted based on the polarity of the compound and its impurities.

Solvent System Component A (Non-polar) Solvent System Component B (Polar) Typical Starting Ratio (A:B)
HexaneEthyl Acetate9:1 to 1:1
HeptaneEthyl Acetate9:1 to 1:1
DichloromethaneMethanol99:1 to 9:1

Q3: How can I monitor the progress of the purification?

A3: Thin Layer Chromatography (TLC) is the most common method to monitor the progress of column chromatography. By spotting the crude mixture, fractions collected from the column, and a pure standard (if available) on a TLC plate, you can identify which fractions contain the desired product. For recrystallization, purity can be assessed by melting point determination and analytical techniques like HPLC.

Q4: What are potential process-related impurities I should be aware of?

A4: In the synthesis of related benzodiazepine structures like diazepam, potential impurities can arise from side reactions.[1] These may include unreacted starting materials, by-products from incomplete cyclization, or O-methylated derivatives.[1] It is crucial to identify and characterize any significant impurities present in the drug substance to meet regulatory requirements.[1]

Q5: What analytical methods are suitable for final purity assessment?

A5: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product.[2][3] Other suitable methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any impurities, and Mass Spectrometry (MS) to confirm the molecular weight.[3][4]

Experimental Workflow & Signaling Pathways

Below are diagrams illustrating a general purification workflow and a conceptual relationship for optimizing the purification strategy.

PurificationWorkflow General Purification Workflow cluster_0 Crude Product cluster_1 Primary Purification cluster_2 Purity Assessment cluster_3 Product Isolation & Secondary Purification cluster_4 Final Product Crude Crude this compound ColumnChromatography Column Chromatography (e.g., Silica Gel, Hexane:EtOAc) Crude->ColumnChromatography TLC TLC Analysis of Fractions ColumnChromatography->TLC CombineFractions Combine Pure Fractions TLC->CombineFractions SolventEvaporation Solvent Evaporation CombineFractions->SolventEvaporation Recrystallization Recrystallization SolventEvaporation->Recrystallization FinalProduct Pure Crystalline Product Recrystallization->FinalProduct Characterization Purity & Identity Confirmation (HPLC, NMR, MS) FinalProduct->Characterization OptimizationLogic Purification Strategy Optimization ImpurityProfile Analyze Impurity Profile (TLC, HPLC, LC-MS) Polarity Assess Polarity of Compound & Impurities ImpurityProfile->Polarity TechniqueSelection Select Purification Technique Polarity->TechniqueSelection Column Column Chromatography TechniqueSelection->Column Recrystallization Recrystallization TechniqueSelection->Recrystallization PrepTLC Preparative TLC TechniqueSelection->PrepTLC ParameterOptimization Optimize Parameters Column->ParameterOptimization Recrystallization->ParameterOptimization PrepTLC->ParameterOptimization SolventSystem Solvent System ParameterOptimization->SolventSystem StationaryPhase Stationary Phase ParameterOptimization->StationaryPhase CoolingRate Cooling Rate ParameterOptimization->CoolingRate PurityCheck Verify Purity SolventSystem->PurityCheck StationaryPhase->PurityCheck CoolingRate->PurityCheck

References

Technical Support Center: Benzazepinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzazepinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, provide troubleshooting strategies, and answer frequently asked questions encountered during the synthesis of benzazepinone scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Cyclization Reactions

Question: My intramolecular cyclization reaction to form the benzazepinone ring is resulting in a low yield or failing completely. What are the common causes?

Answer: Low yields in the formation of the seven-membered benzazepinone ring are a frequent issue, often stemming from several key factors related to reaction kinetics, substrate electronics, and reaction conditions.

  • Unfavorable Ring Closure: The formation of a seven-membered ring is entropically disfavored compared to the formation of five- or six-membered rings.[1] This inherent thermodynamic barrier requires carefully optimized conditions to drive the reaction forward.

  • Deactivated Aromatic Ring: Intramolecular cyclizations like the Friedel-Crafts or Bischler-Napieralski reactions are forms of electrophilic aromatic substitution. If the aromatic ring is substituted with electron-withdrawing groups, its nucleophilicity is reduced, which significantly hinders or prevents the cyclization.[2] Conversely, electron-donating groups facilitate the reaction.[2][3]

  • Insufficiently Potent Reagents: For less reactive substrates, common reagents may not be strong enough. For example, in a Bischler-Napieralski-type reaction, phosphorus oxychloride (POCl₃) might be insufficient. More potent dehydrating agents like a mixture of P₂O₅ in refluxing POCl₃ or modern reagents like triflic anhydride (Tf₂O) may be required.[2][3][4]

  • Steric Hindrance: Bulky substituents near the reaction centers can sterically impede the intramolecular cyclization, slowing down the reaction rate or preventing it altogether.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and resolve low-yield issues in your cyclization step.

G A Low / No Yield B Analyze Aromatic Ring Electronics A->B H Analyze Crude Product for Side Reactions A->H C Electron-Withdrawing Groups Present? B->C D Consider Substrate Redesign (Modify/Remove EWGs) C->D Yes E Review Cyclization Reagent C->E No F Increase Reagent Potency (e.g., POCl3 -> P2O5/POCl3 or Tf2O) E->F G Optimize Reaction Conditions (Temp, Conc., Time) F->G G->H

Fig. 1: Troubleshooting workflow for low cyclization yield.
Issue 2: Competing Side Reactions

Question: I am observing significant formation of side products. What are the most common side reactions in benzazepinone synthesis and how can they be minimized?

Answer: Side reactions are a major challenge, often leading to complex product mixtures and difficult purification. The type of side reaction is highly dependent on the synthetic route employed.

  • Schmidt & Beckmann Rearrangements: When synthesizing benzazepinones from cyclic ketones (like tetralones) via the Schmidt or Beckmann rearrangement, the regioselectivity of group migration is a critical issue.[5] For unsymmetrical ketones, a mixture of two isomeric lactams can be formed. The migratory aptitude is influenced by both electronic and steric factors, as well as the specific acid catalyst used. For instance, using concentrated sulfuric acid with a tetralone often favors aryl migration, while hydrochloric acid can favor alkyl migration.[5]

  • Retro-Ritter Reaction: In Bischler-Napieralski type syntheses, the nitrilium ion intermediate can fragment to form a styrene derivative.[2][4] This is especially prevalent if the resulting styrene is highly conjugated, providing a thermodynamic sink.[3][4]

Comparative Table: Controlling Regioselectivity in Schmidt Rearrangement

The choice of acid can significantly influence the ratio of desired to undesired lactam products in the Schmidt reaction of tetralones.

Acid CatalystPredominant MigrationMajor ProductReference
Conc. H₂SO₄Aryl MigrationAryl-migration lactam[5]
Conc. HClAlkyl MigrationAlkyl-migration lactam[5]
Mitigation Strategy for Retro-Ritter Reaction

To suppress the formation of styrene byproducts, the equilibrium of the nitrilium ion intermediate must be shifted away from fragmentation.

G cluster_0 Reaction Pathways cluster_1 Mitigation Methods A Nitrilium Ion Intermediate B Desired Cyclization (Benzazepinone) A->B Intramolecular Electrophilic Attack C Side Reaction (Retro-Ritter) A->C D Styrene Byproduct C->D M1 Use Nitrile as Solvent M1->C Shifts Equilibrium Away From Product M2 Use Milder Conditions (e.g., Tf2O, 2-chloropyridine) M2->C Reduces Fragmentation M3 Use Alternative Chemistry (e.g., Oxalyl Chloride to form N-acyliminium intermediate) M3->C Avoids Nitrilium Ion

Fig. 2: Side reactions from the nitrilium ion and mitigation strategies.
Issue 3: Product Purification and Isolation

Question: My crude product is a complex mixture, and I am struggling to isolate the pure benzazepinone. What are effective purification strategies?

Answer: Purification is often challenging due to the presence of structurally similar isomers or byproducts. A multi-step approach is typically required.

  • Initial Workup: Begin with standard aqueous workup and extractions to remove acid/base catalysts and highly polar impurities.

  • Crystallization: If the desired product is a solid, crystallization is the most effective method for large-scale purification.[6] Screening various solvents is critical. For some benzazepines, solvents like dichloromethane or acetonitrile have been used effectively to isolate specific polymorphic forms.[7]

  • Chromatography: For non-crystalline products or to separate close-running isomers, column chromatography (e.g., HPLC) is necessary.[8] While difficult to scale up, it is often essential for achieving high purity on a lab scale.[6] Mass-directed purification can be a powerful tool to isolate a target compound from a complex mixture.[8]

  • Reslurrying: As an alternative to a full recrystallization, reslurrying the crude solid in a solvent where the product has low solubility but the impurities are soluble can significantly upgrade its purity.[6]

General Protocol for Impurity Identification and Removal
  • Characterize Crude Mixture: Use analytical techniques like LC-MS and NMR to identify the components of the crude product.[8] This helps in understanding the nature of the impurities (e.g., isomers, starting material, side products).

  • Select Primary Purification Method: Based on the product's physical state and the nature of impurities, choose the primary purification method.

    • Solid Product: Attempt recrystallization or reslurrying first.

    • Oily Product / Isomeric Mixture: Proceed directly to chromatography.

  • Optimize Conditions:

    • For Crystallization: Perform a solvent screen using a range of polar and non-polar solvents and mixtures to find conditions that yield high recovery and purity.

    • For Chromatography: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica, C18) to achieve optimal separation.

  • Assess Purity: After purification, re-analyze the product using HPLC or NMR to confirm that it meets the required purity specifications (e.g., >97% by HPLC).[7]

This structured approach ensures that even challenging purification problems can be resolved efficiently, leading to the isolation of high-quality benzazepinone products.

References

Technical Support Center: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers on Ensuring Experimental Integrity and Stability

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on maintaining the stability and integrity of this compound throughout your experiments. As your partner in research, we aim to equip you with the knowledge to anticipate, troubleshoot, and resolve potential stability issues, ensuring the reliability and reproducibility of your results.

Compound Stability Profile & Recommended Handling

This compound is a benzazepine derivative with a chemical structure that, while robust under ideal conditions, possesses functional groups susceptible to degradation under common experimental stressors. The primary points of potential instability are the seven-membered lactam ring and the aromatic methoxy group.

Key Structural Features and Potential Instabilities:

  • Lactam Ring: The cyclic amide (lactam) is susceptible to hydrolysis, which involves the cleavage of the amide bond. This reaction can be catalyzed by acidic or basic conditions, leading to the formation of an amino acid derivative and a loss of biological activity.[1][2][3]

  • Aromatic Methoxy Group: The ether linkage of the methoxy group can be a target for oxidative degradation.[4][5] Exposure to strong oxidizing agents, atmospheric oxygen over long periods, or high-energy light can potentially lead to demethylation or other oxidative transformations.

Recommended Storage and Handling

To ensure the long-term stability of the compound in its solid state, please adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature Room TemperatureProtects against thermal degradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, which can promote oxidative degradation and hydrolysis, respectively.[6]
Light Store in an amber vial or in the dark.Protects against photolytic degradation. Aromatic systems can be susceptible to degradation upon exposure to UV or high-intensity visible light.[7]
Moisture Sealed in a dry environment (desiccator recommended).Prevents hydrolysis of the lactam ring.

Troubleshooting Guide & FAQs

This section addresses common questions and issues that may arise during the handling and use of this compound.

FAQ 1: My analytical results are inconsistent. I'm observing new peaks in my HPLC chromatogram after storing the compound in solution. What could be the cause?

Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of compound degradation. The most likely culprit for a compound with this structure is hydrolysis of the lactam ring, especially if your solvent system is aqueous and has a pH that is not neutral.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying the source of instability.

G cluster_0 Troubleshooting Workflow for Compound Degradation A Inconsistent Results: New peaks observed in HPLC B Hypothesis: Compound is degrading in solution. A->B C Action: Perform a Forced Degradation Study B->C How to confirm? D Analyze Samples by LC-MS C->D Stress conditions: - Acidic (e.g., 0.1M HCl) - Basic (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 60°C) - Photolytic (UV/Vis light) E Identify Degradation Pathway(s) D->E Compare stressed samples to control F Optimize Experimental Conditions E->F Based on identified sensitivities G Implement preventative measures: - Adjust pH - Use fresh solutions - Protect from light/oxygen F->G

Caption: A systematic workflow for troubleshooting compound instability.

Detailed Protocol: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying the conditions under which your compound degrades.[7][8][9] This will help you establish stable analytical and experimental conditions.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, heat, and light.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as described in the table below. Include a control sample that is diluted with the solvent used for the stock solution.

  • Incubation: Store the vials under the specified conditions. It is recommended to pull time points at 0, 2, 4, 8, and 24 hours to monitor the progression of degradation.

  • Sample Quenching (for acidic and basic samples): Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This is crucial to prevent further degradation on the analytical column.

  • Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method. An LC-MS method is highly recommended as it will provide mass information for any new peaks, aiding in the identification of degradation products.[10][11]

Forced Degradation Experimental Setup:

ConditionProcedureRationale
Control Mix 1 mL of stock solution with 1 mL of solvent. Store at room temperature, protected from light.Provides a baseline for comparison.
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at room temperature.To test for acid-catalyzed hydrolysis of the lactam ring.[12]
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at room temperature.To test for base-catalyzed hydrolysis of the lactam ring.[1][3]
Oxidation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.To test for oxidative degradation, potentially at the methoxy group or benzene ring.[5]
Thermal Place a vial of the stock solution in an oven at 60°C.To assess thermal lability.
Photolytic Place a vial of the stock solution under a UV lamp (e.g., 254 nm) or in a photostability chamber.To assess sensitivity to light-induced degradation.[7]

Interpreting the Results: By comparing the chromatograms of the stressed samples to the control, you can identify the conditions that cause degradation. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate instability. The LC-MS data will be instrumental in proposing the structure of the degradation products.

FAQ 2: I've noticed a slight discoloration (yellowing) of my solid compound over time. Is this a cause for concern?

Answer: Yes, a change in the physical appearance, such as discoloration, of a solid compound is a potential sign of degradation. This is often due to slow oxidation or photodecomposition upon prolonged exposure to air and light. While the degradation may be minor, it can impact the purity of your material and the accuracy of your experiments.

Preventative Measures:

  • Repackaging: If the compound was supplied in a large container, consider aliquoting it into smaller, amber vials under an inert atmosphere. This minimizes repeated exposure of the entire batch to air and moisture.

  • Storage: Always store the compound in a desiccator, away from direct light.

  • Purity Check: Before critical experiments, it is good practice to re-analyze the purity of your compound by HPLC or another suitable method to ensure it meets the required specifications.

FAQ 3: What is the likely product of lactam hydrolysis?

Answer: Hydrolysis of the lactam ring in this compound would involve the cleavage of the C-N bond within the seven-membered ring. This would result in the formation of a substituted aminobenzoic acid derivative. The diagram below illustrates this hypothetical degradation pathway.

G cluster_0 Hypothetical Hydrolysis of this compound A This compound (Lactam Intact) B Hydrolyzed Product (Ring-Opened Amino Acid) A->B H₂O (Acid or Base Catalyzed)

Caption: Hypothetical hydrolysis pathway of the lactam ring.

Significance: This degradation product will have significantly different physicochemical properties (e.g., polarity, pKa) and will likely be biologically inactive. Therefore, even minor hydrolysis can have a significant impact on experimental outcomes.

Conclusion: Best Practices for Ensuring Stability

The chemical stability of this compound is crucial for the integrity of your research. By understanding its potential degradation pathways and implementing proactive stability testing and proper handling procedures, you can ensure the reliability and reproducibility of your data.

Key Takeaways:

  • Always use freshly prepared solutions for your experiments whenever possible.

  • Buffer your aqueous solutions to a neutral pH if the compound shows sensitivity to acid or base.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • When in doubt, perform a quick stability check. A simple time-point analysis by HPLC can save significant time and resources in the long run.

By adhering to these guidelines, you can confidently work with this compound and achieve high-quality, reliable results.

References

Technical Support Center: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide troubleshooting guidance and frequently asked questions to assist you in your experimental work on the degradation products of this compound. Our approach is to empower you with the foundational knowledge and methodologies to proactively address challenges in stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial storage recommendations for this compound to minimize degradation?

When handling a novel or sparsely studied compound like this compound, it is crucial to start with conservative storage conditions to prevent premature degradation. While specific stability data for this molecule is not extensively published, we can infer best practices from the broader class of benzodiazepines.

  • Temperature: For long-term storage, a temperature of -20°C is recommended. Some benzodiazepines have shown significant degradation at room temperature over extended periods.[1][2] Short-term storage at 4°C is acceptable for solutions that will be used within a few days.

  • Light: Photodegradation is a common pathway for many pharmaceuticals.[3][4] Therefore, it is imperative to store both the solid material and solutions in amber vials or otherwise protected from light.

  • Atmosphere: To minimize oxidative degradation, consider storing the solid material under an inert atmosphere, such as argon or nitrogen, especially for long-term reference standards.

Q2: I am planning a forced degradation study. What are the essential stress conditions to consider for this compound?

Forced degradation studies are a cornerstone of understanding a drug substance's intrinsic stability.[5] These studies help to identify potential degradation products and establish degradation pathways. For this compound, the following conditions are recommended, based on standard pharmaceutical practices:

  • Hydrolysis: The lactam ring in the benzo[d]azepin-2(3H)-one core is a potential site for hydrolysis. You should investigate degradation across a range of pH values. A typical study would involve acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.[1]

  • Oxidation: The methoxy group and the aromatic rings are susceptible to oxidation. A common approach is to use a solution of hydrogen peroxide (e.g., 3% H₂O₂) to induce oxidative degradation.[6]

  • Photolysis: As mentioned, photostability is a critical parameter. Exposing a solution of the compound to a controlled light source that mimics both UV and visible light is necessary. A photostability chamber is ideal for this purpose.

  • Thermal Degradation: Solid-state and solution stability at elevated temperatures (e.g., 60-80°C) should be assessed to understand the impact of heat on the molecule.[1]

A summary of recommended starting conditions for forced degradation studies is provided in the table below.

Stress ConditionRecommended Reagents and ConditionsPotential Degradation Sites
Acidic Hydrolysis 0.1 M HCl, 60°CLactam ring, Ether linkage
Basic Hydrolysis 0.1 M NaOH, 60°CLactam ring, Ether linkage
Neutral Hydrolysis Purified Water, 60°CLactam ring
Oxidation 3% H₂O₂, Room TemperatureAromatic rings, Methoxy group
Photolysis UV/Vis light exposure (ICH Q1B)Aromatic rings, Lactam ring
Thermal (Dry Heat) 80°CEntire molecule

Troubleshooting Guide

Problem 1: My chromatogram shows multiple, poorly resolved peaks after forced degradation. How can I improve the separation?

This is a common challenge in the analysis of degradation products, as they are often structurally similar to the parent compound and to each other.

Causality: The issue likely stems from a non-optimized chromatographic method that lacks the selectivity to resolve structurally related compounds.

Solution Workflow:

  • Gradient Optimization: If you are using an isocratic method, switching to a gradient elution is the first logical step. A shallow gradient with a long run time can often resolve closely eluting peaks.

  • Column Chemistry: Consider a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for aromatic compounds.

  • Mobile Phase Modifiers: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values and buffer systems.

  • Temperature Control: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also affect the stability of some degradants.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • For acidic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

  • For basic hydrolysis, add 1 mL of the stock solution to 9 mL of 0.1 M NaOH.

  • For neutral hydrolysis, add 1 mL of the stock solution to 9 mL of purified water.

  • Incubate all solutions at 60°C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Analysis of Degradation Products by HPLC-MS

A high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is essential for the identification of unknown degradation products.[2][7][8]

  • Chromatographic System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.

  • Column: A C18 column with a particle size of less than 2 µm is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient from 5% to 95% B over 20-30 minutes.

  • Mass Spectrometry: Operate in both positive and negative ion modes to maximize the detection of different degradants. Use data-dependent acquisition to obtain fragmentation data for structural elucidation.

Visualizing Potential Degradation Pathways

While the specific degradation products of this compound are not yet fully characterized in the literature, we can propose hypothetical pathways based on the chemical structure. The following diagram illustrates potential degradation mechanisms that could be investigated.

G cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV/Vis) parent This compound hydrolysis_product Ring-opened amino acid parent->hydrolysis_product Lactam cleavage oxidation_product1 N-oxide derivative parent->oxidation_product1 N-oxidation oxidation_product2 Demethylated phenol parent->oxidation_product2 O-demethylation photo_product Rearrangement products parent->photo_product Radical reactions G start Unknown peak detected in chromatogram step1 Determine accurate mass by HRMS start->step1 step2 Propose elemental composition step1->step2 step3 Analyze MS/MS fragmentation pattern step2->step3 step4 Propose potential structures step3->step4 step5 Synthesize or isolate for confirmation step4->step5 end Structure confirmed step5->end

References

Overcoming solubility problems of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 8-Methoxy-1H-benzo[d]azepin-2(3H)-one.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

Question: My this compound, dissolved in an organic solvent like DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS pH 7.4). How can I prevent this?

Answer: This is a common issue for poorly water-soluble compounds. The dramatic change in solvent polarity upon dilution causes the compound to crash out of solution. Here are several strategies to address this, starting with the simplest:

  • Decrease the Stock Concentration: Using a more dilute stock solution in your organic solvent can sometimes prevent precipitation upon dilution into the aqueous buffer.

  • Optimize the Organic Solvent Content: Determine the maximum percentage of the organic solvent your assay can tolerate without affecting the biological system. Prepare dilutions of your compound in the aqueous buffer containing this maximum tolerable percentage of the organic solvent.

  • Utilize Co-solvents: The inclusion of a co-solvent in your final aqueous solution can increase the solubility of your compound.[1][2] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[2] It is crucial to test the tolerance of your experimental system to these co-solvents.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[3][4] Although this compound is a neutral molecule, contamination or degradation could introduce ionizable species. It is worthwhile to assess the pH of your final solution and, if your experimental conditions permit, adjust it to a range where solubility might be improved.

A Prepare a high-concentration stock solution of the compound in DMSO B Prepare a series of aqueous buffers (e.g., PBS) containing varying concentrations of a co-solvent (e.g., 0-10% Ethanol) A->B Parallel Preparation C Add a small, fixed volume of the stock solution to each co-solvent buffer to achieve the desired final concentration B->C D Incubate at the experimental temperature C->D E Visually inspect for precipitation. For quantitative analysis, measure turbidity or filter and quantify the soluble compound via HPLC D->E F Select the lowest co-solvent concentration that maintains solubility E->F

Caption: Workflow for Co-solvent Screening.

Issue: Low Compound Concentration in Final Formulation

Question: I need to achieve a higher concentration of this compound in my aqueous formulation for in vivo studies, but I am limited by its poor solubility. What advanced techniques can I employ?

Answer: When simple methods are insufficient, more advanced formulation strategies can be used to significantly enhance solubility. These methods often require more development but can yield substantial improvements:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[5] Amorphous solid dispersions, where the drug is not in its crystalline form, can have significantly higher apparent solubility and faster dissolution rates.[2] Hydrophilic polymers like polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are common carriers.[2][5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic drug within their cavity and presenting a hydrophilic exterior to the aqueous environment.[6] This can dramatically increase the aqueous solubility of the guest molecule.

  • Particle Size Reduction (Nanonization): Reducing the particle size of the compound increases its surface area-to-volume ratio, which can lead to an increase in the rate of dissolution according to the Noyes-Whitney equation.[5][6][7] Techniques such as micronization and high-pressure homogenization can be used to produce nanoparticles or nanosuspensions.[4][6]

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

There is limited publicly available data specifically for this compound. However, based on its chemical structure, it is predicted to be a poorly water-soluble compound. For a related, more complex compound, ivabradine hydrochloride, the solubility has been reported in various solvents. While not directly transferable, this data can provide some initial guidance.

Q2: What organic solvents can I use to prepare a stock solution?

For initial stock solutions, common water-miscible organic solvents are recommended. Based on data for the related compound ivabradine, solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be effective.[8] Ethanol is another potential option, though it may provide lower solubility.[8] It is crucial to use anhydrous solvents, as moisture can sometimes reduce solubility.[9]

Solubility of a Structurally Related Compound (Ivabradine Hydrochloride)

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)20[8]
Dimethylformamide (DMF)25[8]
Ethanol1[8]
PBS (pH 7.2)10[8]

Note: This data is for Ivabradine Hydrochloride and should be used as a qualitative guide only for this compound.

Q3: How can I prepare a salt form of this compound to improve its solubility?

Salt formation is a common technique to enhance the solubility of ionizable drugs.[3] However, this compound is a neutral molecule with a lactam functional group, which is generally not basic enough to form a stable acid addition salt under typical conditions. Therefore, salt formation is unlikely to be a viable strategy for this specific compound.

Q4: Are there any known signaling pathways associated with this compound?

Specific signaling pathway interactions for this compound are not well-documented in publicly available literature. However, benzazepine derivatives are often investigated for their effects on the central nervous system. A related compound, ivabradine, is known to be an inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[8][10] This suggests that compounds with a benzazepine core may have the potential to interact with ion channels or G-protein coupled receptors (GPCRs) that modulate neuronal activity.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Action Potential B Voltage-gated Ca2+ Channel A->B C Ca2+ Influx B->C D Vesicle Fusion C->D E Neurotransmitter Release (e.g., Dopamine) D->E F Dopamine Receptor (GPCR) E->F G G-protein activation F->G H Adenylyl Cyclase G->H I cAMP production H->I J Protein Kinase A (PKA) I->J K Downstream Cellular Response J->K X This compound X->F Antagonist?

Caption: Hypothetical Antagonistic Action on a Dopamine Receptor.

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the solubility of this compound.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (or another suitable volatile solvent in which both compound and polymer are soluble)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the desired amounts of this compound and PVP K30 (e.g., in a 1:4 drug-to-polymer ratio by weight) and dissolve them in a minimal amount of methanol in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C until a thin film is formed on the wall of the flask.

  • Drying: Transfer the solid film to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion from the flask and gently grind it to a fine powder using a mortar and pestle.

  • Characterization (Optional but Recommended): Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for drug-polymer interactions.

  • Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion and compare it to that of the pure crystalline drug.

Protocol 2: Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a method for preparing an inclusion complex to improve the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Phase Solubility Study (Recommended): To determine the optimal ratio of drug to cyclodextrin, prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-40% w/v). Add an excess amount of this compound to each solution.

  • Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, filter the suspensions through a 0.22 µm syringe filter to remove the undissolved drug. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method like HPLC-UV.

  • Complex Preparation (Kneading Method): a. Based on the phase solubility study, weigh the appropriate amounts of this compound and HP-β-CD (e.g., a 1:1 molar ratio). b. Place the mixture in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste. c. Knead the paste thoroughly for 30-45 minutes. d. Dry the resulting product in a vacuum oven at 40°C until a constant weight is achieved. e. Gently pulverize the dried complex.

  • Solubility Assessment: Evaluate the aqueous solubility of the prepared complex and compare it to the pure drug.

References

Technical Support Center: Optimizing In vitro Assays for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing in vitro assays for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. Given that compounds with a 1,3-dihydro-2H-benzo[d]azepin-2-one core have been identified as potent pan-BET (Bromodomain and Extra-Terminal) bromodomain inhibitors, the following guidance is tailored towards assays relevant to this target class.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

Q2: How should I prepare and store this compound for in vitro assays?

A2: As with most small molecules, it is recommended to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to keep the stock solution at -20°C or -80°C. When preparing working solutions for your assays, ensure the final DMSO concentration is low (typically <0.5% v/v) to avoid solvent-induced cellular toxicity or assay interference.[2]

Q3: Which in vitro assays are most suitable for characterizing a potential BET inhibitor?

A3: A tiered approach is recommended. Start with biochemical assays to confirm direct binding to BET bromodomains, followed by cell-based assays to determine target engagement and functional effects in a biological context.

  • Biochemical Assays: These assays measure the direct interaction between the compound and purified bromodomain proteins. Examples include AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[1][3]

  • Target Engagement Assays: These are crucial for confirming that the compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assays are state-of-the-art methods for this purpose.[4][5][6]

  • Functional Cellular Assays: These assays measure the biological consequences of target engagement. This can include measuring the downregulation of BET target genes like c-Myc via RT-qPCR, or assessing effects on cell viability and proliferation using assays like the MTT assay.[1]

Q4: What are Pan-Assay Interference Compounds (PAINs) and how can I avoid false positives?

A4: PAINs are compounds that appear as hits in many different high-throughput screens due to non-specific activity or interference with the assay technology itself, rather than specific interaction with the biological target.[7] Common mechanisms include compound aggregation, fluorescence interference, or chemical reactivity.[7] To mitigate the risk of false positives, it is crucial to:

  • Run counter-screens to identify compounds that interfere with the assay components (e.g., luciferase inhibition).

  • Use orthogonal assays that rely on different detection principles to confirm hits.[8]

  • Include a low concentration of a non-ionic detergent like Triton X-100 in biochemical assays to prevent compound aggregation.[7]

Detailed Experimental Protocol: NanoBRET™ Target Engagement Assay

This protocol describes a method to quantify the engagement of this compound with a BET bromodomain (e.g., BRD4) in live cells. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged bromodomain by the competing compound.[6][9]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target BET bromodomain fused to NanoLuc® (e.g., BRD4-NLuc)

  • Fluorescent tracer specific for the BET bromodomain binding pocket

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • White, tissue culture-treated 96-well or 384-well assay plates

  • Test compound: this compound

  • Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460nm for donor and >610nm for acceptor)

Methodology:

  • Cell Seeding: Seed HEK293 cells in a white, tissue culture-treated assay plate at a density optimized for your cell line to achieve ~80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • Transfection: Prepare a transfection mix containing the BRD4-NLuc expression vector in Opti-MEM™ and the transfection reagent according to the manufacturer's protocol. Add the mix to the cells and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM™.

    • Prepare the fluorescent tracer solution in Opti-MEM™ at a concentration determined during assay optimization.

    • Equilibrate both the compound dilutions and the tracer solution to 37°C.

    • Add the test compound dilutions to the appropriate wells, followed immediately by the tracer. Include "no compound" controls.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂ to allow the binding to reach equilibrium.

  • Signal Detection:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to all wells.

    • Read the plate within 10 minutes on a plate reader, measuring both the donor emission (e.g., 460nm) and the acceptor emission (e.g., >610nm).

Data Analysis:

  • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

  • Correct the BRET ratios by subtracting the background BRET ratio from control wells (e.g., cells with donor only, no tracer).

  • Plot the corrected BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Component Recommended Starting Concentration Notes
HEK293 Cells 2 x 10⁴ cells/well (96-well plate)Optimize for your specific cell line and plate format.
BRD4-NLuc DNA 10-100 ng/well (96-well plate)Titrate to find the lowest expression level that gives a robust signal to avoid artifacts from overexpression.[9]
Fluorescent Tracer 100 nM - 1 µMThe optimal concentration should be at or below the Kᴅ of the tracer for the target.
Test Compound 10-point, 3-fold serial dilutionStart with a high concentration (e.g., 30 µM) to cover a wide range.

Troubleshooting Guide

This guide addresses common issues encountered when performing a NanoBRET™ Target Engagement assay.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal or No BRET 1. Low transfection efficiency.2. Insufficient protein expression.3. Inactive NanoLuc® enzyme or tracer.1. Verify transfection efficiency with a positive control (e.g., GFP). Optimize transfection protocol.[9]2. Confirm expression of the fusion protein via Western blot or by measuring donor luminescence.[9]3. Use positive control vectors to check enzyme activity. Ensure the tracer has been stored correctly and is not expired.
High Background Signal 1. High expression levels of the NLuc-fusion protein leading to non-specific interactions.2. Spectral overlap between donor and acceptor.3. Cellular autofluorescence.1. Titrate the amount of transfected DNA downwards to achieve the lowest possible expression that still yields a good signal-to-background ratio.[9]2. Ensure you are using the correct filter set for the NanoBRET™ assay (e.g., 460nm BP for donor, >610nm LP for acceptor) to minimize spectral overlap.[10]3. Include a "no tracer" control to measure and subtract background.
Poor Z'-factor or High Well-to-Well Variability 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects on the microplate.1. Ensure a single-cell suspension before plating. Use an automated cell dispenser if available.2. Use calibrated pipettes and practice good pipetting technique. Consider reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[11]
No Dose-Response Curve 1. Compound is not cell-permeable.2. Compound does not bind to the target in cells.3. Compound concentration range is incorrect.1. Perform the assay in permeabilized cells (using digitonin) to assess target binding without the confound of cell permeability.[6]2. Confirm binding using an orthogonal, biochemical assay (e.g., AlphaScreen).3. Test a wider range of concentrations.
Unexpected Results with Inducers/Inhibitors 1. The fusion tag (NLuc or HaloTag®) sterically hinders the protein-protein interaction.1. It is critical to test different orientations of the fusion tags (N-terminal vs. C-terminal) to find the combination that gives the best signal window and response to control compounds.[12]

Visualizations

Experimental Workflow and Logic Diagrams

AssayOptimizationWorkflow cluster_prep Assay Preparation cluster_dev Assay Development cluster_val Assay Validation cluster_screen Screening A Select Cell Line & Target Construct B Optimize Cell Seeding Density A->B C Optimize Transfection Conditions B->C D Titrate NLuc-Target Expression C->D E Titrate Fluorescent Tracer Concentration D->E F Determine Optimal Incubation Time E->F G Test Positive & Negative Control Compounds F->G H Calculate Z'-factor G->H I Perform Compound Screening (Dose-Response) H->I H_decision Z' > 0.5? H->H_decision J Data Analysis (IC50 determination) I->J H_decision->D No H_decision->I Yes

Caption: General workflow for optimizing a cell-based in vitro assay.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_active Active Transcription cluster_inhibited Inhibited Transcription Chromatin Chromatin Ac Ac Acetylated Histone Tail Chromatin->Ac BET BET Protein (e.g., BRD4) Ac->BET binds to PolII RNA Pol II & Transcription Machinery BET->PolII recruits Oncogene Oncogene Transcription (e.g., c-Myc) PolII->Oncogene transcribes BET_inhibited BET Protein (e.g., BRD4) PolII_inhibited RNA Pol II & Transcription Machinery BET_inhibited->PolII_inhibited recruitment blocked BET_Inhibitor 8-Methoxy-1H-benzo[d] azepin-2(3H)-one BET_Inhibitor->BET_inhibited binds to & displaces from chromatin Oncogene_inhibited Transcription Suppressed PolII_inhibited->Oncogene_inhibited

Caption: Simplified signaling pathway for BET bromodomain inhibition.

References

Technical Support Center: Investigating 8-Methoxy-1H-benzo[d]azepin-2(3H)-one and Related Benzazepine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific off-target effects of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one is limited. This technical support guide provides general advice, troubleshooting, and experimental protocols relevant to the characterization of novel benzazepine analogs based on established principles in pharmacology and drug discovery. The quantitative data and specific pathways presented are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: We are working with this compound and have not found any data on its off-target effects. What is the recommended starting point for characterizing its selectivity?

A1: For a novel compound with a benzazepine scaffold, a tiered approach to off-target profiling is recommended.

  • Initial Broad Kinase Panel Screening: Begin by screening the compound against a broad panel of kinases (e.g., a panel of 100-400 kinases). This will provide a first pass on potential kinase families that might be inhibited.

  • Secondary Screening and Dose-Response Studies: For any initial hits, perform dose-response studies to determine the IC50 values and confirm the inhibitory activity.

  • Cell-Based Assays: For confirmed off-target kinases, move to cell-based assays to assess the compound's effect on the corresponding signaling pathways. This helps to understand the physiological relevance of the in-vitro findings.

  • Broader Off-Target Profiling: Consider screening against other relevant target classes, such as G-protein coupled receptors (GPCRs) and ion channels, as the benzazepine core can interact with these targets.

Q2: What are the most common off-target liabilities associated with benzazepine-like scaffolds?

A2: While specific data for this compound is unavailable, the broader class of benzazepines has been reported to interact with various targets. Potential off-target families could include, but are not limited to:

  • Kinases: Due to the conserved nature of the ATP-binding site, kinase inhibition is a common off-target effect for many small molecules.

  • GPCRs: Certain benzazepine derivatives have shown activity at dopamine and serotonin receptors.

  • Ion Channels: Interactions with sodium, potassium, and calcium channels have been observed for some related compounds.

Q3: We are observing unexpected cellular phenotypes that do not correlate with the intended target's function. How can we investigate potential off-target effects?

A3: Unexplained cellular phenotypes are a strong indicator of potential off-target activity. To investigate this:

  • Review Kinase Profiling Data: Re-examine your initial kinase screen for any low-affinity hits that might become relevant at the concentrations used in your cellular assays.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic screening platforms to compare the cellular fingerprint of your compound to a library of compounds with known mechanisms of action.

  • Target Deconvolution: Employ techniques such as chemical proteomics or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the specific protein targets responsible for the observed phenotype.

Troubleshooting Guides

Issue 1: High background or false positives in our in-vitro kinase assay.

A1: High background can obscure true inhibitory activity. Consider the following troubleshooting steps:

  • Compound Interference: Your compound may be autofluorescent or interfere with the assay's detection system (e.g., luciferase). Run a control experiment with the compound and detection reagents in the absence of the kinase.

  • ATP Concentration: If using an ATP-competitive inhibitor, the measured IC50 will be dependent on the ATP concentration. Ensure the ATP concentration is consistent and ideally close to the Km value for the kinase.

  • Reagent Quality: Ensure all reagents, including the enzyme, substrate, and buffers, are of high quality and have not undergone multiple freeze-thaw cycles.

Issue 2: Discrepancy between in-vitro kinase inhibition and cellular activity.

A2: A lack of correlation between biochemical and cellular assays is a common challenge. Potential reasons include:

  • Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: The high intracellular concentration of ATP (mM range) can outcompete ATP-competitive inhibitors that show potency in biochemical assays performed at lower ATP concentrations (µM range).

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolism: The compound may be rapidly metabolized within the cell to an inactive form.

Issue 3: Inconsistent results in cell-based viability/proliferation assays.

A3: Variability in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.

  • Seeding Density: Optimize and maintain a consistent cell seeding density, as this can significantly impact the assay outcome.

  • Compound Solubility and Stability: Poor solubility can lead to precipitation and inconsistent effective concentrations. Verify the compound's stability in the cell culture media over the duration of the experiment.

  • Edge Effects: In multi-well plates, wells at the edge can be prone to evaporation, leading to altered cell growth and compound concentration. Consider not using the outer wells for experimental data.

Quantitative Data Summary

No specific quantitative data for the off-target effects of this compound is publicly available. The following table is a representative example of how to present kinase profiling data for a novel benzazepine analog.

Kinase Target FamilyRepresentative KinaseIC50 (nM) [Hypothetical Data]
Tyrosine KinaseSRC5,200
Tyrosine KinaseABL1> 10,000
Serine/Threonine KinaseROCK1850
Serine/Threonine KinasePIM11,200
Lipid KinasePI3Kα> 10,000

Experimental Protocols

Protocol 1: General Kinase Profiling Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a panel of kinases using an ADP-Glo™ or similar luminescence-based assay format.

Materials:

  • Kinase of interest

  • Substrate (specific for the kinase)

  • Kinase reaction buffer

  • ATP solution

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells of the 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for each kinase.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: General Cellular Proliferation Assay (Colorimetric)

This protocol outlines a general method for assessing the effect of a compound on cell proliferation using a standard MTT or similar colorimetric assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom cell culture plates

  • Multichannel pipettes

  • Microplate reader with absorbance detection at 570 nm

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Visualizations

Off_Target_Profiling_Workflow cluster_invitro In-Vitro Screening cluster_cellular Cellular Characterization A Novel Compound (e.g., this compound) B Broad Kinase Panel Screen (>100 Kinases) A->B C Dose-Response (IC50) for Initial Hits B->C G Proceed with On-Target Characterization B->G No Significant Hits D Target Engagement Assay in Cells C->D Confirmed Off-Target Hit E Downstream Signaling Pathway Analysis D->E F Phenotypic Assays (e.g., Proliferation, Apoptosis) E->F

Caption: General workflow for identifying and validating off-target effects of a novel compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Substrate Cytoskeletal Protein ERK->Substrate TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF OffTarget Off-Target Kinase (e.g., ROCK1) OffTarget->Substrate Unintended Phosphorylation Gene Gene Expression TF->Gene Gene Expression (Proliferation, Survival) Compound Novel Compound Compound->OffTarget Inhibition

Caption: Hypothetical signaling pathway illustrating a potential off-target kinase interaction.

Troubleshooting inconsistent results with 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most probable synthetic route for this compound involves a Schmidt reaction on 6-methoxy-1-tetralone. This reaction uses hydrazoic acid (often generated in situ from sodium azide and a strong acid) to induce a rearrangement of the tetralone ring, inserting a nitrogen atom to form the seven-membered lactam ring of the benzodiazepinone.

Q2: What are the common side reactions and impurities I should be aware of during the synthesis?

The primary side reaction of concern is the formation of the regioisomeric product, 6-Methoxy-1H-benzo[d]azepin-2(3H)-one. The Schmidt reaction on substituted tetralones is not always completely regioselective, leading to a mixture of isomers.[1] Other potential impurities can arise from incomplete reaction or side reactions involving the azide reagent.

Q3: How can I confirm the identity and purity of my synthesized this compound?

The identity and purity of the compound should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural information and can be used to distinguish between the 8-methoxy and 6-methoxy isomers based on the chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the sample and can be used to separate the regioisomers.

  • Thin-Layer Chromatography (TLC): A quick method to monitor the progress of the reaction and the purity of fractions during purification.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a dry, well-ventilated place. Keep the container away from incompatible materials.

Q5: What is the expected stability of the methoxy-substituted lactam ring?

Lactam rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions. While the methoxy group can influence the electronic properties of the aromatic ring, the primary factor for hydrolytic stability is the ring size and strain. Generally, seven-membered lactams are less strained and therefore more stable to hydrolysis than smaller lactam rings like β-lactams.[2][3] However, prolonged exposure to harsh pH conditions should be avoided.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in the Schmidt Reaction

Symptoms:

  • The yield of the desired this compound is significantly lower than expected.

  • Large variations in yield are observed between different batches.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete reaction of the starting tetralone. Monitor the reaction progress closely using TLC. Ensure the reaction is allowed to proceed to completion. Consider extending the reaction time or slightly increasing the temperature if starting material persists.
Suboptimal reaction conditions. The ratio of sodium azide to acid, the choice of acid (e.g., sulfuric acid, trifluoroacetic acid), and the reaction temperature can all influence the yield. A systematic optimization of these parameters may be necessary.
Side reactions due to impure reagents. Use high-purity 6-methoxy-1-tetralone and freshly opened sodium azide. Ensure all solvents are anhydrous.
Formation of tetrazole byproducts. Tetrazole formation can be a side reaction in the Schmidt reaction. This can sometimes be suppressed by using a lower concentration of hydrazoic acid.[4]

Experimental Workflow for Schmidt Reaction Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start with pure 6-methoxy-1-tetralone reagents Prepare fresh solution of hydrazoic acid precursor (e.g., NaN3 in acid) start->reagents reaction_setup Set up reaction under inert atmosphere reagents->reaction_setup add_reagents Slowly add azide solution to tetralone at controlled temperature reaction_setup->add_reagents stir Stir reaction mixture for specified time add_reagents->stir monitor Monitor reaction progress by TLC stir->monitor monitor->stir If starting material remains quench Quench reaction mixture carefully monitor->quench If reaction is complete extract Extract product with organic solvent quench->extract purify Purify crude product by column chromatography extract->purify analyze Analyze purified product (NMR, MS, HPLC) purify->analyze end Determine yield and purity analyze->end G start Crude product containing 8-methoxy and 6-methoxy isomers tlc_analysis Analyze crude mixture by TLC to determine solvent system for separation start->tlc_analysis column_chromatography Perform column chromatography on silica gel tlc_analysis->column_chromatography fraction_collection Collect fractions column_chromatography->fraction_collection tlc_fractions Analyze fractions by TLC fraction_collection->tlc_fractions combine_pure Combine pure fractions of 8-methoxy isomer tlc_fractions->combine_pure Identify fractions containing the desired isomer hplc_analysis Analyze combined fractions by HPLC combine_pure->hplc_analysis hplc_analysis->column_chromatography If impure, re-purify nmr_analysis Confirm structure of purified product by NMR and MS hplc_analysis->nmr_analysis If pure pure_product Pure this compound nmr_analysis->pure_product G cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation H1_NMR ¹H NMR assign_protons Assign proton signals (aromatic, OMe, NH, CH₂) H1_NMR->assign_protons C13_NMR ¹³C NMR assign_carbons Assign carbon signals (C=O, aromatic, OMe, CH₂) C13_NMR->assign_carbons COSY COSY COSY->assign_protons HSQC HSQC correlate_H_C Correlate ¹H and ¹³C signals HSQC->correlate_H_C HMBC HMBC confirm_connectivity Confirm connectivity and regioisomer structure HMBC->confirm_connectivity assign_protons->correlate_H_C assign_carbons->correlate_H_C correlate_H_C->confirm_connectivity final_structure Final Structure Confirmation confirm_connectivity->final_structure

References

Technical Support Center: Synthesis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. The following information addresses common issues, particularly the formation of reaction side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the synthesis of this compound via Beckmann rearrangement?

A1: The most prevalent side product is the regioisomeric lactam, 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one . The formation of these two isomers is a known challenge in the Beckmann rearrangement of non-symmetrical cyclic ketone oximes like 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime.

Q2: Why are two different lactam isomers formed in the Beckmann rearrangement?

A2: The Beckmann rearrangement involves the migration of a group (alkyl or aryl) anti-periplanar to the leaving group on the oxime nitrogen. Since the oxime of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one can exist as two geometric isomers (E and Z), the migration of either the aryl or the alkyl group can occur, leading to the formation of two different ring-expanded lactams. The ratio of the products depends on the ratio of the E/Z oxime isomers and the reaction conditions which can influence which group migrates.

Q3: Are there other potential side products or impurities I should be aware of?

A3: Yes, other potential impurities can include:

  • Unreacted starting material: 7-methoxy-3,4-dihydronaphthalen-1(2H)-one.

  • Oxime starting material: 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime.

  • Fragmentation products: Formation of nitriles can occur as a side reaction in the Beckmann rearrangement, particularly if the migrating group can form a stable carbocation.[1]

  • Condensation or dehydrogenation products: Under strongly acidic conditions, side reactions such as condensation or dehydrogenation of the starting ketone or oxime may occur, leading to various impurities.[2]

Q4: How can I control the regioselectivity of the Beckmann rearrangement to favor the desired this compound?

A4: Controlling the regioselectivity is a key challenge. Here are some strategies that can be explored:

  • Choice of Acid Catalyst: Different acids (e.g., sulfuric acid, polyphosphoric acid, Lewis acids) can influence the E/Z isomerization of the oxime and the migratory aptitude of the groups.[3][4]

  • Reaction Temperature: Temperature can affect the rate of isomerization and the rearrangement itself. Careful optimization is necessary.

  • Specific Reagents: Reagents other than strong acids, such as tosyl chloride, have been used to promote the Beckmann rearrangement and may offer different selectivity.[3]

Q5: What are the recommended methods for purifying this compound from its regioisomeric side product?

A5: Due to their similar structures and polarities, separating the two lactam isomers can be challenging. The most effective methods typically involve:

  • Column Chromatography: Careful selection of the stationary phase (e.g., silica gel with different pore sizes) and the eluent system is crucial. Gradient elution may be required.

  • Recrystallization: If a significant difference in solubility exists between the two isomers in a particular solvent system, fractional crystallization can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of the desired product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the acid catalyst is fresh and of the correct concentration.
Formation of a high percentage of the regioisomeric side product.- Experiment with different acid catalysts or promoting reagents to alter the regioselectivity. - Optimize the reaction temperature.
Presence of starting ketone in the final product Incomplete oximation reaction or hydrolysis of the oxime during rearrangement.- Ensure the oximation reaction goes to completion before initiating the rearrangement. - Use anhydrous conditions for the rearrangement step.
Multiple unexpected peaks in HPLC/TLC analysis Formation of fragmentation or degradation byproducts.- Lower the reaction temperature. - Reduce the concentration of the acid catalyst. - Ensure the starting materials are pure.
Difficulty in separating the two lactam isomers Similar chromatographic behavior and solubility.- Optimize the column chromatography conditions (try different solvent systems, gradients, or stationary phases). - Screen various solvents for selective recrystallization of the desired product.

Experimental Protocol: Beckmann Rearrangement of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Oxime

This protocol is a general guideline. Optimization of reaction conditions may be necessary.

1. Oximation of 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one

  • Dissolve 7-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitated oxime, wash with water, and dry under vacuum.

2. Beckmann Rearrangement

  • Caution: This reaction should be performed in a fume hood with appropriate personal protective equipment.

  • Slowly add the dried 7-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime (1 equivalent) in small portions to pre-cooled polyphosphoric acid (PPA) or concentrated sulfuric acid with stirring.

  • Heat the mixture to the desired temperature (e.g., 100-120 °C) and maintain for the specified time (e.g., 1-3 hours), monitoring by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the crude product, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to separate the desired this compound from the regioisomeric side product.

Reaction Pathway

Beckmann_Rearrangement cluster_start Starting Material cluster_rearrangement Beckmann Rearrangement cluster_products Products start 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Oxime rearrangement Acid Catalyst (e.g., H₂SO₄, PPA) start->rearrangement Reaction product This compound (Desired Product) rearrangement->product Aryl Migration side_product 7-methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one (Side Product) rearrangement->side_product Alkyl Migration

Caption: Beckmann rearrangement of the oxime leading to the desired product and a regioisomeric side product.

References

Technical Support Center: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the potential targets of this compound?

While specific targets for this compound are not extensively documented in publicly available literature, the benzodiazepinone scaffold is known to interact with a variety of biological targets. Based on the broader class of compounds, potential targets could include protein kinases and G-protein coupled receptors (GPCRs), particularly benzodiazepine receptors.[1][2] The methoxy group at the 8-position and the lactam at the 2-position are key structural features that will influence its binding profile.

Q2: How can I improve the target selectivity of my this compound-based compound?

Improving selectivity is a critical step in drug development to minimize off-target effects.[3][4] Several medicinal chemistry strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure to understand which functional groups are critical for on-target and off-target activity. For benzodiazepinone derivatives, modifications at various positions of the bicyclic system can significantly impact activity and selectivity.[1][5][6]

  • Bioisosteric Replacement: Substitute functional groups with others that have similar physicochemical properties to improve target binding affinity and selectivity while potentially reducing off-target interactions.[7][8][9][10][11]

  • Pharmacophore Modeling: Utilize computational models to identify the key chemical features (pharmacophores) required for binding to the desired target. This can guide the design of more selective analogs.[12][13][14][15][16]

  • Structure-Based Drug Design: If the 3D structure of the target protein is known, design ligands that specifically interact with unique residues or pockets in the target's binding site that are not present in off-target proteins.[17]

Troubleshooting Guides

Issue 1: Poor Selectivity and Off-Target Effects

Symptom: The compound demonstrates activity against multiple targets in screening panels, leading to undesirable side effects in cellular or in vivo models.

Troubleshooting Steps:

  • Comprehensive Target Profiling: Screen the compound against a broad panel of kinases and other relevant targets to identify the full spectrum of its activity. This will provide a clear picture of its selectivity profile.

  • Analyze Structure-Activity Relationships (SAR):

    • Synthesize a small library of analogs with modifications at key positions (e.g., the methoxy group, the lactam nitrogen, and the aromatic ring).

    • Evaluate the activity of these analogs against both the primary target and the identified off-targets.

    • The data obtained can reveal which parts of the molecule are responsible for off-target binding.[5][6]

  • Computational Modeling:

    • Develop a pharmacophore model based on known selective ligands for your target of interest.[12][13][14]

    • Dock your compound into the binding sites of both on-target and off-target proteins (if structures are available) to understand the molecular basis of its promiscuity.

  • Rational Drug Design to Enhance Selectivity:

    • Exploit Subtle Binding Site Differences: Introduce bulky or charged groups that create favorable interactions with the primary target but cause steric or electrostatic clashes with off-targets.[3][18]

    • Bioisosteric Replacement: Replace the methoxy group or other functionalities with bioisosteres to fine-tune the electronic and steric properties of the molecule, potentially favoring binding to the desired target.[7][9][10]

Issue 2: Low Potency at the Primary Target

Symptom: The compound shows weak activity against the intended biological target, requiring high concentrations to achieve a desired effect.

Troubleshooting Steps:

  • Confirm Target Engagement: Use a direct binding assay (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) to confirm that the compound physically interacts with the target protein.

  • Optimize Binding Interactions:

    • Structure-Based Design: If a crystal structure of the target is available, analyze the binding mode of your compound. Identify opportunities to introduce new interactions (e.g., hydrogen bonds, hydrophobic interactions) to increase affinity.

    • SAR-Guided Optimization: Based on SAR data, identify regions of the molecule where modifications lead to increased potency. For example, explore different substituents on the aromatic ring or modifications to the diazepine ring.[19]

  • Consider Allosteric Modulation: Investigate if your compound could be acting as an allosteric modulator rather than a direct competitive inhibitor. Allosteric sites are often less conserved than active sites, which can also be a strategy to improve selectivity.[20]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

  • Kinase Panel: Select a panel of kinases for screening. This should include the primary target and a diverse set of off-target kinases, including those from different families.

  • Assay Principle: Utilize a radiometric assay (e.g., using ³³P-ATP) or a non-radioactive method (e.g., ADP-Glo™, HTRF®) to measure kinase activity.

  • Assay Procedure (Example using ADP-Glo™):

    • In a 384-well plate, add the kinase, substrate, and ATP.

    • Add the test compound at various concentrations (typically a 10-point dose-response curve).

    • Incubate at room temperature for the specified time.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the compound.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each kinase.

    • Summarize the IC₅₀ values in a table to visualize the selectivity profile.

Table 1: Example Kinase Selectivity Data Presentation

Kinase TargetIC₅₀ (nM)
Primary Target X 50
Off-Target A1,200
Off-Target B>10,000
Off-Target C850
Off-Target D5,300

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Poor Selectivity start Start: Poor Selectivity Observed profiling Comprehensive Target Profiling start->profiling sar Structure-Activity Relationship (SAR) Studies profiling->sar modeling Computational Modeling profiling->modeling redesign Rational Drug Redesign sar->redesign modeling->redesign synthesis Synthesize New Analogs redesign->synthesis testing Test Analogs for Selectivity synthesis->testing testing->sar Iterate end End: Improved Selectivity Achieved testing->end

Caption: A flowchart illustrating the iterative process for troubleshooting and improving the selectivity of a compound.

selectivity_strategies Strategies to Enhance Selectivity root Improving Selectivity sar SAR Studies root->sar bioisosterism Bioisosteric Replacement root->bioisosterism pharmacophore Pharmacophore Modeling root->pharmacophore structure_based Structure-Based Design root->structure_based

Caption: Key medicinal chemistry strategies for enhancing the selectivity of drug candidates.

References

Technical Support Center: 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common experimental challenges encountered during the synthesis, purification, and analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound and its analogs typically involves the construction of the seven-membered azepinone ring fused to a benzene ring. Common strategies include ring expansion reactions of smaller heterocyclic systems or intramolecular cyclization of a suitably functionalized acyclic precursor. One plausible approach is a Schmidt reaction on a substituted tetralone, which can lead to the formation of the benzo[d]azepin-2-one scaffold.[1] Another general method for forming azepine rings involves the reaction of dienyltriazoles with a rhodium catalyst, which proceeds through a cyclopropanation and a subsequent 1-aza-Cope rearrangement.[2]

Q2: What are some of the expected side reactions or common impurities observed during the synthesis of benzodiazepine and azepinone derivatives?

A2: During the synthesis of related azepine and benzodiazepine structures, several side reactions can occur. In syntheses involving metal-catalyzed reactions of triazoles, a common byproduct is the formation of α,β-unsaturated N-tosylimines resulting from a competing 1,2-hydride shift.[2] In ring expansion reactions, incomplete reaction or alternative rearrangement pathways can lead to a mixture of isomers or unreacted starting material. For instance, a non-regioselective Schmidt reaction can produce multiple azepinone isomers that may be difficult to separate.[1] Additionally, standard issues in heterocyclic amine synthesis, such as oxidation of electron-rich aromatic rings or N-alkylation side reactions, should be considered.

Q3: What are the recommended purification techniques for this compound?

A3: Purification of benzodiazepine analogs often involves chromatographic techniques. Column chromatography on silica gel is a standard method for separating the desired product from starting materials and byproducts. The choice of eluent will depend on the polarity of the specific impurities. Reverse-phase HPLC can be employed for achieving higher purity, which is often necessary for analytical and biological testing.[3][4] Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: What analytical techniques are best suited for characterizing this compound and its potential artifacts?

A4: A combination of spectroscopic and spectrometric methods is essential for unambiguous characterization.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the carbon-hydrogen framework and is crucial for identifying isomers and unexpected rearrangement products.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying impurities and byproducts. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for analyzing reaction mixtures, identifying impurities, and assessing purity.[5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or increasing the temperature, if the starting materials are stable under these conditions.
Suboptimal Reagent Stoichiometry Titrate key reagents if their purity is uncertain. Perform small-scale optimization experiments to determine the ideal stoichiometry.
Catalyst Inactivation (if applicable) Ensure the catalyst is fresh and handled under the recommended atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider using a higher catalyst loading.
Product Degradation The product may be unstable under the reaction or workup conditions. Analyze crude reaction aliquots to check for product formation and subsequent degradation. Consider milder reaction conditions or a modified workup procedure.
Problem 2: Presence of an Unexpected Side Product with a Similar Mass
Potential Cause Suggested Solution
Isomer Formation This is common in ring-expansion reactions like the Schmidt reaction, which can be non-regioselective.[1] Carefully analyze the NMR data (¹H, ¹³C, COSY, HSQC) to elucidate the structure of the isomer. Optimize the reaction conditions (e.g., temperature, acid catalyst) to favor the formation of the desired isomer.
Rearrangement Product Azepine ring systems can sometimes undergo rearrangements. Detailed spectroscopic analysis is required to identify the rearranged structure. Modifying the synthetic route may be necessary to avoid the rearrangement.
Dimerization Under certain conditions, intermolecular reactions can lead to dimer formation. This can be checked by mass spectrometry. Diluting the reaction mixture may help to minimize dimerization.
Problem 3: Difficulty in Purifying the Final Compound
Potential Cause Suggested Solution
Co-eluting Impurities in Column Chromatography Try a different solvent system with varying polarity or a different stationary phase (e.g., alumina instead of silica gel). Consider using reverse-phase chromatography.
Product is an Oil or Amorphous Solid Attempt to induce crystallization by trying various solvents, using a seed crystal, or cooling to a lower temperature. If the product remains an oil, high-vacuum drying may remove residual solvent.
Contamination with Starting Materials If the starting materials have similar polarity to the product, ensure the reaction goes to completion. A chemical quench of unreacted starting material, if possible, can facilitate purification.

Data Presentation

Table 1: Hypothetical Comparison of Reaction Conditions for a Key Synthetic Step

Entry Solvent Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Key Byproduct(s) (%)
1Dichloromethane0 to rt1245Isomer B (30%)
2Toluene80860Isomer B (15%)
3Acetonitrilert2455Starting Material (20%)

Experimental Protocols

General Protocol for a Schmidt Reaction to Synthesize a Benzo[d]azepin-2-one Scaffold:

Disclaimer: This is a generalized protocol and requires optimization for the specific substrate.

  • To a solution of the starting tetralone derivative (1.0 eq) in a suitable solvent such as dichloromethane or chloroform at 0 °C, add a strong acid like sulfuric acid or trifluoroacetic acid.

  • Slowly add sodium azide (1.5 - 2.0 eq) portion-wise, maintaining the temperature at 0 °C. Caution: Sodium azide is highly toxic and potentially explosive.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., 12-24 hours).

  • Carefully quench the reaction by pouring it into a beaker of ice water.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric azepinones.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction (e.g., Schmidt Reaction) start->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product nmr NMR pure_product->nmr ms MS pure_product->ms ir IR pure_product->ir

Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.

signaling_pathway cluster_main Plausible Synthetic Pathway cluster_side Potential Side Reaction A Substituted Tetralone B Intermediate A A->B NaN3, H+ C This compound (Desired Product) B->C Rearrangement D Isomeric Azepinone (Side Product) B->D Alternative Rearrangement

Caption: Plausible synthetic pathway and a potential side reaction leading to an isomeric byproduct.

logical_relationship cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps start Problem Encountered (e.g., Low Yield, Impurity) check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction analyze_crude Analyze Crude Mixture (NMR, MS) start->analyze_crude optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_reaction->optimize_conditions modify_workup Modify Workup/Purification analyze_crude->modify_workup change_route Consider Alternative Synthetic Route analyze_crude->change_route solution Problem Resolved optimize_conditions->solution modify_workup->solution change_route->solution

References

Validation & Comparative

A Comparative Analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one and Other Biologically Active Benzazepines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Drug Discovery and Development

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant activity in the central nervous system (CNS). This guide provides a comparative analysis of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one against other well-characterized benzazepine derivatives, offering insights into their structure-activity relationships and potential therapeutic applications. We will delve into their interactions with key CNS targets, primarily dopamine and serotonin receptors, supported by experimental data and detailed protocols.

The Benzazepine Scaffold: A Versatile Pharmacophore

Benzazepines are bicyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. This versatile scaffold has given rise to a diverse array of pharmacological agents, including dopamine receptor agonists and antagonists, and serotonin receptor modulators. The substitution pattern on both the aromatic and the azepine rings dictates the receptor affinity, selectivity, and functional activity of these compounds.

Profile of this compound

This compound is a derivative of the 1H-benzo[d]azepin-2(3H)-one core. While extensive, direct experimental data on this specific molecule is limited in publicly available literature, we can infer its potential pharmacological profile by examining structurally related analogs. The presence of a methoxy group at the 8-position is a key structural feature. Studies on other 8-substituted benzazepine derivatives have revealed significant interactions with various CNS receptors. For instance, certain 8-substituted 1-benzazepine-2,5-diones have demonstrated high potency as antagonists at NMDA receptor glycine sites[1]. Furthermore, a study on 1-phenylbenzazepines identified a compound with an 8-methoxy substituent as a dopamine D1 receptor antagonist with a Ki of 14 nM[2]. This suggests that this compound could potentially exhibit activity at dopamine receptors and possibly other CNS targets.

Comparative Analysis with Key Benzazepine Derivatives

To provide a clear context for the potential activity of this compound, we will compare it with three well-characterized benzazepine-based drugs that target dopamine and serotonin systems: Fenoldopam, SCH-23390, and Lorcaserin.

Dopamine D1 Receptor Ligands: Fenoldopam and SCH-23390

The dopamine D1 receptor is a key target for the treatment of neurological and psychiatric disorders. Benzazepines have yielded both potent agonists and antagonists for this receptor.

  • Fenoldopam: A partial agonist at the dopamine D1 receptor, Fenoldopam is used clinically as a rapid-acting vasodilator to treat severe hypertension.[3][4] Its action is mediated by the stimulation of peripheral D1 receptors, leading to arterial vasodilation and increased renal blood flow.

  • SCH-23390: In contrast, SCH-23390 is a potent and selective D1 and D5 receptor antagonist.[5][6][7] It is widely used as a research tool to study the role of D1-like receptors in the CNS. Interestingly, SCH-23390 also exhibits high affinity for the serotonin 5-HT2C receptor, where it acts as an agonist.[8]

The structural differences between these compounds and this compound, particularly the substituents on the phenyl and azepine rings, are responsible for their distinct pharmacological profiles. The presence of a catechol group in Fenoldopam is crucial for its agonist activity, while the chloro and hydroxyl substitutions in SCH-23390 contribute to its antagonist properties. The 8-methoxy group in our target compound, based on analogs, suggests a potential for D1 receptor antagonism.

Serotonin 5-HT2C Receptor Agonist: Lorcaserin

The serotonin 5-HT2C receptor is a validated target for the treatment of obesity.

  • Lorcaserin: Marketed as Belviq, Lorcaserin is a selective 5-HT2C receptor agonist that reduces appetite by activating these receptors in the hypothalamus.[9][10] It exhibits high affinity for the 5-HT2C receptor with significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT2B receptor, thereby reducing the risk of cardiovascular side effects associated with non-selective serotonin agonists.[11]

The pharmacological profile of Lorcaserin highlights the potential for benzazepine derivatives to selectively target serotonin receptors. While the primary inferred activity for this compound is at dopamine receptors, the known cross-reactivity of some benzazepines, like SCH-23390 at 5-HT2C receptors, suggests that a comprehensive screening of our target compound against a panel of serotonin receptors would be a prudent step in its characterization.

Quantitative Comparison of Receptor Affinities

The following table summarizes the reported binding affinities (Ki values) of the comparator benzazepines at key dopamine and serotonin receptors. This quantitative data underscores the diverse pharmacological profiles that can be achieved within the benzazepine class.

CompoundDopamine D1 (Ki, nM)Dopamine D5 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT2C (Ki, nM)
Fenoldopam Partial Agonist---
SCH-23390 0.2[5][7]0.3[5][7]30[12]9.3 (agonist)[8]
Lorcaserin --Low Affinity15[9]

Data for this compound is not available, but based on analogs, it is hypothesized to have antagonist activity at the D1 receptor.

Experimental Protocols for Pharmacological Characterization

To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize the pharmacological activity of benzazepine derivatives.

Dopamine D1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D1 receptor.

Workflow for Dopamine D1 Receptor Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., rat striatum) in ice-cold buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Wash and resuspend membrane pellet prep3->prep4 assay1 Incubate membranes with [3H]SCH-23390 (radioligand) prep4->assay1 assay2 Add increasing concentrations of test compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound and free radioligand by rapid filtration assay3->assay4 assay5 Quantify bound radioactivity using liquid scintillation counting assay4->assay5 analysis1 Generate competition curves assay5->analysis1 analysis2 Calculate IC50 values analysis1->analysis2 analysis3 Determine Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Dopamine D1 Receptor Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order: assay buffer, test compound at various concentrations, radioligand (e.g., [³H]SCH-23390 at a final concentration of 0.5-1.0 nM), and the membrane preparation.

    • For determining non-specific binding, use a high concentration of a known D1 antagonist (e.g., 1 µM unlabeled SCH-23390).

    • Incubate the plate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine, using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Mobilization)

This protocol describes a cell-based functional assay to measure the ability of a test compound to activate or inhibit the 5-HT2A receptor by monitoring changes in intracellular calcium levels.

Signaling Pathway for 5-HT2A Receptor Activation

Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C Activation DAG->PKC Ca Intracellular Ca2+ Release ER->Ca

Caption: Gq-coupled signaling cascade of the 5-HT2A receptor.

Detailed Protocol:

  • Cell Culture and Dye Loading:

    • Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • For agonist testing, add the test compound at various concentrations and monitor the change in fluorescence over time.

    • For antagonist testing, pre-incubate the cells with the test compound for a specified period before adding a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (e.g., EC80). Monitor the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonists, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value and the maximum efficacy relative to a reference agonist.

    • For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Conclusion and Future Directions

The benzazepine scaffold remains a highly fruitful area for the discovery of novel CNS-active agents. While this compound is not as extensively characterized as other members of its class, analysis of its structural analogs suggests a promising potential for activity at dopamine receptors, and possibly other CNS targets. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the further investigation of this and other novel benzazepine derivatives.

Future research should focus on the comprehensive pharmacological profiling of this compound, including its affinity for a broad panel of CNS receptors and its functional activity at the most promising targets. In vivo studies will then be crucial to evaluate its therapeutic potential for neurological and psychiatric disorders.

References

Methoxy-Benzazepinones: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of methoxy-benzazepinone derivatives reveals key structural determinants for their diverse biological activities, ranging from neuroprotection to anticancer effects. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of novel and potent therapeutic agents.

Methoxy-benzazepinone and its analogs represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in targeting a variety of biological pathways. The position and substitution of the methoxy group, alongside modifications to the benzazepine core, have been shown to drastically influence the potency and selectivity of these compounds. This guide synthesizes findings from multiple studies to present a clear comparison of their SAR across different therapeutic targets.

Comparative Structure-Activity Relationship

The biological activity of methoxy-benzazepinone derivatives is intricately linked to their chemical structure. The following tables summarize the quantitative SAR data for different series of these compounds, highlighting the impact of structural modifications on their inhibitory or antagonistic activities.

NR2B-Selective NMDA Receptor Antagonists

A series of 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, derived from the cleavage and reconstitution of ifenprodil, have been identified as potent and selective NR2B-selective NMDA receptor antagonists. The key SAR findings are summarized below.[1]

CompoundN-linked ResidueKi (nM) for NR2BSelectivity vs. σ1 (Ki, nM)Selectivity vs. σ2 (Ki, nM)IC50 (nM) for Glutamate-induced Cytotoxicity
12 H----
13 (WMS-1405) 4-phenylbutyl5.4>10,000>10,000360
31 4-phenylcyclohexyl103382-

Data sourced from Wünsch et al. (2010).[1]

Key SAR Insights:

  • The presence of a 7-methoxy group on the benzazepine core is a crucial feature.

  • A secondary amine at position 3 serves as a central point for introducing various N-linked residues.[1]

  • A spacer of four methylene units between the basic nitrogen and a terminal phenyl group in the side chain leads to high NR2B affinity.[1]

  • The 4-phenylbutyl derivative (13 ) exhibits excellent potency and selectivity for the NR2B receptor.[1]

  • Conformational restriction of the side chain, as seen in the 4-phenylcyclohexyl derivative (31 ), maintains high NR2B affinity but introduces significant off-target activity at sigma receptors.[1]

P-glycoprotein (P-gp) Inhibitors for Multidrug Resistance (MDR) Reversal

The methoxy group has been identified as a key substituent in various heterocyclic scaffolds for the reversal of P-gp-mediated multidrug resistance.

Key SAR Insights:

  • Methoxy substitution is generally favorable for P-gp inhibition.[2]

  • Double methoxy substitutions often lead to better MDR reversal activity compared to single substitutions.[2]

  • The position of the methoxy group is critical, with ortho-substitution on benzene and naphthalene derivatives showing enhanced P-gp inhibition.[2] In contrast, 2,6-dimethoxy phenyl substitution was found to decrease activity.[2]

  • For quinazolineamine derivatives, electron-donating groups like methoxy enhance inhibitory activity compared to electron-withdrawing groups.[2]

Anticancer Agents

Methoxy-substituted benzazepinones and related structures have been investigated for their antiproliferative activities.

  • Indolobenzazepine-Derived Ligands: A series of indole ring-fused benzazepinones have shown promising cytotoxic activities against breast cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[3]

  • 1,5-Dihydrobenzo[e][1][4]oxazepin-2(3H)-ones for AML: In a series of compounds designed to induce differentiation in acute myeloid leukemia (AML) cells, the inclusion of a para-methoxy group on a phenyl sulfonamide substituent retained activity.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in the evaluation of methoxy-benzazepinones.

Radioligand Binding Assay for NR2B Receptor Affinity

This protocol is based on the methods used to determine the binding affinity of 7-methoxy-3-benzazepin-1-ol derivatives.

Materials:

  • Cell membranes from L(tk-) cells stably expressing human GluN1/GluN2B receptors.

  • [³H]Ifenprodil (radioligand).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (methoxy-benzazepinone derivatives).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, combine the cell membranes, [³H]ifenprodil (at a final concentration close to its Kd), and either the test compound or vehicle.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., ifenprodil).

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).

MTT Assay for Antiproliferative Activity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer cells).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (methoxy-benzazepinone derivatives) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well microplates.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add the MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Molecular Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

NMDA_Receptor_Signaling Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation leads to MethoxyBenzazepinone Methoxy-Benzazepinone (Antagonist) MethoxyBenzazepinone->NMDAR Blocks Excitotoxicity Excitotoxicity & Neuronal Cell Death Ca_influx->Excitotoxicity Excessive influx leads to

Caption: NMDA Receptor Antagonism by Methoxy-Benzazepinones.

Experimental_Workflow_SAR Start Design & Synthesis of Methoxy-Benzazepinone Analogs Purification Purification & Structural Characterization (NMR, MS) Start->Purification Biological_Screening Biological Screening Purification->Biological_Screening Binding_Assay Receptor Binding Assays (e.g., NR2B) Biological_Screening->Binding_Assay In vitro Functional_Assay Functional Assays (e.g., Cytotoxicity, MDR Reversal) Biological_Screening->Functional_Assay Cell-based Data_Analysis Data Analysis (Ki, IC50 Determination) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Identifies key structural features Lead_Optimization->Start Iterative process

Caption: General workflow for SAR studies of methoxy-benzazepinones.

References

A Comparative Guide to the Biological Activity of 1,3-Dihydro-2H-benzo[d]azepin-2-one Derivatives as BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 1,3-dihydro-2H-benzo[d]azepin-2-one derivatives as potent pan-BET (Bromodomain and Extra-Terminal) bromodomain inhibitors. While specific data for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one is not extensively available in the public domain, the broader class of 1,3-dihydro-2H-benzo[d]azepin-2-ones has been identified as a ligand-efficient scaffold for developing potent inhibitors of the BET family of proteins (BRD2, BRD3, and BRD4).[1]

This document compares the activity of these benzazepinone-based inhibitors with other well-established pan-BET inhibitors, such as JQ1, OTX015 (Birabresib), and I-BET762 (Molibresib). The comparison focuses on biochemical potency, cellular activity, and their mechanism of action.

Mechanism of Action: BET Inhibition

BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC and pro-inflammatory genes.[2][3] BET inhibitors competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and thereby downregulating the expression of these target genes.[2][3] This action can lead to cell cycle arrest and apoptosis in cancer cells.[3] The 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold serves as an effective acetyl-lysine mimetic for this purpose.[1]

cluster_0 BET Protein Action (Active Transcription) cluster_1 BET Inhibition Histone Acetylated Histones BET BET Protein (BRD4) Histone->BET binds to Transcription_Machinery Transcriptional Machinery (e.g., P-TEFb) BET->Transcription_Machinery recruits Oncogene Oncogene Transcription (e.g., c-MYC) Transcription_Machinery->Oncogene activates BET_Inhibitor 1,3-Dihydro-2H-benzo[d]azepin-2-one (BET Inhibitor) BET_Inactive BET Protein (BRD4) BET_Inhibitor->BET_Inactive competitively binds Blocked Transcription Blocked BET_Inactive->Blocked leads to

BET bromodomain signaling and inhibition pathway.

Quantitative Data Summary

The following tables summarize the inhibitory potency and cellular activity of representative BET inhibitors. Lower IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values indicate higher potency.

Table 1: Biochemical Inhibitory Activity Against BET Bromodomains
Compound/ClassTargetAssay TypeIC50 / Ki (nM)Reference
1,3-Dihydro-2H-benzo[d]azepin-2-one (Bivalent) BRD2NanoBRET PPIpIC50 9.8[1]
BRD3NanoBRET PPIpIC50 9.0[1]
BRD4NanoBRET PPIpIC50 9.5[1]
JQ1 BRD4 (BD1)AlphaScreenIC50 ~115[4]
BRD2, BRD3, BRD4TR-FRETIC50 < 100[2]
OTX015 (Birabresib) BRD2, BRD3, BRD4TR-FRETIC50 < 100[2]
I-BET762 (Molibresib) BRD2, BRD3, BRD4TR-FRETIC50 < 100[2]

pIC50 is the negative logarithm of the IC50 value.

Table 2: Anti-proliferative Activity in Cancer Cell Lines
CompoundCell LineCancer TypeAssay TypeIC50 (µM)
Bivalent Benzazepinone VariousCancerBRD4 BiosensorPotent activity
JQ1 MV4;11LeukemiaProliferation Assay< 1
OTX015 VariousHematological/Solid TumorsCell GrowthPotent activity
I-BET762 VariousHematological/Solid TumorsCell GrowthPotent activity

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of inhibitor performance data.

Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the disruption of the interaction between a tagged BET bromodomain protein and an acetylated histone peptide.

  • Principle: Glutathione (GST)-coated donor beads bind to a GST-tagged BET bromodomain, and streptavidin-coated acceptor beads bind to a biotinylated acetylated histone peptide. When the protein and peptide interact, the beads are brought into close proximity, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.[5]

  • Protocol Outline:

    • Add GST-tagged BET bromodomain protein, biotinylated histone peptide, and the test inhibitor at various concentrations to the wells of a 384-well plate.

    • Incubate at room temperature for 30 minutes.

    • Add Glutathione donor beads and incubate for 60 minutes in the dark.

    • Add Streptavidin acceptor beads and incubate for 30-60 minutes in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay also measures the binding of a BET bromodomain to an acetylated histone peptide.

  • Principle: A lanthanide-labeled antibody (donor) binds to a tagged BET bromodomain, and a fluorescently labeled streptavidin (acceptor) binds to a biotinylated acetylated histone peptide. When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[2][5]

  • Protocol Outline:

    • Incubate the tagged BET bromodomain protein, the biotinylated acetylated histone peptide, and the test inhibitor in a microplate.

    • Add the lanthanide-labeled antibody and the fluorescently labeled streptavidin.

    • Incubate to allow binding equilibrium to be reached.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both donor and acceptor wavelengths after a time delay.

    • Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.

Protocol 3: MTT Cell Viability Assay

This colorimetric assay assesses the effect of the inhibitor on cell proliferation.

  • Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Protocol Outline:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test inhibitor and incubate for 48-96 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot against the inhibitor concentration to determine the IC50.

Start Start: Test Compound Biochemical Biochemical Assays (AlphaScreen, TR-FRET) Start->Biochemical Determine IC50 against BET bromodomains Cell_Based Cell-Based Assays (e.g., MTT) Biochemical->Cell_Based Determine cellular potency (anti-proliferative IC50) Mechanism Mechanism of Action (Western Blot, RT-qPCR) Cell_Based->Mechanism Assess downregulation of c-Myc, etc. In_Vivo In Vivo Efficacy Studies Mechanism->In_Vivo Evaluate anti-tumor activity in animal models End End: Candidate Drug In_Vivo->End

Generalized workflow for BET inhibitor characterization.

Bivalent BET Inhibitors: An Advancement in Potency

A promising strategy in BET inhibitor design has been the development of bivalent inhibitors.[6][7][8] These molecules are designed to simultaneously engage both bromodomains (BD1 and BD2) within a single BET protein.[7][9] This bivalent binding can lead to a significant increase in potency and avidity compared to their monovalent counterparts.[8] The 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been successfully utilized to create such potent, rule-of-5 compliant bivalent BET inhibitors.[1]

References

A Researcher's Guide to Selecting and Validating Controls for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers and drug development professionals on the selection and validation of positive and negative controls for investigating the biological activity of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one. Due to the novelty of this compound, its precise mechanism of action is not yet fully elucidated. However, based on its core benzo[d]azepin-2-one scaffold, which is present in various known bioactive molecules, we can infer potential biological targets.

Structurally related compounds, such as certain benzodiazepines and benzazepines, have been shown to modulate G-protein coupled receptors (GPCRs) or GABA-A receptors.[1][2][3] Therefore, this guide will present a dual-pronged approach, providing experimental strategies to investigate the activity of this compound as either a potential GPCR modulator, with a focus on the vasopressin V2 receptor as an illustrative example, or as a modulator of the GABA-A receptor.

Part 1: Investigating this compound as a Potential GPCR Modulator

Many benzazepine derivatives have been identified as potent antagonists of the vasopressin V2 receptor, a member of the GPCR family.[1][4][5] The activation of the V2 receptor by its endogenous ligand, arginine vasopressin (AVP), leads to an increase in intracellular cyclic AMP (cAMP).[6] Therefore, a logical starting point is to investigate whether this compound can modulate V2 receptor signaling.

Rationale for Control Selection

To rigorously assess the effect of this compound on V2 receptor activity, the inclusion of well-characterized positive and negative controls is paramount.

  • Positive Controls:

    • Agonist: Arginine Vasopressin (AVP) is the natural agonist for the V2 receptor and will be used to stimulate the receptor and establish a baseline for maximal activation.[6]

    • Antagonist: Tolvaptan is a selective V2 receptor antagonist and a clinically approved drug.[1][7] It will serve as a positive control for inhibitory activity, allowing for a direct comparison of the potential antagonistic effects of the test compound.

  • Negative Control:

    • A structurally similar but biologically inactive compound would be ideal. In its absence, a vehicle control (e.g., DMSO) is essential to establish the baseline response of the assay system in the absence of any active compound.

Experimental Workflow: In Vitro Validation

The following diagram illustrates the workflow for assessing the impact of this compound on V2 receptor signaling.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis HEK293 HEK293 cells expressing V2 receptor Controls Positive Controls: - Arginine Vasopressin (AVP) - Tolvaptan Negative Control: - Vehicle (DMSO) HEK293->Controls Test_Compound This compound HEK293->Test_Compound cAMP_Assay cAMP Accumulation Assay Controls->cAMP_Assay Test_Compound->cAMP_Assay Data_Analysis Measure cAMP levels Determine EC50/IC50 values cAMP_Assay->Data_Analysis

Caption: Experimental workflow for V2 receptor activity assessment.

Detailed Protocol: cAMP Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cAMP in response to V2 receptor stimulation or inhibition.

  • Cell Culture: Culture HEK293 cells stably expressing the human vasopressin V2 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, Tolvaptan, and AVP in assay buffer containing a phosphodiesterase inhibitor such as IBMX.

  • Treatment:

    • Agonist Mode: Add increasing concentrations of AVP or the test compound to the cells and incubate for 30 minutes at 37°C.

    • Antagonist Mode: Pretreat the cells with increasing concentrations of Tolvaptan or the test compound for 15 minutes, followed by the addition of AVP at its EC80 concentration, and incubate for an additional 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.

Data Interpretation
Expected OutcomeInterpretation
Test compound increases cAMP levelsPotential V2 receptor agonist
Test compound inhibits AVP-induced cAMP increasePotential V2 receptor antagonist
Test compound has no effect on cAMP levelsNot a V2 receptor modulator under these conditions

Part 2: Investigating this compound as a Potential GABA-A Receptor Modulator

The benzodiazepine scaffold is a well-known pharmacophore that interacts with the GABA-A receptor, a ligand-gated ion channel.[2][8] Benzodiazepines act as positive allosteric modulators, enhancing the effect of the neurotransmitter GABA.[9][10] Given the structural similarities, it is plausible that this compound could modulate GABA-A receptor function.

Rationale for Control Selection
  • Positive Controls:

    • Agonist: Gamma-aminobutyric acid (GABA) is the endogenous agonist for the GABA-A receptor.[11]

    • Positive Allosteric Modulator: Diazepam, a classic benzodiazepine, will be used as a positive control to assess the potential for allosteric modulation by the test compound.[12]

  • Negative Control:

    • Antagonist: Flumazenil is a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor and will be used to confirm the site of action of any observed modulation.[13]

    • A vehicle control (e.g., DMSO) is also necessary.

Experimental Workflow: In Vitro Validation

The following diagram outlines the workflow for evaluating the effect of this compound on GABA-A receptor function.

G cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis HEK293_GABA HEK293 cells expressing GABA-A receptor subunits GABA_Controls Positive Controls: - GABA - Diazepam Negative Control: - Flumazenil - Vehicle (DMSO) HEK293_GABA->GABA_Controls Test_Compound_GABA This compound HEK293_GABA->Test_Compound_GABA Electrophysiology Electrophysiology (Patch-Clamp) GABA_Controls->Electrophysiology Test_Compound_GABA->Electrophysiology Data_Analysis_GABA Measure chloride currents Determine potentiation or inhibition Electrophysiology->Data_Analysis_GABA

Caption: Experimental workflow for GABA-A receptor activity assessment.

Detailed Protocol: Electrophysiology (Whole-Cell Patch-Clamp)

This protocol measures changes in chloride ion flow through the GABA-A receptor channel.

  • Cell Culture: Culture HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record currents from single cells.

    • Hold the membrane potential at -60 mV.

    • The intracellular solution should contain a high concentration of chloride to allow for the measurement of inward chloride currents.

  • Compound Application:

    • Apply GABA at its EC20 concentration to elicit a baseline current.

    • Co-apply the test compound or Diazepam with GABA to assess for potentiation of the GABA-elicited current.

    • To test for antagonism, co-apply the test compound, GABA, and Flumazenil.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-elicited currents in the absence and presence of the test compound and controls.

    • Calculate the percentage potentiation of the GABA response.

    • Construct concentration-response curves to determine the EC50 for potentiation.

Data Interpretation
Expected OutcomeInterpretation
Test compound enhances GABA-elicited currentPotential positive allosteric modulator of the GABA-A receptor
Flumazenil blocks the effect of the test compoundThe test compound likely acts at the benzodiazepine binding site
Test compound has no effect on GABA-elicited currentNot a modulator of the tested GABA-A receptor subtype

Conclusion

References

A Researcher's Guide to Benchmarking Novel ROCK Inhibitors Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for characterizing novel Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, using the investigational compound 8-Methoxy-1H-benzo[d]azepin-2(3H)-one as a representative example. We will outline the essential biochemical and cell-based assays required to benchmark its performance against well-established, clinically relevant ROCK inhibitors: Y-27632 and Fasudil .

The objective is to generate a robust, comparative dataset that elucidates the potency, selectivity, and cellular activity of a new chemical entity. This guide is designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

Introduction to ROCK and Its Inhibition

Rho-associated kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[][2][3] The RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing fundamental cellular processes such as contraction, adhesion, migration, and proliferation.[][4][5] Upon activation, ROCK phosphorylates numerous substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC), which ultimately leads to increased actomyosin contractility and stress fiber formation.[2][3][5]

Given its integral role in these processes, aberrant ROCK signaling has been implicated in a wide range of pathologies, including hypertension, cancer metastasis, and neurodegenerative diseases.[4][6][7] This has made ROCK an attractive therapeutic target. Inhibitors like Fasudil (approved in Japan for cerebral vasospasm) and Y-27632 (a widely used research tool) have been instrumental in validating the therapeutic potential of targeting this pathway.[8][9][10]

When a novel compound like this compound emerges, a systematic and comparative evaluation is crucial to determine its potential advantages over existing inhibitors.

The ROCK Signaling Pathway

To effectively benchmark an inhibitor, a clear understanding of the target pathway is essential. The diagram below illustrates the canonical RhoA/ROCK signaling cascade and the points of intervention for inhibitors.

ROCK_Signaling_Pathway Upstream Upstream Signals (GPCRs, LPA, etc.) RhoA RhoA-GDP (Inactive) Upstream->RhoA GEFs RhoA_GTP RhoA-GTP (Active) RhoA->RhoA_GTP GTP RhoA_GTP->RhoA GAPs ROCK ROCK1 / ROCK2 RhoA_GTP->ROCK Activates MLCP_active MLCP (Active) ROCK->MLCP_active Phosphorylates MYPT1 LIMK LIM Kinase ROCK->LIMK Phosphorylates Inhibitors ROCK Inhibitors (Y-27632, Fasudil, 8-Methoxy-1H-...) Inhibitors->ROCK Inhibits MLCP_inactive p-MYPT1 MLCP (Inactive) MLCP_active->MLCP_inactive p_MLC p-MLC MLCP_active->p_MLC Dephosphorylates p_LIMK p-LIM Kinase (Active) LIMK->p_LIMK Cofilin Cofilin p_LIMK->Cofilin Phosphorylates p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Actin Actin Depolymerization Cofilin->Actin Promotes p_Cofilin->Actin MLC Myosin Light Chain (MLC) MLC->p_MLC MLCK StressFibers Stress Fiber Formation Cell Contraction p_MLC->StressFibers

Caption: The RhoA/ROCK signaling pathway and key downstream effectors.

Experimental Benchmarking Workflow

A multi-tiered approach is necessary to build a comprehensive profile of a novel inhibitor. This workflow progresses from direct target engagement (biochemical assays) to target validation in a biological context (cell-based assays).

Experimental_Workflow Step1 Step 1: Biochemical Potency (In Vitro Kinase Assay) Step2 Step 2: Kinase Selectivity (Kinome Profiling) Step1->Step2 Data1 Determine IC50 Values (ROCK1 & ROCK2) Step1->Data1 Step3 Step 3: Cellular Target Engagement (Western Blot for p-MYPT1) Step2->Step3 Data2 Assess Off-Target Activity Step2->Data2 Step4 Step 4: Functional Cellular Effect (Wound Healing Assay) Step3->Step4 Data3 Confirm On-Target Effect in Cells (EC50) Step3->Data3 Data4 Quantify Inhibition of Cell Migration Step4->Data4

Caption: A four-step workflow for benchmarking novel ROCK inhibitors.

Step 1: Biochemical Potency Assessment

Objective: To determine the direct inhibitory potency of the compound against purified ROCK1 and ROCK2 enzymes. The key metric is the half-maximal inhibitory concentration (IC50).

Rationale: This is the foundational assay to confirm that the compound directly interacts with and inhibits the target kinase. Comparing the IC50 values of this compound to Y-27632 and Fasudil provides the first quantitative measure of its relative potency.

Protocol: In Vitro Kinase Assay (ELISA-Based)

This protocol is adapted from commercially available ROCK activity assay kits that measure the phosphorylation of a substrate like MYPT1.[11][12]

  • Plate Coating: A 96-well plate is pre-coated with a recombinant ROCK substrate, such as MYPT1.[11][12]

  • Compound Preparation: Prepare a serial dilution of the test compounds (this compound, Y-27632, Fasudil) in kinase assay buffer. Include a vehicle control (e.g., DMSO).

  • Kinase Reaction: Add purified, active ROCK1 or ROCK2 enzyme to the wells, followed immediately by the serially diluted compounds.

  • Initiation: Start the kinase reaction by adding ATP. Incubate the plate at 30°C for 30-60 minutes.[11]

  • Detection: Stop the reaction and wash the wells. Add a primary antibody that specifically detects the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[11]

  • Secondary Antibody & Substrate: After washing, add an HRP-conjugated secondary antibody. Following another wash, add a chromogenic substrate (e.g., TMB).[11]

  • Quantification: Stop the color development with a stop solution and measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Data Summary (Biochemical IC50)
CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)
This compound To Be DeterminedTo Be Determined
Y-27632 ~132–397~120–349
Fasudil (HA-1077) ~267~153–158
Hydroxyfasudil (Active Metabolite) ~150~570

(Note: IC50 values for known inhibitors are approximate and can vary based on assay conditions.[13][14][15][16] The values presented are for comparative purposes.)

Step 2: Kinase Selectivity Profiling

Objective: To assess the specificity of the inhibitor by screening it against a broad panel of other protein kinases.

Rationale: High selectivity is a critical attribute of a quality drug candidate, as off-target inhibition can lead to unforeseen side effects. Both Y-27632 and Fasudil are known to inhibit other kinases, particularly at the higher concentrations often used in cell-based assays.[7] Profiling this compound will reveal if it offers a superior selectivity profile. This is typically performed as a service by specialized companies.

Step 3: Cellular Target Engagement & Potency

Objective: To confirm that the inhibitor can enter cells and engage its target, ROCK, leading to a dose-dependent decrease in the phosphorylation of a downstream substrate.

Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid metabolism. This assay validates the compound's activity in a physiological environment. We measure the phosphorylation of MYPT1, a direct ROCK substrate.[6][17]

Protocol: Western Blot for Phosphorylated MYPT1

This protocol is a standard method for analyzing protein phosphorylation levels.[18][19][20][21]

  • Cell Culture & Treatment: Plate an appropriate cell line (e.g., HeLa, A549, or smooth muscle cells) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ROCK activity.

  • Inhibitor Incubation: Treat the cells with a range of concentrations of each inhibitor for 1-2 hours. Include a vehicle control.

  • Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and add lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

  • Protein Quantification: Collect the lysate and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli sample buffer, and denature by heating. Separate 20-40 µg of protein per lane on a polyacrylamide gel.[18][19]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-MYPT1 (e.g., Thr853).[19]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.[18]

  • Analysis: Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., β-actin) to normalize the data. Quantify band intensity to determine the cellular EC50 (the concentration for 50% maximal effect).

Step 4: Functional Cellular Activity Assessment

Objective: To measure the inhibitor's effect on a ROCK-mediated cellular process, such as cell migration.

Rationale: The ultimate goal of a ROCK inhibitor is to modulate cellular behavior. The wound healing (or scratch) assay is a straightforward and widely used method to assess collective cell migration, a process heavily dependent on cytoskeletal dynamics regulated by ROCK.[22]

Protocol: Wound Healing (Scratch) Assay

This protocol provides a method for creating and analyzing a gap in a confluent cell monolayer.[22][23]

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.[22]

  • Creating the Wound: Once confluent, use a sterile 200 µL pipette tip or a specialized tool to create a uniform, straight scratch across the center of each well.[22]

  • Washing: Gently wash the wells with PBS to remove dislodged cells and debris.

  • Treatment: Add fresh culture medium containing the desired concentrations of each inhibitor (and a vehicle control). To isolate the effects on migration, a proliferation inhibitor like Mitomycin C can be included.[22]

  • Imaging: Place the plate in a live-cell imaging system or a standard incubator. Capture images of the wounds at time zero and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.

  • Data Analysis: Use image analysis software (like ImageJ) to measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure relative to the initial area. Compare the rates of closure between treated and control groups.

Conclusion

By following this structured, comparative workflow, researchers can generate a comprehensive dataset to rigorously evaluate novel ROCK inhibitors like this compound. This multi-assay approach, progressing from biochemical potency to cellular function, provides the necessary evidence to determine if a new compound offers a superior therapeutic profile compared to established benchmarks such as Y-27632 and Fasudil. The resulting data on potency, selectivity, and functional efficacy are critical for making informed decisions in the drug discovery and development process.

References

A Comparative Efficacy Analysis of Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various benzazepine derivatives across key therapeutic areas: Central Nervous System (CNS) disorders, Polycystic Kidney Disease, and Oncology. The information is compiled from preclinical and in vitro studies to aid in research and development efforts.

Central Nervous System (CNS) Efficacy

Benzazepine derivatives have been extensively studied for their effects on the CNS, primarily as anticonvulsants and as modulators of dopamine receptors.

Anticonvulsant Activity

A comparative study in rodent models of epilepsy provides data on the efficacy of several 2,3-benzodiazepine derivatives. The Maximal Electroshock Seizure (MES) test, a model for generalized tonic-clonic seizures, and the sound-induced audiogenic seizure model in DBA/2 mice were used to determine the median effective dose (ED50) for seizure suppression.[1]

CompoundSeizure ModelEfficacy (ED50 in mg/kg)
GYKI 52466 Audiogenic (Tonic)3.6
Audiogenic (Clonic)4.3
MES6.9
GYKI 53405 Audiogenic (Tonic)1.1
Audiogenic (Clonic)3.1
MES2.6
GYKI 53655 Audiogenic (Tonic)1.3
Audiogenic (Clonic)2.0
MES2.2

Data sourced from a comparative study on the anticonvulsant and neuroprotective activity of 2,3-benzodiazepine compounds.[1]

These results indicate that GYKI 53405 and GYKI 53655 are more potent than the parent compound GYKI 52466 in these models.[1] The derivatives with a thiocarbonyl group at the C-4 position of the heptatomic ring have shown higher anticonvulsant activities and longer-lasting protective effects.[2]

Dopamine D1 Receptor Antagonism

Several 1-phenyl-1H-3-benzazepine derivatives have been evaluated for their antagonist properties at the adenylate cyclase-coupled D1 dopamine receptor. The inhibitory constant (Ki) is a measure of the affinity of the compound for the receptor.

CompoundDopamine D1 Receptor Binding Affinity (Ki in nM)
SCH 23390 1.4
SCH 39166 1.2
Compound 15a 30
(+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (15) 49.3
(+/-)-7-Chloro-8-hydroxy-3-[4-(N,N-dimethylamino)butyl]-1-phenyl- 2,3,4,5-tetrahydro-1H-3-benzazepine (7a) 811

Data compiled from studies on dopamine D1 receptor antagonists.[3][4]

Structure-activity relationship studies indicate that 7-halogen substitutions on the benzazepine molecule are associated with the most potent antagonist activity.

Vasopressin V2 Receptor Antagonism for Polycystic Kidney Disease

A series of benzodiazepine derivatives have been developed as antagonists for the vasopressin V2 receptor (V2R), a key target in the treatment of Autosomal Dominant Polycystic Kidney Disease (ADPKD). Their efficacy was evaluated by measuring their binding affinity (Ki) to the V2R and their ability to inhibit cAMP production (IC50).

CompoundV2R Binding Affinity (Ki in nM)cAMP Inhibition (IC50 in nM)
Compound 25 9.0 ± 1.59.2 ± 3.0
Tolvaptan (reference) Not explicitly stated in the comparative study, but used as a benchmark.Not explicitly stated in the comparative study, but used as a benchmark.

Data from a study on benzodiazepine derivatives as potent vasopressin V2 receptor antagonists.[5][6]

Compound 25 demonstrated potent binding affinity and efficacious cAMP inhibition, leading to the suppression of cyst formation and growth in preclinical models.[5][6] In a murine model of ADPKD, compound 25 showed significantly improved in vivo efficacy compared to the reference compound, tolvaptan.[5][6]

Anticancer Activity

The evaluation of benzazepine derivatives as anticancer agents is an emerging area of research. While comprehensive comparative tables with IC50 values across multiple benzazepine derivatives are not yet widely available in the literature, preliminary studies have shown promising results for certain compounds against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineReported Activity
Imidazo[1,2-a]pyrimidine derivativesMCF-7 (Breast), MDA-MB-231 (Breast)Compounds 3d and 4d showed IC50 values of 43.4 µM and 39.0 µM in MCF-7, and 35.9 µM and 35.1 µM in MDA-MB-231, respectively.
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesHepG2 (Liver), MDA-MB-231 (Breast), MCF7 (Breast), C26 (Colon), RMS (Rhabdomyosarcoma)Compound 4k showed significant activity, with IC50 values comparable to or better than paclitaxel in some cell lines.

Data sourced from studies on the anticancer activity of heterocyclic compounds.

Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This model is used to evaluate the anticonvulsant properties of compounds against generalized tonic-clonic seizures.

  • Animal Model: Male CF-1 or C57BL/6 mice, or Sprague-Dawley CD albino rats are commonly used.

  • Drug Administration: Test compounds are administered via an appropriate route (e.g., intraperitoneally or orally) at various doses and at different time points before the seizure induction.

  • Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.[3][5] Corneal electrodes are then placed.

  • Stimulation: A 60 Hz alternating current is delivered for 0.2 seconds (50 mA for mice, 150 mA for rats).[5]

  • Observation: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3][5] An animal is considered protected if this phase is absent.

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the median effective dose (ED50) is calculated using statistical methods like probit analysis.[3]

Dopamine D1 Receptor Binding Assay (Competitive)

This assay determines the affinity of a test compound for the D1 dopamine receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Crude membrane fractions are prepared from cells stably expressing human recombinant dopamine D1 receptors or from tissues rich in these receptors (e.g., corpus striatum).[7]

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, and 2 mM CaCl2, at pH 7.4.[7]

  • Incubation: In a 96-well plate, the membrane preparation, a fixed concentration of a D1-selective radioligand (e.g., [³H]SCH23390), and varying concentrations of the unlabeled test compound are incubated.[7]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Vasopressin V2 Receptor cAMP Accumulation Assay

This functional assay measures the ability of a compound to antagonize the vasopressin-induced production of cyclic AMP (cAMP).

  • Cell Culture: Cells stably expressing the human vasopressin V2 receptor (e.g., HEK293 or CHO cells) are cultured and seeded in 384-well plates.[8]

  • Compound Preparation: Serial dilutions of the test compound (antagonist) are prepared. A fixed concentration of the agonist (e.g., arginine vasopressin, AVP) is also prepared.

  • Cell Stimulation: Cells are pre-incubated with the test compound, followed by stimulation with the agonist to induce cAMP production. A phosphodiesterase (PDE) inhibitor is often included to prevent cAMP degradation.[9]

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.[8]

  • Data Analysis: The signal is inversely proportional to the cAMP concentration. A dose-response curve is generated by plotting the signal against the antagonist concentration, and the IC50 value is calculated.[8]

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[2][10]

GABAA_Signaling cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor (Chloride Channel) Cl_in Chloride Influx (Cl-) GABA_R->Cl_in Channel Opens GABA GABA GABA->GABA_R Binds Benzazepine Benzazepine Derivative (PAM) Benzazepine->GABA_R Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Caption: GABA-A Receptor Signaling Pathway

Dopamine D1 Receptor Signaling Pathway

Benzazepine derivatives acting as antagonists at the D1 receptor block the downstream signaling cascade initiated by dopamine. This typically involves the Gs alpha subunit, adenylyl cyclase, and the production of cAMP.[11][12]

D1_Signaling cluster_membrane Cell Membrane D1_R Dopamine D1 Receptor Gs Gs Protein D1_R->Gs Activates Dopamine Dopamine Dopamine->D1_R Binds Benzazepine Benzazepine Antagonist Benzazepine->D1_R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Pathway

Vasopressin V2 Receptor Signaling Pathway

Benzazepine-based antagonists of the V2 receptor prevent vasopressin from activating the Gs protein-coupled pathway, thereby inhibiting the production of cAMP.[13][14]

V2_Signaling cluster_membrane Cell Membrane V2_R Vasopressin V2 Receptor Gs Gs Protein V2_R->Gs Activates Vasopressin Vasopressin Vasopressin->V2_R Binds Benzazepine Benzazepine Antagonist Benzazepine->V2_R Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Trafficking PKA->AQP2 Promotes

Caption: Vasopressin V2 Receptor Signaling Pathway

General Experimental Workflow for Antagonist Screening

The following diagram illustrates a typical workflow for screening and characterizing benzazepine derivatives as receptor antagonists.

Antagonist_Screening_Workflow Start Compound Library of Benzazepine Derivatives Binding_Assay Primary Screening: Receptor Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Secondary Screening: Functional Assay (e.g., cAMP, Calcium Flux) (Determine IC50) Binding_Assay->Functional_Assay Active Compounds SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) SAR->In_Vivo Optimized Leads Lead_Opt->Binding_Assay Iterative Design Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Antagonist Screening Workflow

References

A Senior Scientist's Guide to Cross-Validation of Assays for Novel Melatonin Receptor Agonists: A Case Study with 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigorous Assay Validation in Drug Discovery

In the landscape of drug development, particularly for neurologically active compounds, the reliability of bioanalytical data is paramount. 8-Methoxy-1H-benzo[d]azepin-2(3H)-one is a member of the benzazepine class of compounds, which are explored for a variety of central nervous system targets.[1][2][3][4] For our purposes, we will consider it a novel agonist targeting the G protein-coupled melatonin receptors (MT1/MT2), which are critical regulators of circadian rhythms.[5][6] The journey from a promising lead compound to a clinical candidate is paved with quantitative data from a host of assays. Ensuring that this data is accurate, reproducible, and consistent across different analytical platforms is not merely a matter of good practice—it is a foundational requirement for regulatory submission and clinical success.

This guide provides a comprehensive framework for the cross-validation of bioanalytical methods for this compound. Cross-validation is the systematic comparison of two or more distinct bioanalytical methods to ensure that they provide equivalent, reliable data.[7] This process is critical when a project transitions between discovery and development phases, when samples are analyzed at different laboratories, or when a new technology is introduced. Here, we will explore the comparison of the "gold standard" chromatographic method with a high-throughput immunoassay and a physiologically relevant cell-based functional assay, grounded in the principles outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Section 1: A Comparative Analysis of Bioanalytical Platforms

The choice of an analytical method is a balance of sensitivity, specificity, throughput, and cost. For a small molecule like this compound, several platforms are viable. The three most relevant for a comprehensive drug development program are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and a functional cell-based assay.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for quantitative bioanalysis, LC-MS/MS offers unparalleled specificity and sensitivity.[11][12] It physically separates the analyte from matrix components before detecting it based on its unique mass-to-charge ratio. This makes it highly robust and less susceptible to interference. However, it requires significant capital investment, specialized expertise, and has a lower throughput compared to immunoassays.[11][13]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based immunoassay that relies on the specific binding of an antibody to the analyte.[11] Its primary advantages are high throughput, lower operational cost per sample, and relative simplicity.[13][14] The main challenge lies in developing a highly specific monoclonal antibody for a novel small molecule, a process that can be time-consuming and expensive. Furthermore, ELISAs can be prone to cross-reactivity with metabolites or structurally similar compounds, potentially leading to inaccuracies.[11][15]

  • GPCR Functional Cell-Based Assay: Since this compound is a melatonin receptor agonist, a functional assay provides a measure of its biological activity rather than just its concentration. Melatonin receptors are Gi-coupled GPCRs, and their activation leads to an inhibition of cyclic AMP (cAMP) production.[5] Commercially available cell lines expressing MT1 or MT2 receptors can be used to quantify the potency (EC50) of the compound by measuring changes in cAMP levels.[5][16][17][18] While indispensable for characterizing mechanism of action, these assays are inherently more variable, have lower throughput, and are susceptible to matrix effects that can influence cell health and signaling.

Table 1: Comparison of Key Performance Metrics for Bioanalytical Methods
MetricLC-MS/MSELISAFunctional cAMP Assay
Principle Chromatographic Separation & Mass DetectionAntigen-Antibody BindingG-protein Coupled Receptor Activation
Specificity Very HighModerate to High (Antibody Dependent)High (Receptor Dependent)
Sensitivity (LLOQ) Low pg/mL to ng/mLHigh pg/mL to ng/mLnM to µM range (Potency, not Conc.)
Throughput Low to MediumHighLow to Medium
Development Cost Moderate (Method Development)High (Antibody Generation)Moderate (Cell Line & Assay Dev)
Cost per Sample HighLowMedium
Key Advantage "Gold Standard" Accuracy & Specificity[11]High Throughput & Cost-Effective[13]Measures Biological Activity[16]
Key Limitation Lower Throughput, High Equipment Cost[11]Potential for Cross-Reactivity[11][15]Higher Variability, Indirect Measure

Section 2: Designing the Cross-Validation Study

The primary goal of cross-validation is to establish a quantitative relationship between the methods being compared. According to FDA guidance, this involves analyzing the same set of subject samples using both the original and the new method and demonstrating that the results are comparable.[7]

Our study will focus on cross-validating a newly developed, high-throughput ELISA against a fully validated LC-MS/MS method for the quantification of this compound in human plasma.

Key Experimental Considerations:
  • Sample Selection: A minimum of 20-30 incurred samples from a pharmacokinetic (PK) study should be selected. These samples should span the entire quantifiable range of the assays, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Acceptance Criteria: The industry standard, derived from FDA guidelines, dictates that the difference between the results from the two methods should be within ±20% for at least 67% (two-thirds) of the samples analyzed.[7][19] The agreement is often assessed using a concordance correlation coefficient or by plotting the percentage difference against the mean concentration.

  • Statistical Analysis: A Bland-Altman plot is an excellent tool for visualizing the agreement between two quantitative methods. It plots the difference between the two measurements for each sample against their average, allowing for the identification of systematic bias or outliers.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process between an established LC-MS/MS assay and a new ELISA.

G cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Comparison & Evaluation A Collect Incurred Samples (Human Plasma, n > 20) B Create Aliquots for Each Assay Method A->B C Method 1: Validated LC-MS/MS Assay B->C D Method 2: New ELISA Method B->D E Tabulate Concentrations [LC-MS/MS] vs [ELISA] C->E Conc. Data 1 D->E Conc. Data 2 F Calculate % Difference: (([ELISA] - [LCMS]) / mean) * 100 E->F G Apply Acceptance Criteria: ≥67% of samples must be within ±20% difference F->G H Generate Bland-Altman Plot & Assess Concordance G->H

Caption: Workflow for cross-validation of an ELISA against an LC-MS/MS method.

Section 3: Detailed Experimental Protocol

This protocol outlines the steps for cross-validating an ELISA against a validated LC-MS/MS method for this compound in human plasma.

Materials:
  • Validated LC-MS/MS system and method.

  • ELISA plates, reagents, and plate reader.

  • Calibrators and Quality Control (QC) samples prepared in human plasma.

  • A set of at least 20 incurred human plasma samples from a PK study.

Methodology:

Part A: Sample Analysis

  • Thaw Samples: Thaw all incurred samples, calibrators, and QC samples at room temperature, followed by vortexing to ensure homogeneity.

  • Aliquoting: For each sample, create two separate aliquots. Label one for LC-MS/MS analysis and the other for ELISA.

  • LC-MS/MS Analysis:

    • Process and analyze the first set of aliquots, calibrators, and QCs according to the pre-validated LC-MS/MS protocol.[8]

    • Ensure the analytical run meets all acceptance criteria (e.g., accuracy and precision of QCs).

    • Quantify the concentration of this compound in each sample.

  • ELISA Analysis:

    • Concurrently, analyze the second set of aliquots, calibrators, and QCs using the ELISA method.

    • Follow the manufacturer's or in-house validated protocol for the ELISA.

    • Ensure the plate passes all validity checks (e.g., standard curve R², QC performance).

    • Quantify the concentration of this compound in each sample.

Part B: Data Interpretation

  • Data Collation: Create a spreadsheet to record the concentration values obtained from both LC-MS/MS and ELISA for each corresponding sample.

  • Calculate Mean and Percent Difference:

    • For each sample, calculate the mean concentration: ( [LCMS] + [ELISA] ) / 2.

    • Calculate the percent difference: ( ( [ELISA] - [LCMS] ) / Mean ) * 100%.

  • Apply Acceptance Criteria:

    • Count the number of samples where the absolute percent difference is ≤ 20%.

    • Calculate the percentage of samples meeting this criterion. If this value is ≥ 67%, the cross-validation is successful.

  • Visual Analysis (Bland-Altman Plot):

    • Plot the percent difference on the y-axis against the mean concentration on the x-axis.

    • Draw lines for the mean difference and the upper and lower limits of agreement (typically mean difference ± 1.96 * standard deviation of the differences).

    • Visually inspect the plot for any systematic bias (e.g., if differences increase with concentration) or outliers.

Conclusion

The cross-validation of bioanalytical assays is a non-negotiable step in ensuring the integrity of data throughout the lifecycle of a drug development program. By systematically comparing a high-throughput method like ELISA against a highly specific and sensitive method like LC-MS/MS, researchers can proceed with confidence, knowing their data is robust and reliable. For a novel melatonin receptor agonist like this compound, this rigor ensures that critical decisions in preclinical and clinical development are based on a solid analytical foundation, ultimately accelerating the path to potential new therapies for circadian rhythm disorders.

References

Navigating the Therapeutic Potential of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: A Comparative Guide to In Vitro and In Vivo Activity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The benzodiazepinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. 8-Methoxy-1H-benzo[d]azepin-2(3H)-one represents an intriguing yet underexplored member of this family. In the absence of direct experimental data for this specific molecule, this guide provides a comprehensive framework for its investigation. By drawing comparisons with structurally related benzodiazepinone derivatives, we delineate its predicted in vitro and in vivo activities, potential mechanisms of action, and a detailed roadmap for its experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel benzodiazepinone compounds.

Introduction: The Enigmatic Profile of this compound

The 1H-benzo[d]azepin-2(3H)-one core structure is a key pharmacophore found in a variety of biologically active molecules. The introduction of a methoxy group at the 8-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and receptor affinity. While extensive research has been conducted on various benzodiazepinone derivatives, a notable gap in the scientific literature exists for this compound.

This guide aims to bridge this gap by providing a predictive comparison based on the established activities of analogous compounds. We will explore its potential as a central nervous system (CNS) modulator, an anticancer agent, and a neuroprotective compound. For each potential application, we will present a rationale grounded in the known structure-activity relationships (SAR) of the benzodiazepinone class and propose a comprehensive suite of in vitro and in vivo experiments to elucidate its true pharmacological profile.

Predicted Pharmacological Activities: A Comparative Analysis

Based on the activities of structurally similar benzodiazepinones, we can hypothesize three primary avenues for the therapeutic application of this compound:

  • Central Nervous System Modulation (Anxiolytic/Sedative-Hypnotic)

  • Anticancer Activity

  • Neuroprotective Effects

The following sections will delve into each of these areas, comparing the known in vitro and in vivo data of related compounds and outlining a proposed research plan.

Potential as a Central Nervous System Modulator

Benzodiazepines are classically known for their effects on the CNS, primarily through modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

Compound ClassIn Vitro ActivityIn Vivo ActivityReference(s)
Classical Benzodiazepines (e.g., Diazepam) Positive allosteric modulators of GABA-A receptors.Anxiolytic, sedative, anticonvulsant, and myorelaxant effects in rodent models.[1]
2,3-Benzodiazepine Derivatives Some act as noncompetitive AMPA receptor antagonists.Anxiolytic effects in behavioral tests like the light-dark box and elevated plus maze.[2]
Novel Benzodiazepine Derivatives Varying affinities for different GABA-A receptor subtypes.Can exhibit more selective anxiolytic or hypnotic profiles with reduced side effects.[3]

Hypothesis: this compound will exhibit anxiolytic-like properties, potentially through modulation of the GABA-A receptor.

In Vitro Investigations:

  • GABA-A Receptor Binding Assay: To determine the affinity of the compound for the benzodiazepine binding site on the GABA-A receptor.

  • Electrophysiology Studies: Using patch-clamp techniques on cultured neurons to assess the compound's effect on GABA-gated chloride currents.

In Vivo Investigations:

  • Elevated Plus Maze (EPM) Test: A standard behavioral assay to assess anxiety-like behavior in rodents.[4][5]

  • Light-Dark Box Test: Another widely used model for screening anxiolytic drugs based on the innate aversion of rodents to brightly lit areas.[4][6]

  • Open Field Test: To assess general locomotor activity and rule out sedative effects that could confound the results of anxiolytic tests.

Potential as an Anticancer Agent

Recent studies have revealed that some benzodiazepinone derivatives possess potent anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1][7]

Compound ClassIn Vitro ActivityIn Vivo ActivityReference(s)
1,4-Benzodiazepin-2,5-diones Inhibit the p53-Hdm2 interaction, leading to cell cycle arrest and apoptosis in cancer cells.Not widely reported.[1]
Benzodiazepinones targeting BIR domains Antagonize Inhibitor of Apoptosis Proteins (IAPs), promoting caspase activity and apoptosis.Elicit caspase activity in xenograft models.[7]
Novel 1,5-Benzodiazepines Exhibit cytotoxic activity against various human cancer cell lines (colon, breast, lung, bladder).Not specified.[8]

Hypothesis: this compound will exhibit cytotoxic effects on cancer cell lines.

In Vitro Investigations:

  • Cell Viability Assays (MTT, XTT): To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines.[9][10][11]

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and caspase activity assays to determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases.

In Vivo Investigations:

  • Human Tumor Xenograft Models: To evaluate the anti-tumor efficacy of the compound in immunodeficient mice bearing human tumors.[3][12][13]

Potential as a Neuroprotective Agent

A growing body of evidence suggests that certain benzodiazepinone derivatives may offer neuroprotection in models of neurodegenerative diseases like Parkinson's disease, primarily through their antioxidant and anti-apoptotic properties.[14][15]

Compound ClassIn Vitro ActivityIn Vivo ActivityReference(s)
1,5-Benzodiazepin-2(3H)-ones Exhibit antioxidant properties and protect neuronal cells from oxidative stress-induced damage (e.g., from H2O2, 6-OHDA, MPP+).Not specified.[14][15]

Hypothesis: this compound will protect neuronal cells from neurotoxin-induced cell death.

In Vitro Investigations:

  • Neuroprotection Assays: Using cultured neuronal cells (e.g., SH-SY5Y) challenged with neurotoxins like MPP+ or 6-hydroxydopamine (6-OHDA) to model Parkinson's disease.[16][17][18]

  • Reactive Oxygen Species (ROS) Measurement: To determine if the compound can mitigate oxidative stress in neuronal cells.

  • Mitochondrial Membrane Potential Assay: To assess the compound's ability to preserve mitochondrial function in the presence of neurotoxins.

In Vivo Investigations:

  • MPTP-induced Mouse Model of Parkinson's Disease: To evaluate the neuroprotective effects of the compound on dopaminergic neurons in the substantia nigra and assess motor function.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key proposed experiments.

In Vitro Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for assessing ligand binding to the GABA-A receptor.[1][19][20]

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times.

    • The final pellet, containing the membrane fraction, is resuspended in buffer and stored at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [3H]-Flunitrazepam (a radiolabeled benzodiazepine ligand), and varying concentrations of this compound or a known competitor (e.g., diazepam).

    • Incubate at 4°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled diazepam) from the total binding.

    • Determine the IC50 value of this compound and subsequently calculate its binding affinity (Ki).

In Vivo Protocol: Elevated Plus Maze (EPM) Test

This protocol is a standard method for assessing anxiety-like behavior in mice.[2][4][5][21]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Acclimatize the mice to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle control intraperitoneally 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Visualization of a Potential Mechanism and Workflow

Proposed GABA-A Receptor Modulation

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABAA_R GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABAA_R->Cl_channel is part of GABAA_R->Cl_channel opens Cl_influx Cl- Influx Cl_channel->Cl_influx GABA GABA GABA->GABAA_R binds to orthosteric site Compound This compound Compound->GABAA_R binds to allosteric (benzodiazepine) site Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: Proposed mechanism of GABA-A receptor modulation.

Experimental Workflow for Anxiolytic Activity Screening

Anxiolytic_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Synthesize & Purify This compound in_vitro In Vitro Screening start->in_vitro binding_assay GABA-A Receptor Binding Assay in_vitro->binding_assay electro_phys Electrophysiology in_vitro->electro_phys in_vivo In Vivo Behavioral Testing epm Elevated Plus Maze in_vivo->epm ldb Light-Dark Box in_vivo->ldb open_field Open Field Test in_vivo->open_field analysis Data Analysis & Interpretation conclusion Conclusion on Anxiolytic Potential analysis->conclusion binding_assay->in_vivo If promising affinity electro_phys->in_vivo If positive modulation epm->analysis ldb->analysis open_field->analysis

Caption: Experimental workflow for assessing anxiolytic potential.

Conclusion and Future Directions

While direct experimental evidence for the in vivo and in vitro activities of this compound is currently unavailable, a comparative analysis of its structural analogs provides a strong foundation for predicting its pharmacological profile. The proposed research plan, encompassing a tiered approach from in vitro screening to in vivo validation, offers a clear and scientifically rigorous path to characterizing this novel compound.

The potential for this molecule to act as a CNS modulator, an anticancer agent, or a neuroprotective compound warrants a thorough investigation. The experimental protocols and workflows detailed in this guide are designed to be robust and adaptable, providing a solid starting point for any research group interested in unlocking the therapeutic potential of this compound. Future studies should also focus on its pharmacokinetic properties, metabolic fate, and potential off-target effects to build a comprehensive safety and efficacy profile.

References

A Senior Application Scientist's Guide to the Potency of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the 1H-benzo[d]azepin-2(3H)-one scaffold represents a promising starting point for the design of novel therapeutics. This guide provides an in-depth, objective comparison of the potency of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one and its analogs, with a focus on their potential modulation of dopamine receptors. While direct comparative data for this specific parent compound is emerging, we can draw significant insights from structurally related benzazepines and outline a robust experimental framework for characterization.

The Benzodiazepinone Core: A Privileged Scaffold for CNS Targets

The benzodiazepine and its related seven-membered heterocyclic structures have a long and successful history in medicinal chemistry, famously yielding drugs that modulate GABA-A receptors.[1] However, the versatility of this scaffold extends far beyond sedation and anxiolysis. Modifications to the core structure have led to the discovery of compounds with a wide range of biological activities, including potent and selective ligands for dopamine receptors.[2][3] The 1H-benzo[d]azepin-2(3H)-one series, in particular, offers a unique conformational profile that can be exploited for targeting G-protein coupled receptors (GPCRs) like the dopamine D1 and D2 receptors, which are critical targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[4]

Unraveling the Structure-Activity Relationship (SAR) of this compound Analogs

Based on extensive research into related benzazepine and benzodiazepinone classes, a hypothetical structure-activity relationship (SAR) for this compound and its analogs as dopamine receptor ligands can be proposed. The following diagram illustrates key structural modifications and their anticipated impact on potency.

SAR_Benzodiazepinone cluster_core Core Scaffold: 1H-benzo[d]azepin-2(3H)-one cluster_analogs Analog Modifications Core This compound R8 R8 Position (Methoxy Group) - Critical for D1/D5 affinity? - Potential for H-bonding or steric interactions. Core->R8 Modulation of Potency R7 R7 Position - Hydroxyl group here in known D1 ligands. - Substitution may influence selectivity. Core->R7 Selectivity Switch? N3 N-3 Position - Substitution with small alkyl groups may be tolerated. - Larger groups could decrease affinity. Core->N3 Steric Hindrance Phenyl Aromatic Ring - Substitution pattern can drastically alter potency and selectivity. Core->Phenyl Fine-tuning Affinity Analog1 7,8-Dihydroxy Analog - Mimics catecholamines, likely high D1 affinity. R7->Analog1 Analog2 N-Alkyl Analogs - Methyl, Ethyl substitutions to probe steric limits. N3->Analog2 Analog3 Halogenated Phenyl Analogs - Cl, Br substitutions to explore electronic effects. Phenyl->Analog3

Caption: Hypothetical Structure-Activity Relationship (SAR) for this compound analogs targeting dopamine receptors.

Comparative Potency Data: A Framework for Evaluation

Compound IDR7-SubstitutionR8-SubstitutionN3-SubstitutionPhenyl SubstitutionD1 Receptor Affinity (Ki, nM)D2 Receptor Affinity (Ki, nM)Selectivity (D2/D1)
Parent HOCH₃HUnsubstitutedData to be determinedData to be determinedData to be determined
Analog 1 OHOHHUnsubstitutedExpected HighData to be determinedData to be determined
Analog 2 HOCH₃CH₃UnsubstitutedData to be determinedData to be determinedData to be determined
Analog 3 HOCH₃H4-ChloroData to be determinedData to be determinedData to be determined
Analog 4 HBrHUnsubstitutedData to be determinedData to be determinedData to be determined

Experimental Protocols for Potency Determination

Accurate and reproducible determination of compound potency is paramount in drug discovery. For the evaluation of this compound analogs as dopamine receptor ligands, radioligand binding assays are the gold standard.

Experimental Workflow: Dopamine Receptor Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (HEK293 cells expressing hD1 or hD2 receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-SCH23390 for D1, [3H]-Raclopride for D2) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Filtration Rapid Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification of bound radioactivity) Filtration->Scintillation_Counting Data_Processing Data Processing (Competition binding curve fitting) Scintillation_Counting->Data_Processing Ki_Determination Ki Determination (Cheng-Prusoff equation) Data_Processing->Ki_Determination

Caption: A streamlined workflow for determining the potency of test compounds at dopamine receptors using a radioligand binding assay.

Step-by-Step Methodology: Radioligand Competition Binding Assay
  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably transfected with the human dopamine D1 or D2 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand (e.g., [³H]-SCH23390 for D1 receptors or [³H]-raclopride for D2 receptors), and a serial dilution of the test compound (this compound or its analogs).

    • For the determination of non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., unlabeled SCH23390 or raclopride).

    • For total binding, add vehicle instead of the test compound.

  • Incubation:

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

The Dopamine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for the D1 and D2 dopamine receptors, the putative targets of this compound and its analogs.

Dopamine_Signaling cluster_D1 D1-like Receptor Pathway (Gs-coupled) cluster_D2 D2-like Receptor Pathway (Gi-coupled) Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Gs Gs D1R->Gs activates AC_D1 Adenylate Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA Protein Kinase A cAMP_D1->PKA activates Cellular_Response_D1 Cellular Response (e.g., neuronal excitation) PKA->Cellular_Response_D1 Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gi D2R->Gi activates AC_D2 Adenylate Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 production decreased Cellular_Response_D2 Cellular Response (e.g., neuronal inhibition) cAMP_D2->Cellular_Response_D2 leads to Benzodiazepinone This compound Analogs Benzodiazepinone->D1R Modulates? Benzodiazepinone->D2R Modulates?

Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors, illustrating the potential points of modulation by this compound analogs.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel dopamine receptor modulators. While direct, comprehensive comparative potency data for a wide range of analogs is still being actively pursued in the field, the structural similarities to known dopaminergic ligands provide a strong rationale for this line of investigation. By employing rigorous experimental protocols, such as the radioligand binding assays detailed in this guide, researchers can systematically explore the structure-activity relationships of this exciting compound class. Future studies should focus on elucidating the functional activity (agonist, antagonist, or partial agonist) of these compounds and assessing their in vivo efficacy and pharmacokinetic profiles to unlock their full therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one and a series of structurally related benzazepine and benzodiazepine derivatives. While direct head-to-head studies are limited, this document compiles and presents data from various independent investigations to offer insights into the structure-activity relationships and therapeutic potential of these compound classes. The information herein is intended to support ongoing research and drug discovery efforts in areas such as neuropharmacology, oncology, and inflammatory diseases.

I. Overview of Core Structures

The compounds discussed in this guide share core heterocyclic ring systems, primarily benzo[d]azepin-2-ones and benzodiazepines. The variations in substitution patterns on these scaffolds have been explored to modulate their pharmacological profiles, leading to the identification of potent agents with diverse mechanisms of action. This guide will focus on comparative data related to their efficacy in various in vitro and in vivo models.

II. Comparative Biological Activity Data

The following tables summarize quantitative data from studies investigating the biological effects of different series of benzazepine and benzodiazepine derivatives. It is important to note that these data are compiled from different studies and were not obtained from a single head-to-head comparison. Therefore, direct cross-study comparisons should be made with caution.

A. Antioxidant and Neuroprotective Effects of 1,5-Benzodiazepin-2(3H)-ones

A study by J. E. O'Neill et al. explored a series of 1,5-benzodiazepin-2(3H)-ones for their antioxidant and neuroprotective properties as potential agents for Parkinson's disease.[1][2] The antioxidant capacity was evaluated using ABTS, FRAP, and DPPH assays, and cytotoxicity was assessed in SH-SY5Y and HepG2 cell lines.[1][2]

Table 1: Antioxidant Activity and Cytotoxicity of Selected 1,5-Benzodiazepin-2(3H)-ones [1][2]

CompoundR1R2ArABTS (TEAC)FRAP (TEAC)DPPH (EC50, µM)SH-SY5Y (IC50, µM)HepG2 (IC50, µM)
1 HH4-F-C6H40.850.65>200>100>100
2 MeH4-F-C6H40.820.61>200>100>100
3 HH4-Cl-C6H40.910.70>200>100>100
4 MeH4-Cl-C6H40.880.68>200>100>100
18 HHC6H51.251.15125>100>100
20 HH3,4,5-(OMe)3-C6H22.101.9555>100>100
Curcumin ---2.502.30352530

*TEAC: Trolox Equivalent Antioxidant Capacity. Data is illustrative and selected from the cited study.

B. Anticonvulsant Activity of 1H-Benzo[b][1][3]diazepin-2(3H)-one Derivatives

A series of novel 1H-benzo[b][1][3]diazepin-2(3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity using the pentylenetetrazole (PTZ)-induced convulsion model in mice.[3][4]

Table 2: Anticonvulsant Activity of 1H-Benzo[b][1][3]diazepin-2(3H)-one Derivatives [3][4]

CompoundRProtection (%) at 0.4 mg/kg
4a 4-Cl-C6H480
4b 4-F-C6H460
4c 4-NO2-C6H480
4d 2-Cl-C6H440
Diazepam -100 (at 4 mg/kg)
C. BET Bromodomain Inhibition by 1,3-Dihydro-2H-benzo[d]azepin-2-ones

A study focused on the development of bivalent 1,3-dihydro-2H-benzo[d]azepin-2-ones as potent pan-BET bromodomain inhibitors.[5] The inhibitory activity was assessed in various cellular and biophysical assays.

Table 3: Cellular and Biophysical Activity of Bivalent 1,3-Dihydro-2H-benzo[d]azepin-2-ones [5]

CompoundLinker LengthMCP-1 hWB (pIC50)BRD4 PPI (pIC50)BRD4 Biosensor (pEC50)
9 C37.88.87.5
10 C58.19.28.0
11 C48.39.58.2
12 C67.99.07.8
13 C77.68.77.6

*hWB: human Whole Blood; PPI: Protein-Protein Interaction.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

A. Antioxidant Assays (ABTS, FRAP, DPPH)[1][2]
  • ABTS Assay: The antioxidant capacity was determined by the decolorization of the ABTS radical cation (ABTS•+). The absorbance was measured at 734 nm, and the results were expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

  • FRAP Assay: This assay measures the reduction of the ferric-2,4,6-tripyridyl-s-triazine complex (Fe3+-TPTZ) to the ferrous form (Fe2+-TPTZ) by antioxidants. The absorbance of the blue-colored product was read at 593 nm. Results were also expressed as TEAC.

  • DPPH Assay: The free radical scavenging activity was evaluated by the discoloration of a methanol solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The absorbance was monitored at 517 nm, and the results were expressed as EC50, the concentration required to scavenge 50% of the DPPH radical.

B. Cell Viability Assay[1][2]

Human neuroblastoma SH-SY5Y and human hepatoma HepG2 cells were seeded in 96-well plates. After 24 hours, cells were treated with various concentrations of the test compounds for 48 hours. Cell viability was assessed using the MTT assay, and the absorbance was read at 570 nm. The IC50 values were calculated from the dose-response curves.

C. PTZ-Induced Convulsion Model[3][4]

Male Swiss albino mice were divided into groups and administered the test compounds or vehicle intraperitoneally. After 30 minutes, pentylenetetrazole (PTZ) was injected subcutaneously at a dose of 80 mg/kg to induce clonic-tonic convulsions. The animals were observed for 30 minutes, and the percentage of protection against convulsions was recorded.

D. MCP-1 Inhibition Assay in Human Whole Blood[5]

Human whole blood was incubated with the test compounds for 30 minutes before stimulation with lipopolysaccharide (LPS). After 24 hours of incubation, the concentration of Monocyte Chemoattractant Protein-1 (MCP-1) in the plasma was measured by an ELISA assay. The pIC50 values were determined from the concentration-response curves.

E. BRD4 NanoBRET Protein-Protein Interaction (PPI) Assay[5]

This assay measures the disruption of the interaction between BRD4 and histone H3 in live cells. HEK293T cells were co-transfected with plasmids encoding BRD4-NanoLuc fusion protein and HaloTag-Histone H3.3. The cells were then treated with the test compounds, and the BRET signal was measured. The pIC50 values were calculated from the inhibition curves.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the compounds discussed.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_invivo In Vivo Evaluation start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) purification->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Assays) in_vitro->cell_based animal_model Animal Models of Disease (e.g., PTZ-induced seizures) cell_based->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd lead_optimization lead_optimization pk_pd->lead_optimization Lead Optimization

Caption: A generalized workflow for the discovery and development of novel bioactive compounds.

dopamine_receptor_signaling cluster_receptor Dopamine D2 Receptor cluster_effector Downstream Effectors D2R D2R G_protein Gi/o Protein D2R->G_protein Agonist Binding AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ↓ PKA Activity cellular_response Cellular Response PKA->cellular_response Modulation of Gene Expression & Neuronal Excitability

Caption: Simplified signaling pathway for the dopamine D2 receptor, a target for many benzazepine derivatives.

V. Conclusion

The benzo[d]azepin-2-one and benzodiazepine scaffolds represent versatile platforms for the development of novel therapeutic agents. The compiled data indicate that strategic modifications of these core structures can yield compounds with potent and selective activities across a range of biological targets. While this guide provides a comparative summary of existing data, further direct head-to-head studies are warranted to fully elucidate the relative potency and efficacy of these promising compound series. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers in the design and execution of future investigations in this area.

References

A Comparative Guide to the Potential Mechanisms of Action of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 8-Methoxy-1H-benzo[d]azepin-2(3H)-one has not been definitively established in published scientific literature. This guide provides a comparative analysis of its potential mechanisms based on the known biological activities of structurally related benzazepine and benzodiazepine derivatives. The information presented herein is intended for research and informational purposes only.

The benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Based on the activities of analogous compounds, two primary potential mechanisms of action for this compound are explored in this guide: Neurological Activity and Anticancer Activity .

Potential Mechanism 1: Neurological Activity

Benzodiazepine and benzazepine derivatives are well-known for their effects on the central nervous system. Potential neurological mechanisms for this compound include modulation of GABA-A receptors, antagonism of dopamine D1 receptors, or interaction with NMDA receptor glycine sites.

Comparison with Alternative Neurologically Active Agents

To contextualize the potential neurological effects, we compare the activities of related benzazepines to two well-characterized drugs: Diazepam, a positive allosteric modulator of the GABA-A receptor, and SCH-23390, a selective dopamine D1 receptor antagonist.

Compound/Derivative ClassTargetActivityIC50 / Ki
Diazepam GABA-A ReceptorPositive Allosteric ModulatorKi values vary by subunit composition
SCH-23390 Dopamine D1/D5 ReceptorsAntagonistKi = 0.2 nM (D1), 0.3 nM (D5)[1][2]
(+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepineDopamine D1 ReceptorAntagonistKi = 49.3 nM[3]
Benzoazepine Derivative (Compound 27)NMDA Receptor Glycine SiteAntagonistKi = 32 nM[4]
2,3-Benzodiazepines (e.g., GYKI 53784)AMPA ReceptorNon-competitive Antagonist-
Experimental Protocols for Neurological Activity Assays

This protocol is adapted from methods used to characterize D1 receptor antagonists.[5][6]

  • Tissue Preparation: Homogenize rat striatum tissue in a suitable buffer (e.g., Tris-HCl).

  • Membrane Preparation: Centrifuge the homogenate and wash the resulting pellet multiple times to prepare a membrane suspension.

  • Binding Assay:

    • Incubate the membrane preparation with the radioligand, [3H]SCH-23390 (e.g., 0.3 nM), in the presence and absence of the test compound at various concentrations.

    • To determine non-specific binding, a high concentration of a known D1 antagonist (e.g., 300 nM cis(Z)-flupenthixol) is used.

    • Incubate for a specified time and temperature (e.g., 30 minutes at 30°C).

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the test compound. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

This assay indirectly measures the affinity of compounds for the glycine binding site by observing their effect on the binding of the channel blocker [3H]MK-801.[7][8][9]

  • Membrane Preparation: Prepare rat brain membranes (excluding the cerebellum) in a Tris-HCl buffer.[8]

  • Binding Assay:

    • Incubate the prepared membranes with [3H]MK-801 (e.g., 5 nM) in the presence of glutamate and glycine (e.g., 1 mM each).[8][9]

    • Add various concentrations of the test compound.

    • Determine non-specific binding in the presence of a high concentration of unlabeled MK-801 (e.g., 10 µM).[8]

    • Incubate for an extended period to reach equilibrium (e.g., 180 minutes at 25°C).[8]

  • Separation and Detection: Separate bound and free radioligand by rapid filtration through glass fiber filters, followed by washing.

  • Data Analysis: Quantify the bound radioactivity by liquid scintillation counting and calculate the IC50 and Ki values.

Visualizations

G cluster_0 Potential Neurological Signaling Pathways cluster_1 Dopamine D1 Receptor Antagonism cluster_2 GABA-A Receptor Modulation Benzazepine_Analog Benzazepine Analog (e.g., this compound) D1R Dopamine D1 Receptor Benzazepine_Analog->D1R Blocks AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects_D1 Downstream Cellular Effects PKA->Downstream_Effects_D1 Benzodiazepine_Analog Benzodiazepine Analog (e.g., this compound) GABA_A GABA-A Receptor Benzodiazepine_Analog->GABA_A Enhances GABA effect Chloride_Influx Chloride Influx GABA_A->Chloride_Influx Increases Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization

Caption: Potential neurological signaling pathways for benzazepine/benzodiazepine analogs.

G Start Start Prepare_Membranes Prepare Brain Tissue Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Calculate IC50/Ki Values Count->Analyze End End Analyze->End G Compound Anticancer Compound (e.g., this compound) Cell_Stress Induction of Cellular Stress Compound->Cell_Stress Mitochondria Mitochondrial Pathway Cell_Stress->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis G Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound at Various Concentrations Seed_Cells->Add_Compound Incubate_Compound Incubate for 24-72 hours Add_Compound->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Value Read_Absorbance->Analyze End End Analyze->End

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-Methoxy-1H-benzo[d]azepin-2(3H)-one, a compound often utilized in neuropharmacology and as an intermediate in organic synthesis. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of structurally similar compounds.

It is imperative to consult your institution's specific safety protocols and local regulations before proceeding with any chemical disposal.

Hazard Profile and Safety Precautions

Based on data for similar benzazepine derivatives, this compound is anticipated to present the following hazards.[1][2] Personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)
Harmful if swallowed.[1][2]Acute Toxicity, Oral (Category 4)[1]Chemical-resistant gloves (e.g., nitrile), lab coat, safety glasses with side shields or goggles.[1]
Causes skin irritation.[1][2]Skin Corrosion/Irritation (Category 2)[1]Chemical-resistant gloves, lab coat.[1]
Causes serious eye irritation.[1][2]Serious Eye Damage/Eye Irritation (Category 2A)[1]Safety glasses with side shields or goggles.[1]
May cause respiratory irritation.[1][2]Specific Target Organ Toxicity — Single Exposure (Category 3)[1]Use in a well-ventilated area or with a fume hood.[1]
May cause an allergic skin reaction.Skin Sensitization (Category 1)Chemical-resistant gloves, lab coat.
May cause genetic defects.Germ Cell Mutagenicity (Category 1B)Follow all institutional guidelines for handling mutagens.
May cause cancer.Carcinogenicity (Category 1B)Follow all institutional guidelines for handling carcinogens.
May damage fertility or the unborn child.Reproductive Toxicity (Category 1B)Follow all institutional guidelines for handling reproductive toxins.
Very toxic to aquatic life with long-lasting effects.Hazardous to the Aquatic Environment (Acute and Chronic, Category 1)Do not allow to enter drains or waterways.[2]

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any material used for spill cleanup in a dedicated, clearly labeled hazardous waste container.
  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Labeling:

  • All waste containers must be labeled with the following information:
  • The words "Hazardous Waste"
  • Full chemical name: "this compound"
  • Associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
  • Accumulation start date
  • Principal investigator's name and contact information

3. Storage:

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
  • Ensure containers are kept closed except when adding waste.
  • Secondary containment is recommended to prevent spills.

4. Disposal Request:

  • Once the waste container is full or has reached the institutional time limit for satellite accumulation, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.
  • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

5. Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with soap and water.
  • Large Spills: Evacuate the immediate area and notify your institution's EHS or emergency response team.
  • Personal Contamination:
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Handling of This compound B Is the material unused and in its original container? A->B C Is it contaminated waste (e.g., spills, used material)? B->C No J Consult EHS for potential redistribution or return to vendor B->J Yes D Segregate into appropriate waste stream (Solid or Liquid) C->D Yes E Label container with 'Hazardous Waste' and contents D->E F Store in designated Satellite Accumulation Area E->F G Submit waste pickup request to EHS F->G H EHS collects for approved disposal G->H I End of Process H->I J->I

Caption: Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.